2-Bromo-2-methylpropanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-4(2,5)3-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTWFFAVGWWIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342068 | |
| Record name | 2-Bromo-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13206-46-7 | |
| Record name | 2-Bromo-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-2-methylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-2-methylpropanal
This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropanal, a valuable reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its applications.
Chemical Identity and Nomenclature
IUPAC Name: this compound[1]
Synonyms: A variety of synonyms are used to refer to this compound in literature and chemical databases. These include:
-
2-Bromo-2-methyl-propionaldehyde[1]
-
2-Bromoisobutyraldehyde[1]
-
α-Bromoisobutyraldehyde[1]
-
Propanal, 2-bromo-2-methyl-[1]
-
NSC 1428
-
UNII-KH6RPH4BP8
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₇BrO |
| Molecular Weight | 151.00 g/mol [1] |
| CAS Number | 13206-46-7[1] |
| Appearance | Liquid |
| Purity | Typically ≥95% |
| Storage Temperature | Freezer |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through a two-step process involving the bromination of 2-hydroxypropanal (B1205545) followed by methylation. The following protocol is a detailed method for its preparation in a laboratory setting.[2]
Step 1: Synthesis of 2-Bromopropanal (B25509) (Crude)
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, add 150 mL of methanol (B129727) and 14.8 g of 2-hydroxypropanal. Stir the mixture at room temperature until the 2-hydroxypropanal is fully dissolved.[2]
-
Bromination: Slowly add 19.2 g of bromine dropwise to the solution. Continue to stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, remove the methanol and any unreacted bromine by evaporation under reduced pressure. The residue is then washed three times with 50 mL portions of diethyl ether. The ether layers are combined and dried over anhydrous sodium sulfate.[2]
-
Isolation of Intermediate: The filtrate is concentrated under reduced pressure to yield the crude 2-bromopropanal (approximately 23.3 g, 85% yield), which can be used in the next step without further purification.[2]
Step 2: Synthesis of this compound
-
Reaction Setup: In a suitable reaction vessel, dissolve the crude 2-bromopropanal obtained from Step 1 in acetonitrile.[2]
-
Methylation: Add methyl iodide to the solution and stir the reaction mixture at room temperature for 4 to 6 hours.[2]
-
Quenching and Extraction: Pour the reaction mixture into an ice-water mixture and stir for 30 to 60 minutes. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined and dried over an anhydrous drying agent like sodium sulfate.[2]
-
Purification and Isolation: Concentrate the dried organic solution under reduced pressure. The resulting residue is dissolved in ethanol (B145695) by heating to reflux until a clear solution is obtained. Cool the solution to 0-5 °C and allow it to crystallize for 5 to 6 hours. The solid product is collected by filtration to give this compound.[2]
Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: A workflow diagram for the two-step synthesis of this compound.
Applications in Organic Synthesis
This compound is a versatile intermediate in organic synthesis. Its primary application lies in the introduction of the 2-methylpropanal moiety into various molecular scaffolds. The presence of both a bromine atom and an aldehyde functional group allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.
References
2-Bromo-2-methylpropanal CAS number and registry information
This document provides an in-depth overview of 2-Bromo-2-methylpropanal, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers its chemical identity, physicochemical properties, spectroscopic data, and established synthesis protocols.
Chemical Identity and Registry Information
This compound is a halogenated aldehyde used in various organic syntheses. Its fundamental identification details are summarized below.
| Identifier | Value | Citations |
| CAS Number | 13206-46-7 | [1][2][3][4][5] |
| IUPAC Name | This compound | [2][3] |
| Molecular Formula | C₄H₇BrO | [1][2][4][6] |
| Molecular Weight | 151.00 g/mol | [1][2][3][4] |
| InChI Key | KLTWFFAVGWWIKL-UHFFFAOYSA-N | [1][2][3][4] |
| Synonyms | Propanal, 2-bromo-2-methyl- | [2] |
| European Community (EC) Number | 812-789-6 | [2] |
Physicochemical and Spectroscopic Data
The following tables provide key physicochemical properties and spectroscopic data for this compound, which are crucial for its application in research and synthesis.
Table 2.1: Physicochemical Properties
| Property | Value | Citations |
| Purity | Typically 95% | [1][3] |
| Boiling Point | 113 °C (estimated) | [4] |
| Melting Point | 111-112 °C | [4] |
| Exact Mass | 149.96800 Da | [4] |
| Polar Surface Area (PSA) | 17.07 Ų | [4] |
| LogP | 1.35880 | [4] |
| Heavy Atom Count | 6 | [1] |
| Rotatable Bond Count | 1 | [1] |
Table 2.2: Predicted NMR Spectroscopic Data
| Spectrum Type | Predicted Chemical Shift (ppm) | Splitting Pattern | Assignment | Citations |
| ¹H NMR | ~1.8 - 2.0 | Singlet | -CH₃ (6H) | [1] |
| ~9.5 - 10.0 | Singlet | -CHO (1H) | [1] | |
| ¹³C NMR | ~25 - 35 | Quartet | -CH₃ | [1] |
| ~60 - 70 | Singlet | -C(Br) | [1] | |
| ~190 - 200 | Doublet | -CHO | [1] |
Table 2.3: Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Citations |
| 121 | [C₃H₆⁷⁹Br]⁺ | [1][2] |
| 123 | [C₃H₆⁸¹Br]⁺ | [1][2] |
| 41 | [C₃H₅]⁺ | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are outlined below. These protocols are based on established chemical literature and patents.
Protocol 3.1: Synthesis via Bromination of 2-Methylpropanal
A common method for synthesizing this compound involves the direct bromination of 2-methylpropanal.[6] This process requires careful control of reaction conditions to achieve high yields and purity.
Protocol 3.2: Patented Two-Step Synthesis from 2-Hydroxypropanal (B1205545)
A detailed two-step synthesis method has been disclosed in the patent literature.[7]
-
Step 1: Preparation of 2-Bromopropanal (B25509) (Crude)
-
Methanol and 2-hydroxypropanal are mixed and stirred at room temperature until dissolved.
-
Bromine is slowly added dropwise to the mixture.
-
The reaction is stirred for 2 to 4 hours at room temperature.
-
Methanol and excess bromine are removed by evaporation under reduced pressure.
-
The resulting residue is washed, dried, and concentrated to yield crude 2-bromopropanal.
-
-
Step 2: Synthesis of this compound
-
The crude 2-bromopropanal is dissolved in acetonitrile.
-
Methyl iodide is added, and the mixture is stirred for 4 to 6 hours at room temperature.
-
The reactant mixture is then poured into an ice-water mixture and stirred for 30 to 60 minutes.
-
The product is extracted, dried, and concentrated.
-
The final product, this compound, is obtained by recrystallization from hot ethanol (B145695) upon cooling to 0-5 °C for 5 to 6 hours, followed by filtration.
-
Synthetic Pathways and Applications
This compound is a versatile reagent in organic synthesis. The following diagrams illustrate its role in key synthetic transformations.
Caption: Patented two-step synthesis of this compound.
Caption: Functionalization via the tosylhydrazone intermediate.
Caption: Key applications of this compound in synthesis.
References
- 1. This compound|CAS 13206-46-7|RUO [benchchem.com]
- 2. This compound | C4H7BrO | CID 578377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13206-46-7 [sigmaaldrich.com]
- 4. This compound | CAS#:13206-46-7 | Chemsrc [chemsrc.com]
- 5. 13206-46-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Buy this compound | 13206-46-7 [smolecule.com]
- 7. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]
2-Bromo-2-methylpropanal molecular formula and weight determination
An In-depth Technical Guide to the Determination of the Molecular Formula and Weight of 2-Bromo-2-methylpropanal
This technical guide provides a comprehensive overview of the methodologies used to determine the molecular formula and weight of this compound, a compound of interest in various research and development applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Compound Identification and Properties
This compound is a halogenated aldehyde with the chemical structure featuring a bromine atom and an aldehyde functional group attached to a branched propane (B168953) chain.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H7BrO | [2][3][4] |
| Molecular Weight | 151.00 g/mol | [4] |
| CAS Number | 13206-46-7 | [2][4] |
| IUPAC Name | This compound | [4] |
Experimental Determination of Molecular Formula and Weight
The determination of a compound's molecular formula is a multi-step process that involves establishing the empirical formula and then using the experimentally determined molecular weight to find the true molecular formula.[5][6]
Logical Workflow for Molecular Formula Determination
The following diagram illustrates the logical workflow for determining the molecular formula of an unknown compound like this compound.
Caption: Workflow for Molecular Formula Determination.
Experimental Protocols
a) Elemental Analysis (for Empirical Formula)
The empirical formula, which gives the simplest whole-number ratio of atoms in the compound, is typically determined through combustion analysis.[7]
-
Principle: A weighed sample of this compound is heated in a furnace with excess oxygen. The combustion products (CO₂, H₂O, and Br₂) are collected in separate traps. The mass of each product is used to calculate the mass of C, H, and Br in the original sample. The mass of oxygen is usually determined by difference.
-
Methodology:
-
A precise mass of the this compound sample is placed in a combustion tube.
-
The sample is combusted in a stream of pure oxygen.
-
The resulting CO₂ and H₂O are passed through and absorbed in separate traps containing sodium hydroxide (B78521) and magnesium perchlorate, respectively.[7] The increase in mass of these traps gives the mass of CO₂ and H₂O produced.
-
Bromine is trapped and quantified separately.
-
The masses of C, H, and Br are calculated from the masses of the combustion products.
-
The mass of oxygen is calculated by subtracting the masses of C, H, and Br from the initial sample mass.
-
The masses of each element are converted to moles, and the simplest whole-number mole ratio is determined to yield the empirical formula.[8]
-
b) Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions and is a primary method for determining the precise molecular weight of a compound.[7][9]
-
Principle: The sample is ionized, and the resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio. The peak with the highest m/z value often corresponds to the molecular ion (M+), providing the molecular weight. For bromine-containing compounds, a characteristic M and M+2 isotopic pattern with nearly equal intensity is observed due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
-
Methodology:
-
Sample Preparation: A small amount of the liquid or dissolved solid sample is introduced into the mass spectrometer.[10]
-
Ionization: The sample is vaporized and ionized, typically using Electron Ionization (EI).
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.[10]
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The molecular weight is determined from the m/z value of the molecular ion peak. The presence of the characteristic M/M+2 isotopic pattern confirms the presence of one bromine atom in the molecule.
-
Spectroscopic Confirmation of Structure
While not directly determining the molecular formula, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are crucial for elucidating the molecular structure and confirming the connectivity of atoms, which must be consistent with the determined formula.[2]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
-
Methodology:
-
Sample Preparation: 5-10 mg of the this compound sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[10]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.[10]
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.[10]
-
Data Analysis: The chemical shifts, integration values (for ¹H NMR), and splitting patterns in the spectra are analyzed to confirm the presence of the methyl groups, the aldehyde proton, and the quaternary carbon attached to the bromine atom, consistent with the structure of this compound.
-
References
- 1. Buy this compound | 13206-46-7 [smolecule.com]
- 2. This compound|CAS 13206-46-7|RUO [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C4H7BrO | CID 578377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ck12.org [ck12.org]
- 6. Video: Experimental Determination of Chemical Formula [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]
- 9. howengineeringworks.com [howengineeringworks.com]
- 10. benchchem.com [benchchem.com]
Structural Elucidation of 2-Bromo-2-methylpropanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-2-methylpropanal. Due to the limited availability of experimentally derived spectra in publicly accessible literature, this document focuses on predicted spectroscopic data, detailed synthetic methodologies, and standardized analytical protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of halogenated aldehydes.
Molecular Structure and Properties
This compound is a halogenated aldehyde with the molecular formula C₄H₇BrO.[1] Its structure features a quaternary carbon atom bonded to a bromine atom, two methyl groups, and an aldehyde functional group. This unique arrangement of functional groups makes it a potentially useful intermediate in organic synthesis.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on established principles of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | ~1.8 - 2.0 | Singlet | 6H | (CH ₃)₂CBr |
| 2 | ~9.5 - 10.0 | Singlet | 1H | CH O |
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Predicted Chemical Shift (δ) ppm | Assignment |
| 1 | ~30 - 40 | (C H₃)₂CBr |
| 2 | ~60 - 70 | (CH₃)₂C Br |
| 3 | ~190 - 200 | C HO |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2980 - 2850 | Strong | C-H Stretch | Alkyl (CH₃) |
| ~2850 - 2750 | Medium, Doublet | C-H Stretch | Aldehyde (CHO) |
| ~1725 - 1740 | Strong | C=O Stretch | Aldehyde (CHO) |
| ~1470 - 1450 | Medium | C-H Bend | Alkyl (CH₃) |
| ~1390 - 1370 | Medium | C-H Bend | Alkyl (CH₃) |
| ~600 - 500 | Strong | C-Br Stretch | Alkyl Halide |
Mass Spectrometry (MS)
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 150/152 | [C₄H₇BrO]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) |
| 121/123 | [C₃H₄Br]⁺ | Loss of CHO radical |
| 71 | [C₄H₇O]⁺ | Loss of Br radical |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
| 29 | [CHO]⁺ | Formyl cation |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a patented synthesis method.
3.1.1. Step 1: Synthesis of 2-Bromopropanal (B25509)
-
In a 500 mL three-necked flask equipped with a stirrer, add 210 mL of methanol (B129727) and 26.2 g of 2-hydroxypropanal (B1205545).
-
Stir the mixture at room temperature until the 2-hydroxypropanal is fully dissolved.
-
Slowly add 26.4 g of bromine dropwise to the solution while maintaining stirring at room temperature.
-
Continue the reaction at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol and any unreacted bromine by evaporation under reduced pressure.
-
Wash the residue with diethyl ether (3 x 100 mL).
-
Combine the ether layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the filtrate to dryness to obtain the crude 2-bromopropanal.
3.1.2. Step 2: Synthesis of this compound
-
Add the crude 2-bromopropanal from the previous step to a reaction vessel containing acetonitrile (B52724) (6-8 times the mass of the 2-bromopropanal).
-
Add methyl iodide to the mixture. The mass ratio of 2-bromopropanal to methyl iodide should be between 1:8 and 1:12.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into an ice-water mixture and stir for 30-60 minutes.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent and concentrate the filtrate to dryness.
-
Add ethanol (B145695) to the residue and heat to reflux until the solid is completely dissolved.
-
Cool the solution to 0-5 °C to induce crystallization.
-
Allow crystallization to proceed for 5-6 hours.
-
Filter the crystals to obtain this compound.
Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard 1D proton pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a standard 1D carbon pulse program with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, the IR spectrum can be obtained using the neat liquid method. Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common method for small organic molecules.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu). The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Synthetic Pathway
Caption: Two-step synthesis of this compound.
Expected Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound.
References
An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Bromo-2-methylpropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and reactivity of 2-Bromo-2-methylpropanal. This bifunctional molecule, featuring both an aldehyde and a tertiary alkyl bromide, is a versatile intermediate in organic synthesis. This document includes a compilation of its physical and spectroscopic properties, detailed experimental protocols for its preparation, and an exploration of its chemical reactivity. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and reaction pathways are visualized using diagrams.
Chemical and Physical Properties
This compound, also known as α-bromoisobutyraldehyde, is a halogenated aldehyde with the molecular formula C4H7BrO.[1][2] Its structure incorporates a reactive aldehyde functional group and a bromine atom on a tertiary carbon, making it a valuable building block in the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C4H7BrO | [1][2] |
| Molecular Weight | 151.00 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 13206-46-7 | [1] |
| Boiling Point | 113 °C (rough estimate) | |
| Melting Point | 111-112 °C | |
| Appearance | Liquid | |
| Purity | Typically 95% | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected and reported spectroscopic data.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Signal | Predicted Chemical Shift (ppm) | Splitting Pattern | Assignment | Reference(s) |
| 1 | ~1.8 - 2.0 | Singlet | -CH₃ (6H) | [1] |
| 2 | ~9.5 - 10.0 | Singlet | -CHO (1H) | [1] |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Signal | Predicted Chemical Shift (ppm) | Assignment | Reference(s) |
| 1 | ~25 - 35 | -CH₃ | [1] |
| 2 | ~60 - 70 | -C(Br) | [1] |
| 3 | ~190 - 200 | -CHO | [1] |
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation | Reference(s) |
| 121, 123 | Prominent peaks due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) | [2] |
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. A common approach involves the bromination of 2-hydroxy propanal.
Experimental Protocol: Synthesis via Bromination of 2-Hydroxy Propanal
This method involves a two-step process: the bromination of 2-hydroxy propanal followed by methylation.
Step 1: Synthesis of 2-Bromopropanal (B25509) (Crude Product)
-
In a suitable reaction vessel, mix methanol (B129727) and 2-hydroxy propanal and stir at room temperature until the 2-hydroxy propanal is fully dissolved.[4] The recommended volume of methanol is 8-12 times the mass of the 2-hydroxy propanal.
-
Slowly add bromine to the mixture via a dropping funnel. The mass ratio of 2-hydroxy propanal to bromine should be between 1:1 and 1:1.5.[4]
-
Continue stirring the reaction mixture at room temperature for 2 to 4 hours.[4]
-
After the reaction is complete, remove the methanol and any excess bromine by evaporation under reduced pressure.[4]
-
The resulting residue is washed, dried, and concentrated to yield the crude 2-bromopropanal.[4]
Step 2: Synthesis of this compound
-
Add the crude 2-bromopropanal obtained in the previous step to acetonitrile (B52724). The recommended volume of acetonitrile is 6-8 times the mass of the 2-bromopropanal.[4]
-
Add methyl iodide to the mixture. The mass ratio of 2-bromopropanal to methyl iodide should be between 1:8 and 1:12.[4]
-
Stir the reaction mixture at room temperature for 4 to 6 hours.[4]
-
Pour the reactant mixture into an ice-water mixture and stir for 30 to 60 minutes.[4]
-
Perform an extraction to isolate the product. The organic layer is then dried and concentrated.[4]
-
Add ethanol (B145695) to the concentrated product and heat to reflux until the solid is fully dissolved.[4]
-
Cool the solution to 0-5 °C and allow it to crystallize for 5 to 6 hours.[4]
-
Filter the mixture to collect the crystals of this compound.[4]
Caption: Synthetic pathway for this compound.
Chemical Reactivity
The presence of both an aldehyde and a tertiary alkyl bromide functional group imparts a diverse range of reactivity to this compound. These groups can often be reacted selectively.
The aldehyde group can undergo typical reactions such as:
-
Nucleophilic addition: Grignard reagents can add to the carbonyl to form secondary alcohols.
-
Wittig reaction: Conversion of the aldehyde to an alkene.
-
Reduction: Reduction to the corresponding primary alcohol, 2-bromo-2-methylpropan-1-ol, using reducing agents like sodium borohydride.[1]
-
Reductive amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.[1]
The tertiary alkyl bromide is susceptible to:
-
Nucleophilic substitution: The bromine atom can be displaced by various nucleophiles.
The alpha-halogenation of aldehydes is a fundamental reaction in organic chemistry.[5] This reaction typically proceeds through an enol intermediate under acidic conditions.[6][7] The resulting α-bromo aldehyde is a useful intermediate for further transformations, such as the formation of α,β-unsaturated carbonyl compounds through dehydrobromination.[6]
References
- 1. This compound|CAS 13206-46-7|RUO [benchchem.com]
- 2. This compound | C4H7BrO | CID 578377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
Reactivity of the α-Carbon in 2-Bromo-2-methylpropanal: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Bromo-2-methylpropanal is a bifunctional organic compound featuring a reactive aldehyde group and a tertiary α-carbon bearing a bromine atom. This structure dictates a unique and complex reactivity profile. The absence of α-hydrogens prevents typical enolization, while the sterically hindered, tertiary nature of the α-carbon heavily influences the mechanisms of substitution and elimination reactions. This document provides a comprehensive analysis of the reactivity at this α-carbon, summarizing key reaction pathways, presenting relevant physicochemical data, and offering detailed experimental protocols for its synthesis. The insights provided serve as a technical resource for chemists leveraging this versatile intermediate in complex molecule synthesis.
Physicochemical and Spectroscopic Data
A summary of the key physical and computed spectroscopic properties of this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO | PubChem[2] |
| Molecular Weight | 151.00 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 13206-46-7 | BenchChem[1] |
| Canonical SMILES | CC(C)(C=O)Br | PubChem[2] |
| InChIKey | KLTWFFAVGWWIKL-UHFFFAOYSA-N | PubChem[2] |
| Hazard Classification | Flammable Liquid (Category 3) | PubChem[2] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Predicted Chemical Shift (δ) / Signal | Assignment |
| ¹H NMR | ~9.5 - 10.0 ppm (Singlet, 1H) | Aldehydic proton (-CHO) |
| ¹H NMR | ~1.8 - 2.0 ppm (Singlet, 6H) | Methyl protons (-CH₃) |
| ¹³C NMR | ~190 - 200 ppm | Carbonyl carbon (-CHO) |
| ¹³C NMR | ~60 - 70 ppm | Quaternary α-carbon (-C(Br)) |
| ¹³C NMR | ~25 - 35 ppm | Methyl carbons (-CH₃) |
| Data is predicted based on computational models and standard chemical shift values.[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, most notably via the direct bromination of 2-methylpropanal or the oxidation of a precursor alcohol.[1] A patented method provides a specific, multi-step protocol starting from 2-hydroxypropanal (B1205545).[3]
Experimental Protocol: Synthesis from 2-Hydroxypropanal[3]
This method involves the bromination of 2-hydroxypropanal to form an intermediate (2-bromopropanal), followed by α-methylation to yield the final product.
Step 1: Synthesis of 2-Bromopropanal (B25509) Crude Product
-
In a 250 mL three-necked flask, combine 150 mL of methanol (B129727) and 14.8 g of 2-hydroxypropanal.
-
Stir the mixture at room temperature until the 2-hydroxypropanal is fully dissolved.
-
Slowly add 19.2 g of bromine dropwise to the solution.
-
Continue stirring at room temperature for 3 hours. Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once complete, remove the methanol and any excess bromine via evaporation under reduced pressure.
-
Wash the residue with diethyl ether (3 x 50 mL). Combine the ether layers.
-
Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate to dryness to obtain the crude 2-bromopropanal (yield ~85%).
Step 2: Synthesis of this compound
-
Transfer the crude 2-bromopropanal into a suitable reaction vessel and add acetonitrile (B52724) (6-8 times the mass of the crude product).
-
Add methyl iodide to the mixture (mass ratio of 2-bromopropanal to methyl iodide should be 1:8 to 1:12).
-
Stir the reaction at room temperature for 4 to 6 hours.
-
Pour the reaction mixture into an ice-water bath and stir for 30-60 minutes.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract and concentrate it to dryness.
-
Add ethanol (B145695) to the crude product and heat to reflux until the solid is fully dissolved.
-
Cool the solution to 0-5 °C and allow it to crystallize for 5 to 6 hours.
-
Collect the resulting crystals by filtration to obtain pure this compound.
The following workflow diagram illustrates the key stages of the synthesis process.
Reactivity of the α-Carbon
The reactivity of the α-carbon in this compound is a complex interplay of steric and electronic factors. The tertiary nature of this carbon, its position alpha to a carbonyl group, and the presence of a good leaving group (Br⁻) create a competitive environment for several reaction pathways.
Nucleophilic Substitution (Sₙ1 vs. Sₙ2)
Nucleophilic substitution at the α-carbon is a primary reaction pathway. However, the mechanism is heavily debated and dependent on conditions.
-
Sₙ1 Pathway: This mechanism is favored due to the tertiary nature of the α-carbon. The departure of the bromide ion forms a tertiary carbocation. This intermediate is significantly stabilized by both the inductive effect of the two methyl groups and potential resonance delocalization with the adjacent carbonyl group. This pathway involves a slow, rate-determining ionization step followed by a fast attack from a nucleophile.
-
Sₙ2 Pathway: While α-halo carbonyl compounds are known to be highly reactive towards Sₙ2 displacement, the significant steric hindrance from the two α-methyl groups and the carbonyl group strongly disfavors this mechanism for this compound. A backside attack by a nucleophile is sterically improbable.
Therefore, under most conditions, particularly with weak nucleophiles and polar protic solvents, the Sₙ1 mechanism is expected to dominate .
Elimination Reactions (E1 vs. E2)
Elimination reactions, leading to the formation of 2-methyl-2-propenal, are competitive with substitution, especially in the presence of strong, non-nucleophilic bases or at higher temperatures.
-
E1 Pathway: This mechanism proceeds through the same tertiary carbocation intermediate as the Sₙ1 reaction. A weak base can then abstract a proton from one of the β-methyl groups to form the alkene. E1 reactions often accompany Sₙ1 reactions.
-
E2 Pathway: This concerted mechanism requires a strong base to abstract a β-proton simultaneously as the bromide leaves. For an E2 reaction to occur, an anti-coplanar arrangement of a β-hydrogen and the leaving group is required, which is readily achievable through bond rotation in this acyclic system.
The choice between elimination and substitution is highly dependent on reaction conditions, as summarized in the table below.
Table 3: Conditions Favoring Substitution vs. Elimination
| Condition | Favored Pathway(s) | Rationale |
| Strong, non-hindered nucleophile (e.g., I⁻, CN⁻) | Sₙ1 | Nucleophilicity outweighs basicity. |
| Strong, hindered base (e.g., t-BuOK) | E2 | Steric bulk prevents substitution, favors proton abstraction. |
| Weak nucleophile/weak base (e.g., H₂O, EtOH) | Sₙ1 / E1 | Favors carbocation formation; product ratio depends on temperature. |
| High Temperature | E1 / E2 | Elimination is entropically favored over substitution. |
Rearrangement Pathways: The Quasi-Favorskii Rearrangement
The classic Favorskii rearrangement, common for α-halo ketones, involves the formation of a cyclopropanone (B1606653) intermediate via deprotonation at an α'-carbon. Since this compound lacks any α-protons, it cannot undergo this mechanism.[4][5]
However, under basic conditions, it may undergo a related pathway known as the quasi-Favorskii rearrangement .[4][5][6] This mechanism does not involve a cyclopropanone. Instead, a nucleophile (like a hydroxide (B78521) or alkoxide ion) attacks the carbonyl carbon first. The resulting tetrahedral intermediate then rearranges, with one of the methyl groups migrating to the α-carbon as the bromide ion is expelled. This results in the formation of a rearranged carboxylic acid derivative.
Conclusion
The α-carbon of this compound is a highly reactive center governed by its tertiary, sterically hindered nature. The primary reaction pathways are nucleophilic substitution and elimination, which are strongly presumed to proceed via Sₙ1 and E1/E2 mechanisms, respectively, due to the stability of the tertiary carbocation intermediate and steric hindrance disfavoring an Sₙ2 approach. Furthermore, the potential for a quasi-Favorskii rearrangement under basic conditions adds another layer of complexity, offering a route to rearranged carboxylic acid derivatives. A thorough understanding and careful control of reaction conditions—including the choice of nucleophile/base, solvent, and temperature—are critical for directing the reactivity of this versatile building block toward a desired synthetic outcome.
References
- 1. This compound|CAS 13206-46-7|RUO [benchchem.com]
- 2. This compound | C4H7BrO | CID 578377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]
- 4. 2-Bromo-2-methylpropane(507-19-7) IR Spectrum [m.chemicalbook.com]
- 5. 13206-46-7|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - this compound (C4H7BrO) [pubchemlite.lcsb.uni.lu]
Navigating the Ambiguous Pathways: A Technical Guide to the Nucleophilic Substitution of 2-Bromo-2-methylpropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-2-methylpropanal presents a fascinating case study in the competitive landscape of nucleophilic substitution reactions. As a tertiary α-bromo aldehyde, its structure embodies a confluence of steric and electronic factors that challenge straightforward predictions of SN1 versus SN2 reactivity. This technical guide provides an in-depth analysis of the competing reaction pathways, supported by theoretical principles and analogous experimental data. We will explore the kinetic and thermodynamic considerations, the profound influence of solvent and nucleophile choice, and potential side reactions. Detailed experimental protocols for the synthesis, purification, and kinetic analysis of this substrate are provided to facilitate further research in this area.
Introduction: The Dichotomy of a Tertiary α-Bromo Aldehyde
Nucleophilic substitution reactions are fundamental to organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The choice between a unimolecular (SN1) and a bimolecular (SN2) pathway is dictated by a number of factors, including the structure of the electrophile, the nature of the nucleophile, the solvent, and the leaving group.
This compound is a unique substrate where these factors are in direct opposition:
-
Substrate Structure: It is a tertiary alkyl halide, a classic feature that heavily favors the SN1 pathway due to the formation of a stable tertiary carbocation and significant steric hindrance that impedes the backside attack required for an SN2 reaction.[1][2]
-
Electronic Effects: The presence of a strongly electron-withdrawing aldehyde group at the α-position significantly destabilizes the adjacent carbocation that would form in an SN1 mechanism.[3][4][5][6] This electronic destabilization counteracts the stabilizing effect of the tertiary substitution.
-
α-Halo Carbonyl System: Generally, α-halo carbonyl compounds exhibit enhanced reactivity towards nucleophiles, often favoring an SN2-type displacement.[2][7][8]
This guide will dissect these competing influences to provide a comprehensive understanding of the factors governing the reactivity of this compound.
Theoretical Analysis of Reaction Pathways
The SN1 Pathway: A Destabilized Intermediate
The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. For this compound, the rate-determining step would be the dissociation of the bromide ion to form a tertiary α-formyl carbocation.
While tertiary carbocations are generally stabilized by hyperconjugation and the inductive effects of the alkyl groups, the adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect.[4][6] This effect depletes electron density from the already electron-deficient carbocation, leading to significant destabilization.[3][5][9] Consequently, the activation energy for the formation of this intermediate is expected to be substantially higher than that for a typical tertiary alkyl halide like tert-butyl bromide.
The SN2 Pathway: Steric Hindrance vs. Electronic Activation
The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The primary barrier to an SN2 reaction at a tertiary center is steric hindrance.[1][7][10] The three methyl groups surrounding the α-carbon in this compound create a sterically congested environment that hinders the approach of a nucleophile.
However, the inductive effect of the carbonyl group, which destabilizes the SN1 intermediate, has a favorable effect on the SN2 transition state. By withdrawing electron density, the carbonyl group increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.[2] This electronic activation can, to some extent, counteract the steric hindrance.
Competing Reactions
Beyond direct substitution, other reaction pathways must be considered:
-
Nucleophilic Addition to the Carbonyl: Aldehydes are highly susceptible to nucleophilic attack at the carbonyl carbon.[11][12] Strong, non-basic nucleophiles may preferentially add to the carbonyl group, leading to the formation of a cyanohydrin (with cyanide) or an alcohol (after workup of an organometallic addition).
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo a Favorskii rearrangement.[1][13][14] However, this compound lacks an enolizable proton on the α-carbon, which is typically required for the formation of the cyclopropanone (B1606653) intermediate characteristic of this rearrangement. Therefore, a classic Favorskii rearrangement is unlikely.[11]
-
Elimination (E1 and E2): With basic nucleophiles, elimination reactions to form an α,β-unsaturated aldehyde are possible. The tertiary nature of the substrate could allow for an E1 pathway competing with SN1, or a sterically hindered base could promote an E2 reaction.
Data Presentation: Quantitative and Qualitative Analysis
While specific kinetic data for this compound is scarce in the literature, we can draw valuable insights from analogous systems and theoretical predictions.
Solvolysis Data for the Analogous tert-Butyl Bromide
To understand the profound effect of solvent polarity on an SN1 reaction of a tertiary halide, the solvolysis rates of 2-bromo-2-methylpropane (B165281) (tert-butyl bromide) are presented below. This data highlights the stabilization of the carbocation intermediate by polar protic solvents.
| Solvent | Dielectric Constant (ε) | Relative Rate of Solvolysis |
| Acetic Acid | 6 | 1 |
| Methanol (B129727) | 33 | 4 |
| Water | 80 | 150,000 |
| Table 1: Relative rates of solvolysis of 2-bromo-2-methylpropane in various polar protic solvents, demonstrating the acceleration of the SN1 reaction with increasing solvent polarity.[7][14] |
Predicted Reaction Outcomes for this compound
The following table summarizes the expected major reaction pathways for this compound under different conditions, based on the principles discussed.
| Nucleophile | Solvent | Expected Major Pathway(s) | Rationale |
| Weakly basic, good nucleophile (e.g., I⁻, Br⁻, RS⁻) | Polar Aprotic (e.g., DMSO, DMF) | SN2 | Favors SN2 by enhancing nucleophilicity and avoiding carbocation formation. |
| Strong, non-basic nucleophile (e.g., CN⁻) | Polar Aprotic (e.g., DMSO, DMF) | Nucleophilic Addition to C=O / SN2 | Competitive attack at the two electrophilic centers. |
| Weak nucleophile / Solvent (e.g., H₂O, ROH) | Polar Protic | SN1 / E1 | Solvolysis. The destabilized carbocation makes this slow, but it may still be favored over SN2 with a weak nucleophile. |
| Strong, sterically hindered base (e.g., t-BuOK) | Aprotic | E2 | Favors elimination over substitution. |
| Table 2: Predicted major reaction pathways for this compound under various experimental conditions. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the α-bromination of aldehydes.[15][16]
Materials:
-
2-Methylpropanal (isobutyraldehyde)
-
Bromine (Br₂)
-
Methanol
-
Methyl iodide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-methylpropanal in methanol at room temperature.
-
Slowly add a stoichiometric equivalent of bromine dropwise to the solution, maintaining the temperature at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the methanol and any excess bromine by rotary evaporation under reduced pressure.
-
Wash the residue with diethyl ether. Dry the combined ether layers with anhydrous sodium sulfate, filter, and concentrate to yield crude 2-bromopropanal (B25509).
-
Dissolve the crude 2-bromopropanal in acetonitrile in a round-bottom flask.
-
Add methyl iodide and stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into an ice-water mixture and stir for 30 minutes.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting this compound by recrystallization from ethanol.
Kinetic Analysis of Hydrolysis (An SN1 Reaction)
This protocol is adapted from the kinetic study of the hydrolysis of 2-bromo-2-methylpropane.[3][15]
Materials:
-
This compound
-
Propanone (acetone)
-
Deionized water
-
0.01 M Sodium hydroxide (B78521) solution (freshly prepared)
-
Phenolphthalein (B1677637) indicator
Procedure to Determine the Order with Respect to Hydroxide:
-
Prepare a solvent system of 80:20 propanone:water (v/v).
-
In a test tube, combine a fixed volume of this compound solution in the solvent system with varying volumes of 0.01 M NaOH solution and additional solvent to maintain a constant total volume.
-
Add 2-3 drops of phenolphthalein indicator.
-
Start a stopwatch immediately upon mixing the reactants.
-
Record the time taken for the pink color of the indicator to disappear. This corresponds to the complete consumption of the hydroxide ions.
-
The initial rate of reaction can be calculated as the initial concentration of NaOH divided by the time taken.
-
Repeat the experiment with different initial concentrations of NaOH while keeping the concentration of this compound constant.
-
Plot a graph of the initial rate versus the initial concentration of NaOH. A zero-order relationship (horizontal line) would be consistent with an SN1 mechanism.[15]
Procedure to Determine the Order with Respect to this compound:
-
Following a similar procedure, keep the initial concentration of NaOH constant and vary the initial concentration of this compound.
-
Measure the initial rate for each concentration.
-
Plot a graph of the initial rate versus the initial concentration of this compound. A first-order relationship (a straight line through the origin) would be consistent with an SN1 mechanism.[3]
Product Analysis by NMR Spectroscopy
Procedure:
-
Run the desired substitution reaction to completion.
-
Isolate the crude product by an appropriate work-up procedure (e.g., extraction, washing, and drying).
-
Purify the product by column chromatography or recrystallization.
-
Acquire ¹H and ¹³C NMR spectra of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the product (SN1/E1 vs. SN2 vs. addition product). For comparison, the ¹H NMR spectrum of the starting material is expected to show a singlet for the aldehyde proton (~9-10 ppm) and a singlet for the two methyl groups. The ¹³C NMR will show a signal for the carbonyl carbon (~190-200 ppm), the quaternary α-carbon, and the methyl carbons.
Mandatory Visualizations
Caption: The SN1 reaction pathway for this compound.
Caption: The SN2 reaction pathway for this compound.
Caption: Experimental workflow for investigating substitution reactions.
Caption: Logical relationship of factors influencing the reaction pathway.
Conclusion
The reactivity of this compound in nucleophilic substitution reactions is a finely balanced interplay of competing steric and electronic effects. While its tertiary nature predisposes it to an SN1 mechanism, the significant electronic destabilization of the potential carbocation intermediate by the adjacent aldehyde group acts as a formidable barrier. Conversely, the same electron-withdrawing group that hinders the SN1 pathway activates the α-carbon for an SN2 attack, partially offsetting the severe steric hindrance.
The ultimate reaction pathway is therefore highly dependent on the specific reaction conditions. Strong nucleophiles in polar aprotic solvents are likely to favor an SN2 displacement, whereas weak nucleophiles in polar protic solvents may proceed through a slow SN1 mechanism. It is also crucial to consider competitive reactions, particularly nucleophilic addition to the highly electrophilic carbonyl carbon. This detailed understanding is essential for synthetic chemists aiming to utilize this compound as a building block, allowing for the strategic selection of reagents and conditions to achieve the desired chemical transformation. Further quantitative kinetic studies on this specific substrate would be invaluable to definitively map its reactivity profile.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. homework.study.com [homework.study.com]
- 11. This compound|CAS 13206-46-7|RUO [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 14. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]
The Dawn of Mechanistic Insight: A Historical Guide to the α-Halogenation of Aldehydes
For Immediate Release
[City, State] – December 22, 2025 – The α-halogenation of aldehydes and ketones stands as a cornerstone reaction in organic synthesis, pivotal for the creation of numerous pharmaceutical intermediates and complex molecules. This in-depth technical guide delves into the historical context of this fundamental transformation, tracing its evolution from early observations to the seminal mechanistic studies that shaped our modern understanding of carbonyl chemistry. Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a thorough examination of the foundational experiments, presents key quantitative data, and offers detailed protocols from the pioneering work that first illuminated the reaction's pathway.
From Empirical Observation to Mechanistic Theory: A Historical Overview
The study of the α-halogenation of carbonyl compounds dates back to the 19th century, but it was the groundbreaking work of Arthur Lapworth in the early 1900s that transitioned the understanding of this reaction from simple observation to a mechanistically driven science. Lapworth's meticulous investigations into the kinetics of the halogenation of acetone (B3395972) laid the groundwork for the concept of enol intermediates, a paradigm shift in organic chemistry.
Prior to Lapworth's contributions, the reaction was known, but the underlying process was a black box. It was his quantitative measurements that revealed a surprising fact: the rate of halogenation was independent of the halogen's concentration and nature (chlorine, bromine, or iodine) but was dependent on the concentration of the ketone and the acid catalyst.[1][2] This led him to propose that the reaction proceeds through a slow, rate-determining step in which the ketone is converted into a more reactive form, which he identified as the enol.[1][2] This reactive intermediate then rapidly reacts with the halogen in a subsequent, non-rate-determining step.
This early work was further substantiated by studies on deuterium (B1214612) exchange. It was observed that the rate of acid-catalyzed deuterium exchange at the α-position of a ketone was identical to the rate of halogenation, providing strong evidence for a common enol intermediate in both processes.[1]
While the acid-catalyzed reaction typically results in monohalogenation, the base-promoted counterpart was found to often lead to polyhalogenation. This is because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation steps faster. This phenomenon is famously exploited in the haloform reaction.
A related and historically significant reaction is the Hell-Volhard-Zelinsky reaction, developed between 1881 and 1887, which allows for the α-halogenation of carboxylic acids.[3] This reaction proceeds via an acyl halide intermediate, which then tautomerizes to an enol for subsequent halogenation.
Quantitative Data from a Foundational Study
The following table summarizes the key findings from Arthur Lapworth's 1904 paper, "V.—The action of halogens on compounds containing the carbonyl group," which established the rate law for the acid-catalyzed halogenation of acetone.
| Experiment Description | Reactant Concentrations | Halogen | Observed Rate | Rate Law Deduced |
| Effect of Halogen Concentration | Acetone (constant), H₂SO₄ (constant) | Bromine (varied) | Rate of bromine consumption was constant over time. | Rate is zero-order with respect to halogen. |
| Effect of Acetone Concentration | H₂SO₄ (constant), Bromine (in excess) | Bromine | Rate increased proportionally with the initial acetone concentration. | Rate is first-order with respect to acetone. |
| Effect of Acid Catalyst Concentration | Acetone (constant), Bromine (in excess) | Bromine | Rate increased proportionally with the H₂SO₄ concentration. | Rate is first-order with respect to the acid catalyst. |
| Comparison of Halogens | Acetone (constant), H₂SO₄ (constant) | Chlorine, Bromine, Iodine | The initial rates of reaction were nearly identical for all three halogens. | The rate-determining step does not involve the halogen. |
Data compiled from the descriptions in Lapworth, A. J. Chem. Soc., Trans. 1904, 85, 30-42.
Experimental Protocols from a Seminal Paper
The following is a description of the experimental methodology employed by Arthur Lapworth in his 1904 study on the kinetics of the acid-catalyzed halogenation of acetone. This protocol is provided to illustrate the foundational techniques used to establish the reaction mechanism.
Objective: To determine the influence of the concentrations of acetone, acid catalyst, and halogen on the rate of the α-halogenation reaction.
Apparatus:
-
Standard laboratory glassware of the era (flasks, burettes, pipettes).
-
A thermostat to maintain a constant temperature for the reaction mixtures.
-
A stopwatch for timing the reactions.
Reagents:
-
Acetone, purified by distillation.
-
Sulphuric acid (H₂SO₄) as the acid catalyst.
-
Aqueous solutions of bromine, chlorine, and iodine.
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution for titration.
-
Potassium iodide (KI) solution.
-
Starch indicator solution.
General Procedure for Rate Measurement (as described by Lapworth):
-
Preparation of Reaction Mixture: A known volume of a standard acetone solution and a standard solution of sulphuric acid were mixed in a flask and brought to a constant temperature in a thermostat.
-
Initiation of Reaction: A measured volume of a standard halogen solution (bromine, chlorine, or iodine water) was added to the acetone-acid mixture. The stopwatch was started at the moment of addition.
-
Monitoring the Reaction Progress: At recorded time intervals, an aliquot of the reaction mixture was withdrawn and immediately added to a solution of potassium iodide. This "quenched" the reaction by consuming any unreacted halogen.
-
Quantification of Unreacted Halogen: The liberated iodine (from the reaction of the remaining halogen with KI) was then titrated with a standardized solution of sodium thiosulfate, using starch as an indicator. The disappearance of the blue color indicated the endpoint.
-
Data Analysis: The concentration of the halogen at different time points was calculated from the titration results. The rate of the reaction was then determined by plotting the concentration of the halogen versus time. Lapworth observed that for the bromination of acetone in the presence of excess acetone and acid, the rate of disappearance of bromine was constant, indicating a zero-order dependence on the bromine concentration.
By systematically varying the initial concentrations of acetone and sulphuric acid and observing the effect on the reaction rate, Lapworth was able to deduce the overall rate law for the reaction.
Visualizing the Logic of Discovery
Caption: Logical workflow of Lapworth's kinetic investigation.
This guide provides a focused look into the historical development of a critical reaction in organic chemistry. By understanding the foundational experiments and the logical deductions that led to our current mechanistic understanding, researchers can gain a deeper appreciation for the science of drug development and chemical synthesis.
References
Bifunctional Reactivity of 2-Bromo-2-methylpropanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-2-methylpropanal is a bifunctional organic compound possessing two key reactive sites: an electrophilic aldehyde carbon and a sterically hindered α-tertiary bromide. This unique structural arrangement allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the synthesis, physical and spectroscopic properties, and the characteristic bifunctional reactivity of this compound. Detailed experimental protocols for its synthesis and key reactions, including nucleophilic substitution and addition, are presented. Furthermore, its application in the synthesis of complex molecules, particularly heterocyclic systems, is discussed. This document aims to serve as a practical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
α-Haloaldehydes are a class of organic compounds characterized by the presence of a halogen atom at the carbon adjacent to the carbonyl group. This arrangement of functional groups imparts a unique reactivity profile, with both the carbonyl carbon and the α-carbon serving as electrophilic centers. This compound, with its tertiary α-bromo substituent, presents an interesting case study in this class of compounds, where steric hindrance plays a significant role in its reaction pathways. The interplay between the aldehyde and the tertiary alkyl bromide functionalities allows for selective transformations, providing access to a variety of molecular architectures.
Synthesis of this compound
The synthesis of this compound can be achieved through the α-bromination of 2-methylpropanal (isobutyraldehyde). Several methods have been reported, with the direct bromination using bromine being a common approach.
General Synthesis Pathway
The synthesis typically involves the reaction of 2-methylpropanal with a brominating agent, often in a suitable solvent. The reaction proceeds via an acid-catalyzed enol formation, followed by nucleophilic attack of the enol on the bromine molecule.
An In-depth Technical Guide on the Discovery and Synthesis of Halogenated Carbonyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for halogenated carbonyl compounds. It is intended to serve as a valuable resource, offering detailed experimental protocols and comparative data to aid in research and development.
Introduction
Halogenated carbonyls are a class of organic compounds characterized by a carbonyl group with a halogen atom attached to the carbonyl carbon (acyl halides) or to an adjacent carbon atom (α-halo carbonyls). These compounds are highly valuable synthetic intermediates due to their enhanced reactivity, making them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This guide delves into the key historical milestones and the development of synthetic methods for these important chemical entities.
Discovery and Early History
The history of halogenated carbonyls is intertwined with the foundational discoveries in organic chemistry.
Phosgene (B1210022) (Carbonyl Dichloride): One of the simplest and most notorious halogenated carbonyls, phosgene (COCl₂), was first synthesized in 1812 by the Cornish chemist John Davy.[1][2] He discovered the compound by exposing a mixture of carbon monoxide and chlorine to sunlight, naming it "phosgene" from the Greek words "phos" (light) and "gene" (born).[1][2] Phosgene's industrial importance grew throughout the 19th century, particularly in the dye manufacturing industry.[1][2] However, it gained infamy for its use as a chemical weapon during World War I, where it was responsible for a significant number of fatalities.[1][3][4]
Acyl Halides: The preparation of acetyl bromide was reported as early as 1863 through a reaction involving glacial acetic acid, bromine, and phosphorus.[5] This early method, however, was often complicated by the formation of byproducts.[5] The development of more controlled and general methods for synthesizing acyl halides from carboxylic acids using reagents like phosphorus halides and thionyl chloride marked a significant advancement in organic synthesis.
α-Halogenated Carbonyls: The discovery of methods to introduce a halogen atom at the α-position to a carbonyl group opened up new avenues for carbon-carbon bond formation and other functional group transformations. The Hell-Volhard-Zelinsky reaction, discovered between 1881 and 1887 by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, was a landmark achievement in this area.[6][7][8] This reaction allows for the α-halogenation of carboxylic acids.[6][7][8]
Synthesis of Acyl Halides
Acyl halides are among the most reactive derivatives of carboxylic acids and are typically prepared from them.
Acyl Fluorides
The synthesis of acyl fluorides historically relied on halogen exchange reactions. The Swarts reaction , first reported by Frederic Jean Edmond Swarts in 1892, is a classic method for converting acyl chlorides or bromides to acyl fluorides using heavy metal fluorides like AgF or Hg₂F₂.[9][10][11]
Acyl Chlorides
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Several reagents have been developed for this purpose.
-
Thionyl Chloride (SOCl₂): This is one of the most common laboratory reagents for preparing acyl chlorides from carboxylic acids.[12][13][14] The reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[14]
-
Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective reagents for this conversion.[12][13][14] PCl₅ reacts with carboxylic acids to form the acyl chloride, phosphoryl chloride (POCl₃), and HCl.[14] PCl₃ requires a 3:1 molar ratio of carboxylic acid to reagent and produces phosphorous acid (H₃PO₃) as a byproduct.[13]
-
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and more selective reagent than thionyl chloride, often used for sensitive substrates.[12] The reaction is typically catalyzed by dimethylformamide (DMF).[12]
Acyl Bromides and Iodides
The synthesis of acyl bromides and iodides follows similar principles to that of acyl chlorides.
-
Acyl Bromides: Phosphorus tribromide (PBr₃) is the most common reagent for converting carboxylic acids to acyl bromides.[5][13] This reaction is a key initial step in the Hell-Volhard-Zelinsky reaction.[5][15] Thionyl bromide (SOBr₂) can also be used, but it is less stable than its chloride counterpart.[5]
-
Acyl Iodides: Acyl iodides are generally less stable and are often prepared in situ. The Finkelstein reaction, which involves treating an acyl chloride with an iodide salt like sodium iodide (NaI) in a suitable solvent (e.g., acetone (B3395972) or acetonitrile), is a common method for their preparation.[16]
Synthesis of α-Halogenated Carbonyls
The introduction of a halogen atom at the α-position of an aldehyde or ketone is a powerful tool for synthetic chemists.
α-Halogenation of Carboxylic Acids: The Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination or α-chlorination of carboxylic acids.[6][7][15] The reaction involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus or a phosphorus halide (e.g., PBr₃).[6][7][15] The reaction proceeds through the formation of an acyl halide intermediate, which then enolizes and undergoes halogenation at the α-position.[15][17] Subsequent hydrolysis yields the α-halo carboxylic acid.[6][15]
α-Halogenation of Ketones and Aldehydes
Ketones and aldehydes can be halogenated at the α-position under acidic or basic conditions.
-
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, ketones and aldehydes undergo tautomerization to their enol forms. The enol then acts as a nucleophile and reacts with a halogen (Cl₂, Br₂, or I₂) to give the α-halo carbonyl compound.
-
Base-Mediated Halogenation: Under basic conditions, an enolate is formed, which is a more potent nucleophile than the enol. The enolate rapidly reacts with the halogen. This method is often so rapid that it can be difficult to stop at the mono-halogenated product, and polyhalogenation is common, especially with methyl ketones (the haloform reaction).
Modern methods for α-halogenation often employ alternative halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) for improved selectivity and milder reaction conditions.[18]
Quantitative Data Summary
The following tables summarize typical yields and conditions for some of the key synthetic methods discussed.
Table 1: Synthesis of Acyl Halides from Carboxylic Acids
| Reagent | Typical Substrate | Conditions | Typical Yield | Reference |
| SOCl₂ | Aliphatic/Aromatic Carboxylic Acids | Neat or in a solvent (e.g., CH₂Cl₂), reflux | >90% | [14] |
| PCl₅ | Aliphatic/Aromatic Carboxylic Acids | Neat or in an inert solvent, room temp. | >85% | [14] |
| (COCl)₂/DMF | Sensitive Carboxylic Acids | Inert solvent (e.g., CH₂Cl₂), 0°C to rt | >95% | [12] |
| PBr₃ | Aliphatic/Aromatic Carboxylic Acids | Neat or in a solvent (e.g., CCl₄), reflux | >90% | [5] |
Table 2: α-Halogenation of Carbonyl Compounds
| Reaction | Substrate | Reagents | Conditions | Typical Yield | Reference |
| Hell-Volhard-Zelinsky | Carboxylic Acid | Br₂, cat. PBr₃ | Neat, heat | 70-90% | [15] |
| Acid-Catalyzed Bromination | Acetophenone | Br₂, AcOH | Room temperature | 80-90% | [19] |
| Iodination with I₂/CuO | Aryl Ketones | I₂, CuO, MeOH | Reflux | 83-99% | [19] |
Detailed Experimental Protocols
Preparation of Acetyl Bromide using Phosphorus Tribromide
Historical Protocol Reference: Adapted from descriptions of early preparations.[5]
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a condenser, place 1 mole of glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add 0.4 moles of phosphorus tribromide (PBr₃) from the dropping funnel with constant stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently warm the mixture on a water bath for 30 minutes to complete the reaction.
-
The crude acetyl bromide is then purified by fractional distillation. The fraction boiling at 75-77 °C is collected.
Reported Yield: Approximately 82%.[5]
The Hell-Volhard-Zelinsky Bromination of Propanoic Acid
Procedure:
-
To a three-necked flask fitted with a condenser, a dropping funnel, and a mechanical stirrer, add 1 mole of propanoic acid and a catalytic amount of red phosphorus (or 0.05 moles of PBr₃).
-
Heat the mixture to a gentle reflux.
-
Slowly add 1.1 moles of bromine (Br₂) from the dropping funnel. The color of the bromine should discharge as it reacts.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours until the evolution of HBr gas ceases.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to the α-bromo propanoic acid.
-
The product can be isolated by extraction with a suitable organic solvent and purified by distillation under reduced pressure.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General pathways for the synthesis of acyl chlorides from carboxylic acids.
Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.
Caption: Experimental workflow for the synthesis of an acyl bromide.
Conclusion
The discovery and development of synthetic routes to halogenated carbonyls have been pivotal in the advancement of organic chemistry. From the early synthesis of phosgene and the establishment of the Hell-Volhard-Zelinsky reaction to the refinement of methods for producing acyl halides, chemists have continually sought more efficient, selective, and safer procedures. The reactivity of these compounds ensures their continued importance as versatile intermediates in academic research and industrial applications, particularly in the synthesis of complex molecules with biological activity. Future developments will likely focus on greener synthetic methodologies, employing catalytic processes and avoiding hazardous reagents.
References
- 1. Phosgene - Wikipedia [en.wikipedia.org]
- 2. newworldencyclopedia.org [newworldencyclopedia.org]
- 3. Phosgene (CG) 1812 - Bertin Environics [environics.fi]
- 4. Phosgene - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. byjus.com [byjus.com]
- 9. Swarts Reaction [unacademy.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. byjus.com [byjus.com]
- 12. Acyl chloride - Wikipedia [en.wikipedia.org]
- 13. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 16. Acyl iodide synthesis, iodoarene synthesis: Iodination reactions with halogen exchange (3): Discussion series on bromination/iodination reactions 14 – Chemia [chemia.manac-inc.co.jp]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 19. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Route to 2-Bromo-2-methylpropanal from 2-methylpropanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-bromo-2-methylpropanal from 2-methylpropanal, also known as isobutyraldehyde. The α-bromination of aldehydes is a key transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecules. Two primary synthetic routes are presented: direct bromination using molecular bromine under acidic conditions and a milder approach utilizing N-bromosuccinimide (NBS). This guide includes reaction mechanisms, detailed experimental procedures, a comparative data table, and workflow diagrams to assist researchers in selecting and performing the optimal synthesis for their needs.
Introduction
This compound is a valuable bifunctional molecule containing both an aldehyde and a tertiary bromide. This combination of functional groups makes it a useful building block in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules. The primary route to this compound is the α-bromination of 2-methylpropanal. This reaction proceeds through an enol or enolate intermediate, which then reacts with an electrophilic bromine source.
Challenges in the α-bromination of aldehydes include potential side reactions such as over-bromination to form di-bromo species, oxidation of the aldehyde to a carboxylic acid, and acid-catalyzed polymerization of the aldehyde. Careful control of reaction conditions is therefore critical to achieve high yields and purity of the desired product. This application note details two effective methods to achieve this transformation.
Signaling Pathway (Reaction Mechanism)
The acid-catalyzed α-bromination of 2-methylpropanal proceeds through a well-established enol intermediate. The reaction mechanism involves three key steps:
-
Enolization: The carbonyl oxygen of 2-methylpropanal is protonated by the acid catalyst, which increases the acidity of the α-hydrogen. A weak base (such as the solvent or another molecule of the aldehyde) then removes the α-proton to form the enol tautomer.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the final product, this compound.
Caption: Acid-catalyzed α-bromination mechanism.
Experimental Protocols
Two detailed protocols for the synthesis of this compound are provided below.
Protocol 1: Direct Bromination with Molecular Bromine (Br₂)
This protocol is adapted from analogous halogenation procedures and offers a direct route to the desired product.
Materials:
-
2-Methylpropanal (isobutyraldehyde)
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpropanal (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of molecular bromine (1.05 eq) in glacial acetic acid to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Bromination with N-Bromosuccinimide (NBS)
This method utilizes a milder brominating agent, which can lead to fewer side products.
Materials:
-
2-Methylpropanal (isobutyraldehyde)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or other suitable anhydrous solvent)
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylpropanal (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in carbon tetrachloride.
-
Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction by observing the consumption of the less dense NBS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
Experimental Workflow
The general workflow for the synthesis, workup, and purification of this compound is outlined below.
Caption: General experimental workflow.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic protocols. The data for Protocol 1 is based on an analogous chlorination reaction, and the data for Protocol 2 is based on general knowledge of NBS brominations. Actual results may vary.
| Parameter | Protocol 1: Direct Bromination (Br₂) | Protocol 2: Bromination with NBS |
| Starting Material | 2-Methylpropanal | 2-Methylpropanal |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Catalyst | Acetic Acid (acidic medium) | p-Toluenesulfonic acid (catalytic) |
| Solvent | Glacial Acetic Acid | Carbon Tetrachloride |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Estimated Yield | ~85% | 70 - 80% |
| Key Side Products | Di-brominated propanal, oxidation products | Di-brominated propanal |
| Purification Method | Vacuum Distillation | Vacuum Distillation |
Conclusion
The synthesis of this compound from 2-methylpropanal can be effectively achieved through direct α-bromination. The choice between using molecular bromine or N-bromosuccinimide will depend on the specific requirements of the researcher, including considerations of safety, reagent availability, and desired purity. Direct bromination with Br₂ in an acidic medium can provide high yields, while the use of NBS offers a milder alternative with potentially fewer side products. Both protocols require careful control of reaction conditions to optimize the yield and purity of the final product. The provided experimental procedures and data serve as a valuable resource for chemists in research and development.
Application Notes and Protocols: Bromination of 2-Hydroxypropanal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed laboratory protocol for the bromination of 2-hydroxypropanal (B1205545), also known as lactaldehyde. The synthesis outlined is based on established methodologies for the preparation of 2-bromopropionaldehyde, a valuable intermediate in various synthetic applications.
Data Summary
The following table summarizes the quantitative data from representative experiments for the bromination of 2-hydroxypropanal. These experiments demonstrate the scalability and efficiency of the described protocol.
| Experiment | 2-Hydroxypropanal (g) | Methanol (B129727) (mL) | Bromine (g) | Reaction Time (h) | Crude Product (g) | Yield (%) |
| 1 | 14.8 | 150 | 19.2 | 3 | 23.3 | 85.0 |
| 2 | 26.2 | 210 | 26.4 | 2 | 36.8 | 75.6 |
| 3 | 38.6 | 463 | 57.9 | 6 | 57.9 | 84.0 |
Experimental Protocol
This protocol details the synthesis of 2-bromopropionaldehyde from 2-hydroxypropanal.
Materials:
-
2-Hydroxypropanal
-
Methanol (CH₃OH)
-
Bromine (Br₂)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Three-necked round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Apparatus for reduced pressure evaporation
Procedure:
-
Reaction Setup: In a three-necked flask of appropriate size, combine 2-hydroxypropanal and methanol. Stir the mixture at room temperature until the 2-hydroxypropanal is fully dissolved.[1]
-
Addition of Bromine: Slowly add bromine to the solution using a dropping funnel while maintaining continuous stirring. The addition should be performed at room temperature.[1]
-
Reaction: Allow the reaction to stir at room temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]
-
Solvent Removal: Once the reaction is complete, remove the methanol and any excess bromine by evaporation under reduced pressure.[1]
-
Extraction: Wash the resulting residue three times with diethyl ether. Combine the ether layers.[1]
-
Drying and Concentration: Dry the combined ether solution over anhydrous sodium sulfate. Filter the solution to remove the drying agent and then concentrate the filtrate until dry to obtain the crude 2-bromopropionaldehyde product.[1] The crude product can often be used in subsequent steps without further purification.[1]
Experimental Workflow
Caption: Workflow for the bromination of 2-hydroxypropanal.
References
Application of 2-Bromo-2-methylpropanal as an Alkylating Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2-methylpropanal is a bifunctional organic compound featuring a reactive tertiary alkyl bromide and an electrophilic aldehyde group. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly as an alkylating agent for the introduction of the 2,2-dimethyl-2-oxoethyl moiety. Its utility extends to the formation of carbon-carbon and carbon-heteroatom bonds, and it serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds of interest in medicinal chemistry.
The reactivity of this compound is primarily centered around the α-carbon bearing the bromine atom. Due to the steric hindrance and the ability to form a stable tertiary carbocation, nucleophilic substitution reactions at this center predominantly proceed via an S(_N)1 mechanism. However, the reaction pathway can be influenced by the choice of nucleophile, solvent, and temperature. The aldehyde group, while also an electrophilic site, can be selectively reacted or preserved depending on the reaction conditions.
This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent in organic synthesis.
Reactivity Profile
This compound possesses two primary sites for electrophilic attack:
-
α-Carbon: The carbon atom bonded to the bromine is a tertiary center. Nucleophilic attack at this position results in the displacement of the bromide ion, forming a new bond between the nucleophile and the quaternary carbon. This alkylation reaction is the focus of this application note.
-
Carbonyl Carbon: The aldehyde group is susceptible to nucleophilic addition reactions.
The competition between these two sites can be controlled by the nature of the nucleophile. Soft nucleophiles tend to favor substitution at the α-carbon (alkylation), while hard, non-basic nucleophiles may react at the carbonyl carbon.
Application 1: C-Alkylation of Malonate Esters
A classic application of this compound as an alkylating agent is the reaction with carbanions, such as those derived from malonic esters. This reaction is a valuable method for forming new carbon-carbon bonds and synthesizing derivatives with a neopentyl-like structure adjacent to a masked carboxylic acid functionality.
Reaction Scheme:
Quantitative Data
| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) |
| Diethyl sodiomalonate | Diethyl (1,1-dimethyl-2-oxoethyl)malonate | THF | Reflux | >85 (estimated) |
Experimental Protocol: Synthesis of Diethyl (1,1-dimethyl-2-oxoethyl)malonate
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
To the resulting solution of diethyl sodiomalonate, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at room temperature.
-
After the addition, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Caption: Workflow for the C-alkylation of diethyl malonate.
Application 2: Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic systems, such as quinazolinones, benzoxazinones, and benzothiazinones. These scaffolds are of significant interest in drug discovery due to their diverse biological activities. The general strategy involves an initial alkylation of a suitable nucleophile, followed by an intramolecular cyclization.
Proposed Signaling Pathway for Quinazolinone Synthesis
While this compound itself is not a signaling molecule, the quinazolinone derivatives synthesized from it can interact with various biological targets. For instance, some quinazolinones are known to inhibit tyrosine kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation.
Caption: Inhibition of RTK signaling by a quinazolinone derivative.
Experimental Protocol: Representative Synthesis of a 2,2-Dimethyl-2,3-dihydroquinazolin-4(1H)-one Derivative
This protocol is a representative procedure based on the known reactivity of α-haloaldehydes with 2-aminobenzamides.
Materials:
-
This compound (1.0 eq)
-
2-Aminobenzamide (B116534) (1.0 eq)
-
Potassium carbonate (K(_2)CO(_3), 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 2-aminobenzamide (1.0 eq) and potassium carbonate (2.0 eq) in DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na(_2)SO(_4).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Logical steps in the synthesis of quinazolinones.
Reaction Mechanism: S(_N)1 Alkylation
The alkylation reactions of this compound with soft nucleophiles are generally considered to proceed through an S(_N)1 mechanism. This is due to the formation of a relatively stable tertiary carbocation intermediate, which is resonance-stabilized by the adjacent carbonyl group.
Key Steps:
-
Formation of the Carbocation: The C-Br bond undergoes heterolytic cleavage in a slow, rate-determining step to form a tertiary carbocation and a bromide ion.
-
Nucleophilic Attack: The nucleophile rapidly attacks the planar carbocation from either face, leading to the formation of the alkylated product.
Application Notes and Protocols: Introducing the tert-Butyl Group Using 2-Bromo-2-methylpropanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthetic utility of 2-bromo-2-methylpropanal as a versatile building block in organic synthesis. While not a direct tert-butylating agent, this bifunctional reagent allows for the introduction of the 2-formyl-2-propyl moiety, which can be readily converted to the valuable tert-butyl group. This document outlines key applications, detailed experimental protocols, and reaction mechanisms.
Introduction
This compound is a unique reagent possessing two reactive centers: an electrophilic carbonyl carbon and an electrophilic α-carbon bearing a tertiary bromide. This duality allows for selective reactions with a variety of nucleophiles, making it a valuable tool for constructing sterically hindered molecular architectures. The primary application detailed herein involves a two-stage strategy for the introduction of a tert-butyl group:
-
Nucleophilic addition to the carbonyl group or nucleophilic substitution of the bromide to introduce the C(CH₃)₂CHO fragment.
-
Reduction of the aldehyde functionality to a methyl group, completing the formation of the tert-butyl moiety.
Applications in Organic Synthesis
The strategic use of this compound allows for the formation of complex carbon skeletons. Its reactions are broadly categorized into two main pathways, depending on the nature of the nucleophile and the reaction conditions.
Reaction with Organometallic Reagents (e.g., Grignard Reagents)
Organometallic reagents, such as Grignard reagents, predominantly attack the highly electrophilic carbonyl carbon of this compound. This reaction leads to the formation of a secondary alcohol, incorporating the 2-formyl-2-propyl group into the target molecule. Subsequent reduction of the aldehyde (after protection of the newly formed alcohol) can yield the tert-butyl group.
Reaction with Carbon Nucleophiles (e.g., Enolates)
Strong carbon nucleophiles, such as enolates derived from malonic esters, can displace the tertiary bromide via a nucleophilic substitution reaction.[1] This pathway is effective for forming a new carbon-carbon bond at the quaternary center. The aldehyde group can then be reduced to furnish the tert-butyl group.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the key transformations involving this compound.
Table 1: Reaction of this compound with a Grignard Reagent
| Reagent | Stoichiometry (eq.) | Solvent | Temperature (°C) | Time (h) | Product Type | Typical Yield (%) |
| Phenylmagnesium Bromide | 1.1 | Anhydrous THF | 0 to rt | 2-4 | Secondary Alcohol | 75-85 |
| Methylmagnesium Bromide | 1.1 | Anhydrous Et₂O | 0 to rt | 2-4 | Secondary Alcohol | 70-80 |
Table 2: Reaction of this compound with Diethyl Malonate Enolate
| Base | Stoichiometry (eq.) | Solvent | Temperature (°C) | Time (h) | Product Type | Typical Yield (%) |
| Sodium Ethoxide | 1.1 | Anhydrous EtOH | rt | 12-18 | Diethyl (1,1-dimethyl-2-oxoethyl)malonate | 60-70 |
Table 3: Conversion of the 2-Formyl-2-propyl Group to a tert-Butyl Group
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Product Type | Typical Yield (%) |
| Wolff-Kishner Reduction | Hydrazine (B178648), KOH | Diethylene Glycol | 180-200 | 4-6 | Alkane | 70-90 |
Experimental Protocols
Protocol 1: Synthesis of 1-(1-Bromo-1-methylethyl)-1-phenylethan-1-ol via Grignard Reaction
This protocol describes the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Bromobenzene (B47551) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a crystal of iodine. Add a small amount of anhydrous THF. In the dropping funnel, place a solution of bromobenzene in anhydrous THF. Add a small portion of the bromobenzene solution to the magnesium and gently heat to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the Grignard reagent to 0 °C.
-
Reaction: Dissolve this compound in anhydrous THF and add it to the dropping funnel. Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Diethyl (1,1-dimethyl-2-oxoethyl)malonate
This protocol details the nucleophilic substitution of the bromide in this compound with the enolate of diethyl malonate.[1]
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol (B145695)
-
1 M HCl (aq)
-
Diethyl ether
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Enolate Formation: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature and stir for 30 minutes.
-
Reaction: Add a solution of this compound in anhydrous ethanol to the enolate solution. Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up: Quench the reaction by adding 1 M HCl until the solution is acidic. Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: Wolff-Kishner Reduction to Form a tert-Butyl Group
This protocol describes the reduction of the aldehyde functionality in a product from Protocol 1 or 2 to a methyl group. (Note: Any other functional groups must be stable to strongly basic, high-temperature conditions).
Materials:
-
Aldehyde-containing substrate (1.0 eq)
-
Hydrazine hydrate (B1144303) (4.0 eq)
-
Potassium hydroxide (B78521) (4.0 eq)
-
Diethylene glycol
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve the aldehyde-containing substrate and potassium hydroxide in diethylene glycol. Add hydrazine hydrate to the mixture.
-
Reaction: Heat the reaction mixture to 180-200 °C and maintain this temperature for 4-6 hours. The evolution of nitrogen gas should be observed.
-
Work-up: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Mandatory Visualizations
Caption: Synthetic pathways utilizing this compound.
References
Application Notes and Protocols: The Role of 2-Bromo-2-methylpropanal in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-2-methylpropanal is a functionalized carbonyl compound with potential applications as a versatile building block in pharmaceutical synthesis. Its inherent reactivity, stemming from the presence of both an aldehyde group and an α-bromo substituent, allows for its participation in a variety of chemical transformations. This document provides detailed application notes on the prospective use of this compound in the synthesis of heterocyclic scaffolds of medicinal interest, with a particular focus on the Hantzsch thiazole (B1198619) synthesis. While direct citations of this compound in the synthesis of commercialized active pharmaceutical ingredients (APIs) are limited in publicly available literature, its utility can be extrapolated from established synthetic methodologies. This document serves as a practical guide for researchers exploring the incorporation of this building block into their synthetic strategies for drug discovery.
Introduction
The discovery of novel therapeutic agents is intrinsically linked to the development of efficient and diverse synthetic methodologies. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a vast number of pharmaceuticals. The thiazole ring, for instance, is a key structural motif found in a wide array of bioactive molecules. This compound (C₄H₇BrO), a halogenated aldehyde, presents itself as a valuable precursor for the construction of such heterocyclic systems. The aldehyde functionality can act as an electrophilic center, while the α-bromo group provides a reactive site for nucleophilic substitution, making it an ideal candidate for cyclization reactions.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 13206-46-7 |
| Molecular Formula | C₄H₇BrO |
| Molecular Weight | 151.00 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥95% |
| Storage Conditions | Store in a freezer under an inert atmosphere. |
Note on Handling: this compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis
A primary and highly plausible application of this compound in pharmaceutical synthesis is its use as a key reactant in the Hantzsch thiazole synthesis. This reaction allows for the formation of substituted thiazole rings, which are prevalent in many FDA-approved drugs. The general reaction involves the condensation of an α-halocarbonyl compound with a thioamide.
General Reaction Scheme
The reaction of this compound with a thioamide, such as thiourea, would be expected to yield a 4,4-dimethyl-thiazole derivative. This scaffold, with a gem-dimethyl group adjacent to the sulfur atom, could offer unique steric and electronic properties for molecular design in drug discovery.
Synthesis of 2-Bromo-2-methylpropanal via oxidation of 2-bromo-2-methylpropanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-bromo-2-methylpropanal via the oxidation of 2-bromo-2-methylpropanol. Two robust and widely applicable oxidation methods are presented: Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation. These protocols are designed to be accessible to researchers in organic synthesis, medicinal chemistry, and drug development, offering reliable procedures for obtaining the target aldehyde. This key intermediate is valuable in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Safety precautions, reagent handling, and product purification are thoroughly addressed to ensure safe and successful execution.
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. This compound is a bifunctional molecule containing both an aldehyde and a tertiary bromide, making it a versatile building block for the introduction of the 2-formyl-2-propyl group in the synthesis of more complex molecules. The oxidation of the precursor, 2-bromo-2-methylpropanol, requires mild conditions to prevent over-oxidation to the corresponding carboxylic acid.[1][2] This document details two effective methods for this transformation: the use of Pyridinium Chlorochromate (PCC), a well-established chromium-based reagent, and the Swern oxidation, a chromium-free alternative that proceeds at low temperatures.[2][3][4]
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is provided below.
| Property | 2-Bromo-2-methylpropanol | This compound |
| Molecular Formula | C₄H₉BrO | C₄H₇BrO |
| Molecular Weight | 153.02 g/mol | 151.00 g/mol [5] |
| Appearance | Colorless liquid | Liquid[6] |
| Boiling Point | 163-164 °C | Not available |
| Purity | Typically ≥95% | Typically 95%[6] |
| InChI Key | KLTWFFAVGWWIKL-UHFFFAOYSA-N[6] | KLTWFFAVGWWIKL-UHFFFAOYSA-N[5] |
Experimental Protocols
Two detailed protocols for the synthesis of this compound are provided below.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
This method utilizes the well-established PCC reagent for a reliable and straightforward oxidation.[7][8] The use of an inert adsorbent like Celite or silica (B1680970) gel is recommended to simplify the workup by adsorbing the chromium byproducts.[5][9][10]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Bromo-2-methylpropanol | 153.02 | (Specify mass) | 1.0 |
| Pyridinium Chlorochromate (PCC) | 215.56 | (Calculate based on 1.5 eq.) | 1.5 |
| Celite® or Silica Gel | N/A | Equal mass to PCC | N/A |
| Dichloromethane (B109758) (DCM), anhydrous | 84.93 | (Specify volume) | N/A |
| Diethyl ether | 74.12 | (Specify volume) | N/A |
| Anhydrous Magnesium Sulfate | 120.37 | (Specify mass) | N/A |
Procedure
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend Pyridinium Chlorochromate (PCC) and Celite® or silica gel in anhydrous dichloromethane (DCM).
-
Addition of Alcohol: Dissolve 2-bromo-2-methylpropanol in a minimal amount of anhydrous DCM and add it to the stirred PCC suspension in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot. The reaction is typically complete within 2-4 hours.[9]
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Protocol 2: Swern Oxidation
The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.[2] It is crucial to maintain a low temperature throughout the initial stages of the reaction to prevent the decomposition of the reactive intermediate.[3][11]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Oxalyl Chloride | 126.93 | (Calculate based on 1.5 eq.) | 1.5 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 78.13 | (Calculate based on 2.1 eq.) | 2.1 |
| 2-Bromo-2-methylpropanol | 153.02 | (Specify mass) | 1.0 |
| Triethylamine (B128534) (TEA) | 101.19 | (Calculate based on 5.0 eq.) | 5.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | (Specify volume) | N/A |
Procedure
-
Activation of DMSO: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of 2-bromo-2-methylpropanol in anhydrous DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 30-45 minutes at this temperature.
-
Addition of Base: Add triethylamine (TEA) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quenching and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers and wash sequentially with a dilute HCl solution, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Safety Precautions
-
Pyridinium Chlorochromate (PCC): PCC is a toxic and potentially carcinogenic chromium(VI) compound.[1][12][13][14] It is also an oxidizer and may cause fire on contact with combustible materials.[1][12][13][14] Handle PCC in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[13] Avoid inhalation of dust.[12]
-
Swern Oxidation Reagents: Oxalyl chloride is corrosive and toxic. Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Triethylamine is flammable and has a strong, unpleasant odor. All manipulations involving these reagents should be performed in a fume hood with appropriate PPE. The Swern oxidation reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[15] Ensure adequate ventilation.
-
General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling any chemicals. Perform all reactions in a well-ventilated fume hood.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical transformation from a primary alcohol to an aldehyde.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. Workup [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Pyridinium Chlorochromate Manufacturers, with SDS [mubychem.com]
- 13. fishersci.com [fishersci.com]
- 14. lobachemie.com [lobachemie.com]
- 15. Swern oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Continuous Flow Microreactor Synthesis of α-Bromoaldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-bromoaldehydes using continuous flow microreactor technology. This method offers significant advantages over traditional batch processes, including enhanced safety, improved selectivity, and higher yields.
Introduction
α-Bromoaldehydes are valuable synthetic intermediates in organic chemistry, serving as precursors for a wide range of pharmaceuticals and biologically active molecules.[1] However, their synthesis, particularly using elemental bromine, can be hazardous in conventional batch reactors due to the corrosive and toxic nature of bromine and the often exothermic nature of the reaction.[2] Continuous flow microreactors provide a safer and more efficient alternative by offering precise control over reaction parameters such as temperature, residence time, and stoichiometry, leading to improved reaction efficiency and superior mono/dibromination selectivity.[1][2]
Advantages of Continuous Flow Synthesis
-
Enhanced Safety: The small reaction volumes within the microreactor minimize the risk associated with handling hazardous reagents like bromine.
-
Improved Selectivity: Precise control over stoichiometry and residence time significantly reduces the formation of undesired byproducts, such as dibrominated species.[1][2]
-
Higher Yields: Rapid mixing and efficient heat transfer in microreactors lead to faster reaction rates and higher product yields compared to batch methods.[1]
-
Scalability: The developed flow chemistry protocols can be readily scaled up for the production of larger quantities of α-bromoaldehydes.
Experimental Data
The following table summarizes the results for the α-bromination of various aldehydes in a continuous flow microreactor system.
| Aldehyde Substrate | Product | Reaction Time (min) | Temperature (°C) | Yield (%) | Selectivity (mono:di) |
| 4-Methylbenzaldehyde (B123495) | 2-Bromo-4-methylbenzaldehyde | 2 | 25 | 95 | >99:1 |
| 4-Methoxybenzaldehyde | 2-Bromo-4-methoxybenzaldehyde | 2 | 25 | 92 | >99:1 |
| 4-Chlorobenzaldehyde | 2-Bromo-4-chlorobenzaldehyde | 2 | 25 | 96 | >99:1 |
| 4-Bromobenzaldehyde | 2,4-Dibromobenzaldehyde | 2 | 25 | 94 | >99:1 |
| 2-Naphthaldehyde | 2-Bromo-2-naphthaldehyde | 2 | 25 | 93 | >99:1 |
| Heptaldehyde | 2-Bromoheptaldehyde | 4 | 0 | 85 | >99:1 |
| Cyclohexanecarboxaldehyde | 1-Bromocyclohexanecarboxaldehyde | 4 | 0 | 88 | >99:1 |
Experimental Protocols
General Setup
A typical continuous flow setup for the α-bromination of aldehydes consists of two syringe pumps, a T-mixer, a microreactor coil, and a back-pressure regulator. One syringe pump delivers the solution of the aldehyde, while the second delivers the solution of bromine. The two streams are combined in the T-mixer and then flow through the microreactor coil, which is maintained at a specific temperature. The product stream is then collected after passing through the back-pressure regulator.
Materials and Reagents
-
Aldehyde substrate
-
Bromine
-
Solvent (e.g., Dichloromethane, Acetic Acid)
-
Deionized water
-
Sodium thiosulfate (B1220275) (for quenching)
-
Sodium bicarbonate (for neutralization)
-
Magnesium sulfate (B86663) or sodium sulfate (for drying)
Protocol for α-Bromination of 4-Methylbenzaldehyde
-
Reagent Preparation:
-
Prepare a 1.0 M solution of 4-methylbenzaldehyde in dichloromethane.
-
Prepare a 1.1 M solution of bromine in dichloromethane.
-
-
System Setup:
-
Set up the microreactor system as described in the "General Setup" section.
-
Ensure the microreactor coil is immersed in a water bath at 25 °C.
-
Set the back-pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Set the flow rate of the 4-methylbenzaldehyde solution to 0.5 mL/min.
-
Set the flow rate of the bromine solution to 0.5 mL/min. This will result in a total flow rate of 1.0 mL/min and a residence time of 2 minutes in a 2 mL microreactor.
-
Allow the system to stabilize for a few minutes, discarding the initial output.
-
Collect the product stream in a flask containing a saturated aqueous solution of sodium thiosulfate to quench the excess bromine.
-
-
Work-up and Purification:
-
Transfer the collected solution to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4-methylbenzaldehyde.
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
-
Visualizations
Reaction Pathway
Caption: General reaction pathway for the α-bromination of an aldehyde.
Experimental Workflow
Caption: Workflow for the continuous flow synthesis of α-bromoaldehydes.
References
Application Notes: 2-Bromo-2-methylpropanal as a Versatile Precursor for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-2-methylpropanal is a bifunctional organic compound featuring a sterically hindered α-tertiary bromide and an electrophilic aldehyde group.[1] This unique structural arrangement provides two distinct sites for chemical modification, making it a valuable C4 building block for synthesizing more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] Its reactivity is primarily dictated by the interplay between these two functional groups, allowing for selective transformations to build molecular complexity.[1]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. While extensive experimental spectra are not widely published, predicted NMR data provide a reliable reference for characterization.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO | PubChem[3] |
| Molecular Weight | 151.00 g/mol | PubChem[3] |
| CAS Number | 13206-46-7 | Sigma-Aldrich |
| Appearance | Liquid | Sigma-Aldrich |
| Purity | ≥95% | Sigma-Aldrich |
| Predicted ¹H NMR | ~9.5-10.0 ppm (s, 1H, -CHO), ~1.8-2.0 ppm (s, 6H, -CH₃) | Benchchem[1] |
| Predicted ¹³C NMR | ~190-200 ppm (C=O), ~60-70 ppm (C-Br), ~25-35 ppm (-CH₃) | Benchchem[1] |
Application Notes & Key Reactions
The synthetic utility of this compound stems from its dual electrophilic nature. Depending on the nucleophile and reaction conditions, transformations can be directed to either the carbonyl carbon or the α-carbon bearing the bromine atom.[1]
References
Application Notes and Protocols for Carbon-Carbon Bond Formation with 2-Bromo-2-methylpropanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key carbon-carbon bond-forming reactions utilizing 2-bromo-2-methylpropanal, a versatile bifunctional reagent. The presence of both a reactive aldehyde and a tertiary alkyl bromide allows for a range of synthetic transformations, making it a valuable building block in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction
This compound is a valuable synthetic intermediate possessing two distinct reactive sites: a carbonyl group susceptible to nucleophilic attack and a tertiary α-bromo position that can act as an electrophile in substitution reactions. This dual reactivity enables its participation in a variety of carbon-carbon bond-forming transformations, including reactions with organometallic reagents and the alkylation of soft nucleophiles. These notes detail protocols for Grignard-type reactions, Reformatsky reactions, and the alkylation of diethyl malonate, providing researchers with practical methodologies for the synthesis of diverse molecular scaffolds.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the detailed protocols.
| Reaction Type | Nucleophile | Electrophilic Site | Product Type | Typical Yield (%) |
| Grignard-Type Reaction | Organomagnesium Halide (e.g., Phenylmagnesium bromide) | Carbonyl Carbon | Secondary Alcohol | 65-85% |
| Reformatsky Reaction | Organozinc Reagent (from Ethyl bromoacetate) | Carbonyl Carbon | β-Hydroxy Ester | 70-90% |
| Malonate Alkylation | Diethyl Malonate Enolate | α-Carbon | Substituted Malonic Ester | 60-80% |
Experimental Protocols
Grignard-Type Reaction: Synthesis of 2-Bromo-1-phenyl-2-methylpropan-1-ol
This protocol describes the addition of a Grignard reagent to the carbonyl group of this compound, forming a secondary alcohol.
Experimental Workflow:
Caption: Workflow for the Grignard reaction of this compound.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.1 eq, solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution from the dropping funnel to the stirred solution of the aldehyde over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-bromo-1-phenyl-2-methylpropan-1-ol.
Reformatsky Reaction: Synthesis of Ethyl 3-hydroxy-4-bromo-4-methylpentanoate
This protocol details the reaction of this compound with the organozinc reagent derived from ethyl bromoacetate (B1195939), yielding a β-hydroxy ester.
Reaction Pathway:
Caption: Key components of the Reformatsky reaction.
Materials:
-
This compound (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Activated Zinc dust (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a nitrogen atmosphere, place the activated zinc dust and anhydrous THF.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of this compound and ethyl bromoacetate in anhydrous THF.
-
Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1 hour.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of 1 M HCl until the excess zinc has dissolved.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield ethyl 3-hydroxy-4-bromo-4-methylpentanoate.
Alkylation of Diethyl Malonate: Synthesis of Diethyl 2-(2-methyl-1-oxopropan-2-yl)malonate
This protocol describes the nucleophilic substitution at the α-carbon of this compound using the enolate of diethyl malonate.
Logical Relationship of Steps:
Caption: Sequential logic of the malonate alkylation protocol.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethyl malonate dropwise from the dropping funnel to the stirred suspension of NaH.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Slowly add a solution of this compound in anhydrous DMF to the enolate solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain diethyl 2-(2-methyl-1-oxopropan-2-yl)malonate.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
This compound is a reactive aldehyde and should be handled with care.
-
Grignard reagents and sodium hydride are highly reactive with water and protic solvents; all glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere (nitrogen or argon).
-
Exercise caution when quenching reactions involving reactive reagents.
These protocols provide a foundation for the utilization of this compound in the synthesis of diverse and complex organic molecules. The specific reaction conditions may require optimization depending on the substrate and desired scale.
The Reaction of 2-Bromo-2-methylpropanal with Organometallic Reagents: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the reaction of 2-bromo-2-methylpropanal with various organometallic reagents. It is intended to serve as a practical guide for laboratory applications, offering detailed protocols, comparative data, and insights into the underlying reaction mechanisms. The versatility of this compound as a synthetic intermediate makes its reactions with organometallic reagents a valuable tool in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development.
Introduction
This compound is a bifunctional organic molecule containing both an aldehyde and a tertiary alkyl bromide. This unique structure allows for two primary modes of reactivity with organometallic reagents: nucleophilic addition to the electrophilic carbonyl carbon and nucleophilic substitution at the α-carbon. The preferred reaction pathway is highly dependent on the nature of the organometallic reagent, the reaction conditions, and the steric and electronic properties of the reactants. Understanding and controlling the selectivity of these reactions is crucial for the targeted synthesis of desired products, such as β-bromo alcohols and α-alkylated aldehydes.
This guide will focus on the reactions of this compound with three major classes of organometallic reagents: Grignard reagents (organomagnesium), organolithium reagents, and organocuprates. Additionally, the related Reformatsky reaction, which utilizes organozinc reagents, will be discussed.
Reaction Pathways and Mechanisms
The primary reaction pathways for the interaction of this compound with organometallic reagents are nucleophilic addition to the carbonyl group and, to a lesser extent, substitution at the α-carbon.
Nucleophilic Addition to the Carbonyl Group
The dominant reaction pathway for most organometallic reagents, particularly Grignard and organolithium reagents, is the nucleophilic addition to the carbonyl carbon. This reaction proceeds through a tetrahedral intermediate to form a magnesium or lithium alkoxide, which upon acidic workup, yields the corresponding β-bromo alcohol.
Figure 1: General workflow for the nucleophilic addition of organometallic reagents to this compound.
Reformatsky Reaction
The Reformatsky reaction is a specific type of organometallic addition that employs an organozinc reagent, typically formed in situ from an α-haloester and zinc metal. While traditionally used with α-haloesters, this reaction can be adapted for α-haloaldehydes like this compound to produce β-hydroxy aldehydes. The organozinc reagents are generally less reactive than Grignard or organolithium reagents, which can sometimes lead to higher selectivity.
Quantitative Data Presentation
The following tables summarize representative yields for the reaction of this compound and analogous α-halo carbonyl compounds with various organometallic reagents. It is important to note that specific yields can be highly dependent on the exact reaction conditions, purity of reagents, and scale of the reaction.
Table 1: Reaction of this compound with Various Organometallic Reagents (Representative Yields)
| Organometallic Reagent (R-M) | Product Type | Typical Yield (%) | Notes |
| Phenylmagnesium Bromide (PhMgBr) | β-Bromo Alcohol | 75-85 | Addition to carbonyl is the major pathway. |
| Methylmagnesium Bromide (MeMgBr) | β-Bromo Alcohol | 70-80 | - |
| n-Butyllithium (n-BuLi) | β-Bromo Alcohol | 65-75 | Can be less selective, potential for side reactions. |
| Lithium dimethylcuprate (Me₂CuLi) | α-Methyl Aldehyde | 50-60 | Favors substitution at the α-carbon. |
| Reformatsky (with Ethyl Bromoacetate) | β-Hydroxy Ester | 82[1] | Data from a structurally similar substrate (benzaldehyde with ethyl 2-bromo-2-methylpropanoate).[1] |
Table 2: Diastereoselectivity in the Addition of Organometallic Reagents to α-Halo Carbonyls
| α-Halo Carbonyl | Organometallic Reagent | Diastereomeric Ratio (syn:anti) | Reference |
| α-Bromo-α'-sulfinyl ketones | Aldehydes (with SmI₂) | Excellent syn-selectivity | Organic Letters, 2000 |
| α-Bromoaldehydes | Aldehydes (with GeCl₂-dioxane) | Good syn-selectivity | Organic Letters, 2005[2] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting the reaction of this compound with a Grignard reagent and for a Reformatsky-type reaction.
Protocol 1: Grignard Reaction of this compound with Phenylmagnesium Bromide
Objective: To synthesize 1-bromo-1,1-dimethyl-2-phenylethan-2-ol via the Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked flask.
-
In a dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a color change).
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Figure 2: Experimental workflow for the Grignard reaction.
Protocol 2: Reformatsky-Type Reaction of this compound
Objective: To synthesize a β-hydroxy aldehyde via a Reformatsky-type reaction.
Materials:
-
Zinc dust (activated)
-
Iodine (for activation)
-
Anhydrous toluene (B28343) or THF
-
This compound
-
An appropriate aldehyde or ketone
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Activation of Zinc:
-
In a flame-dried flask under an inert atmosphere, add zinc dust (2.0 equivalents) and a crystal of iodine.
-
Gently heat the flask until the purple color of the iodine disappears, indicating activation of the zinc. Allow to cool to room temperature.
-
-
Reaction:
-
To the activated zinc, add anhydrous solvent and the desired aldehyde or ketone (1.0 equivalent).
-
In a dropping funnel, prepare a solution of this compound (1.2 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred suspension of zinc and the carbonyl compound.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for 2-4 hours, monitoring the progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the excess zinc has dissolved.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Conclusion
The reaction of this compound with organometallic reagents offers a versatile platform for the synthesis of a variety of valuable organic molecules. The outcome of the reaction can be effectively controlled by the choice of the organometallic reagent and the reaction conditions. Grignard and organolithium reagents primarily lead to the formation of β-bromo alcohols through nucleophilic addition to the carbonyl group. In contrast, organocuprates can favor substitution at the α-carbon. The Reformatsky reaction provides a milder alternative for the formation of β-hydroxy aldehydes. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and optimize these reactions for their specific synthetic needs. Further investigation into the stereoselectivity of these reactions, particularly with chiral organometallic reagents or auxiliaries, holds significant promise for the asymmetric synthesis of complex target molecules.
References
Application Notes and Protocols: Synthesis of Quinazolinones Using 2-Bromo-2-methylpropanal
A comprehensive review of scientific literature and chemical databases reveals no specific, documented applications or established protocols for the direct synthesis of quinazolinones using 2-Bromo-2-methylpropanal. While this starting material possesses reactive functional groups—an aldehyde and a tertiary alkyl bromide—its use in the construction of the quinazolinone scaffold has not been reported in the reviewed literature.
The field of heterocyclic chemistry is vast, and numerous synthetic routes to quinazolinones have been developed. These established methods typically involve the cyclization of anthranilic acid derivatives (such as 2-aminobenzamides) with a one-carbon (C1) synthon. Common C1 sources include, but are not limited to, orthoesters, aldehydes, and formamide.
Given the absence of specific literature on the use of this compound for quinazolinone synthesis, this document will, for illustrative purposes, present a generalized, hypothetical reaction pathway. This is followed by established, well-documented protocols for quinazolinone synthesis that utilize alternative and proven starting materials. This approach is intended to provide researchers with both a conceptual framework and practical, validated methodologies for achieving the synthesis of this important heterocyclic motif.
Hypothetical Reaction Pathway
Theoretically, this compound could be envisioned to react with a 2-aminobenzamide (B116534) derivative. The initial step would likely involve the formation of an imine between the aldehyde of this compound and the primary amine of the 2-aminobenzamide. Subsequent intramolecular cyclization, potentially involving the amide nitrogen and the carbon bearing the bromine atom, could lead to the formation of a di-hydroquinazolinone intermediate. Elimination of HBr and subsequent oxidation would then yield the aromatic quinazolinone core.
It is important to reiterate that this proposed pathway is speculative and has not been experimentally validated according to the available scientific literature. Significant challenges, such as competing side reactions and the steric hindrance imposed by the gem-dimethyl group, would need to be overcome.
Established Protocols for Quinazolinone Synthesis
Below are detailed experimental protocols for the synthesis of quinazolinones using well-established methods.
Protocol 1: Synthesis of 2-Substituted-4(3H)-quinazolinones from 2-Aminobenzamide and Aldehydes
This protocol describes a common and versatile method for the synthesis of a range of 2-substituted quinazolinones.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminobenzamide (1.0 mmol) in a suitable solvent such as ethanol (B145695) or dimethylformamide (10 mL) in a round-bottom flask, add the desired aldehyde (1.1 mmol).
-
Catalyst Addition: Introduce a catalytic amount of an acid or base. For example, a catalytic amount of p-toluenesulfonic acid (p-TSA) or a few drops of piperidine (B6355638) can be used.
-
Reaction Conditions: The reaction mixture is typically heated to reflux (the temperature will depend on the solvent used) and stirred for a period ranging from 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified. Purification can often be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate). In some cases, column chromatography on silica (B1680970) gel may be necessary to obtain a pure product.
Quantitative Data Summary (Illustrative):
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | p-TSA | Ethanol | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | DMF | 6 | 92 |
| 3 | 4-Methoxybenzaldehyde | p-TSA | Ethanol | 3 | 88 |
Reaction Workflow:
Caption: Experimental workflow for the synthesis of 2-substituted quinazolinones.
Protocol 2: Copper-Catalyzed Synthesis of 2-Amino-quinazolin-4(3H)-ones
This method details the synthesis of 2-amino-quinazolinones via an Ullmann cross-coupling reaction.[1]
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel, combine 2-bromo-N-phenylbenzamide (as a representative substituted 2-bromobenzamide) (0.5 mmol), cyanamide (B42294) (1.0 mmol), and potassium tert-butoxide (1.5 mmol).[1]
-
Catalyst and Solvent: Add copper(I) iodide (CuI) (10 mol%) as the catalyst and dimethyl sulfoxide (B87167) (DMSO) (2.0 mL) as the solvent.[1]
-
Reaction Conditions: The reaction mixture is stirred at 120 °C in an open-air system for 12 hours.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. Water is added to the reaction mixture, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary (Illustrative from Literature):
| Entry | 2-Bromo-N-arylbenzamide | Yield (%) |
| 1 | 2-Bromo-N-phenylbenzamide | 85 |
| 2 | 2-Bromo-N-(4-methylphenyl)benzamide | 82 |
| 3 | 2-Bromo-N-(4-chlorophenyl)benzamide | 78 |
Reaction Signaling Pathway:
Caption: Proposed mechanism for the copper-catalyzed synthesis of 2-amino-quinazolinones.
Conclusion
While the direct synthesis of quinazolinones from this compound is not a documented method, the field offers a rich variety of reliable and high-yielding alternative protocols. The provided established methods serve as a practical guide for researchers and drug development professionals. Further investigation into the reactivity of novel starting materials like this compound could potentially open new avenues in heterocyclic synthesis, but such endeavors would require extensive exploratory research to establish viable reaction conditions and mechanistic pathways.
References
Application Notes and Protocols: Elucidating the SN1 Mechanism through the Hydrolysis of 2-Bromo-2-Methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unimolecular nucleophilic substitution (SN1) reaction is a fundamental concept in organic chemistry, critical to understanding reaction mechanisms in various chemical and biological processes, including drug metabolism and synthesis. The hydrolysis of 2-bromo-2-methylpropane (B165281) (tert-butyl bromide) is a classic example used to illustrate the SN1 mechanism. This tertiary alkyl halide reacts in a stepwise manner, involving the formation of a stable carbocation intermediate.[1][2][3] This document provides detailed application notes and experimental protocols for studying the kinetics of this reaction, allowing for a thorough investigation of the SN1 pathway.
The SN1 Mechanism: A Stepwise Pathway
The hydrolysis of 2-bromo-2-methylpropane proceeds via a two-step SN1 mechanism.[1][2]
-
Step 1: Formation of a Carbocation (Rate-Determining Step) : The reaction is initiated by the slow, unimolecular dissociation of 2-bromo-2-methylpropane to form a stable tertiary carbocation and a bromide ion.[1][2] This step is the slowest in the sequence and therefore governs the overall rate of the reaction.[1][2]
-
Step 2: Nucleophilic Attack : The planar carbocation intermediate is then rapidly attacked by the nucleophile (water or hydroxide (B78521) ion) from either face.[4] This fast step leads to the formation of the final product, 2-methyl-2-propanol (tert-butyl alcohol).[1][2]
The rate of this reaction is dependent only on the concentration of the alkyl halide, as it is the sole species involved in the rate-determining step.[1][2][5] Consequently, the rate law for this SN1 reaction is expressed as:
Rate = k[ (CH₃)₃CBr ]
This first-order dependence on the substrate and zero-order dependence on the nucleophile is a hallmark of the SN1 mechanism.[1]
Diagram of the SN1 Hydrolysis Pathway
Caption: The SN1 reaction mechanism for the hydrolysis of 2-bromo-2-methylpropane.
Experimental Protocols
Determining the Rate Law for the Hydrolysis of 2-Bromo-2-Methylpropane
This protocol utilizes the initial rates method to determine the order of the reaction with respect to 2-bromo-2-methylpropane and the hydroxide ion. The disappearance of the hydroxide ion is monitored using phenolphthalein (B1677637) indicator.[1][6]
Materials:
-
2-bromo-2-methylpropane
-
0.01 M Sodium Hydroxide (NaOH) solution
-
Propanone (Acetone)
-
Deionized water
-
Phenolphthalein indicator solution
-
Burettes, pipettes, and volumetric flasks
-
Stopwatch
-
Test tubes or small beakers
Procedure:
-
Preparation of Solvent Mixture: Prepare an 80:20 (v/v) solution of propanone and deionized water. This solvent ensures the solubility of both the alkyl halide and the sodium hydroxide.[1][6]
-
Experimental Setup: Set up a series of experiments as detailed in the data table below. For each run, the total volume should be kept constant.
-
Reaction Initiation and Timing:
-
To a test tube, add the specified volumes of the 80:20 propanone/water solvent and the 0.01 M NaOH solution using burettes.
-
Add 2-3 drops of phenolphthalein indicator. The solution will turn pink.
-
Using a pipette, add the specified volume of 2-bromo-2-methylpropane to the test tube and simultaneously start the stopwatch.
-
Swirl the mixture to ensure homogeneity.
-
-
Data Collection: Record the time taken for the pink color of the phenolphthalein to disappear. This indicates that all the hydroxide ions have been consumed.[1][6]
-
Calculating the Initial Rate: The initial rate of the reaction can be calculated using the following formula:
-
Initial Rate = (Initial moles of NaOH) / (Total Volume × Time)
-
Diagram of the Experimental Workflow
Caption: Workflow for determining the rate of hydrolysis of 2-bromo-2-methylpropane.
Data Presentation
The following table summarizes representative data for determining the rate law of the hydrolysis of 2-bromo-2-methylpropane at 55 °C.
| Experiment | [(CH₃)₃CBr]₀ (M) | [OH⁻]₀ (M) | Initial Rate (M s⁻¹) |
| 1 | 0.050 | 0.10 | 5.0 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 2.0 x 10⁻³ |
| 3 | 0.20 | 0.30 | 2.0 x 10⁻³ |
Data adapted from a kinetic study on the hydrolysis of 2-bromo-2-methylpropane.[7]
Analysis of the Data:
-
Comparing Experiments 1 and 2: The concentration of [OH⁻]₀ is held constant while the concentration of [(CH₃)₃CBr]₀ is increased fourfold (from 0.050 M to 0.20 M). The initial rate also increases fourfold (from 5.0 x 10⁻⁴ M s⁻¹ to 2.0 x 10⁻³ M s⁻¹). This demonstrates that the reaction is first order with respect to 2-bromo-2-methylpropane.[7]
-
Comparing Experiments 2 and 3: The concentration of [(CH₃)₃CBr]₀ is held constant while the concentration of [OH⁻]₀ is tripled (from 0.10 M to 0.30 M). The initial rate remains unchanged (2.0 x 10⁻³ M s⁻¹). This indicates that the reaction is zero order with respect to the hydroxide ion.[7]
The overall rate law is therefore determined to be: Rate = k[(CH₃)₃CBr] , which is consistent with an SN1 mechanism.[7]
Conclusion
The study of the hydrolysis of 2-bromo-2-methylpropane provides a clear and practical model for understanding the SN1 reaction mechanism. The experimental protocols outlined, coupled with the analysis of kinetic data, offer a robust method for researchers and scientists to investigate the principles of unimolecular nucleophilic substitution. These foundational concepts are essential in the broader context of medicinal chemistry and drug development, where understanding reaction pathways is paramount.
References
Application Notes and Protocols for the Free Radical Bromination of 2-Methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the free radical bromination of 2-methylpropane, a classic example of a selective halogenation reaction. Included are the reaction mechanism, quantitative data on bond energies and reaction enthalpies, and a discussion of the principles governing the observed regioselectivity. Furthermore, a comprehensive experimental protocol for the gas-phase bromination of 2-methylpropane is provided, along with safety considerations and methods for product analysis. This information is intended to be a valuable resource for researchers in organic synthesis, particularly those interested in the functionalization of alkanes and the study of free radical reaction mechanisms.
Introduction
Free radical halogenation is a fundamental transformation in organic chemistry that allows for the conversion of unreactive alkanes into more versatile alkyl halides. The bromination of 2-methylpropane is an exemplary case, demonstrating high regioselectivity for the tertiary hydrogen atom. This selectivity is a consequence of the relative stability of the intermediate free radicals formed during the reaction. The major product, 2-bromo-2-methylpropane (B165281) (tert-butyl bromide), is a valuable intermediate in organic synthesis, serving as a precursor for a variety of functional groups through nucleophilic substitution and elimination reactions. Understanding the mechanism and experimental parameters of this reaction is crucial for its effective application in synthetic chemistry.
Reaction Mechanism
The free radical bromination of 2-methylpropane proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.
1. Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to generate two bromine radicals. This step requires an input of energy, typically in the form of ultraviolet (UV) light or heat.
2. Propagation: The propagation phase consists of a cycle of two steps that produce the product and regenerate the bromine radical, allowing the chain reaction to continue.
-
Step 2a (Hydrogen Abstraction): A bromine radical abstracts a hydrogen atom from 2-methylpropane to form hydrogen bromide and a 2-methyl-2-propyl radical. This is the rate-determining step of the propagation phase. Due to the greater stability of the tertiary radical, the abstraction of the tertiary hydrogen is significantly favored over the abstraction of a primary hydrogen.
-
Step 2b (Halogenation): The 2-methyl-2-propyl radical then reacts with a molecule of bromine to form the product, 2-bromo-2-methylpropane, and a new bromine radical.
3. Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways.
Quantitative Data
The energetics of the reaction can be understood by examining the bond dissociation energies (BDE) of the bonds broken and formed. This data allows for the calculation of the enthalpy change (ΔH) for each step of the reaction.
| Bond | Bond Dissociation Energy (kJ/mol) |
| Br-Br | 193 |
| (CH₃)₃C-H (tertiary) | 400 |
| CH₃CH(CH₃)CH₂-H (primary) | 423 |
| H-Br | 366 |
| (CH₃)₃C-Br (tertiary) | 293 |
| CH₃CH(CH₃)CH₂-Br (primary) | 294 |
Enthalpy Change (ΔH) for Reaction Steps (Formation of 2-bromo-2-methylpropane):
The enthalpy change for each step can be calculated using the formula: ΔH = Σ (BDE of bonds broken) - Σ (BDE of bonds formed)
| Reaction Step | Calculation (kJ/mol) | ΔH (kJ/mol) |
| Initiation: Br₂ → 2 Br• | 193 - 0 | +193 |
| Propagation Step 1: (CH₃)₃CH + Br• → (CH₃)₃C• + HBr | 400 - 366 | +34 |
| Propagation Step 2: (CH₃)₃C• + Br₂ → (CH₃)₃CBr + Br• | 193 - 293 | -100 |
| Overall Reaction: (CH₃)₃CH + Br₂ → (CH₃)₃CBr + HBr | (400 + 193) - (293 + 366) | -66 |
The overall reaction is exothermic, with a ΔH of -66 kJ/mol.
Product Distribution and Selectivity:
The high selectivity of bromination is due to the difference in the activation energies for the abstraction of primary versus tertiary hydrogens. The formation of the more stable tertiary radical is kinetically favored. The relative rate of abstraction of a tertiary hydrogen by a bromine radical is approximately 1600 times faster than that of a primary hydrogen at 127 °C.
For 2-methylpropane, there are 9 primary hydrogens and 1 tertiary hydrogen. The expected product distribution can be calculated as follows:
-
Relative amount of 1-bromo-2-methylpropane (B43306) (primary product): 9 (primary H) x 1 (relative reactivity) = 9
-
Relative amount of 2-bromo-2-methylpropane (tertiary product): 1 (tertiary H) x 1600 (relative reactivity) = 1600
Percentage of 2-bromo-2-methylpropane: (1600 / (1600 + 9)) * 100% ≈ 99.4% Percentage of 1-bromo-2-methylpropane: (9 / (1600 + 9)) * 100% ≈ 0.6%
This calculation demonstrates the high selectivity of the reaction, with 2-bromo-2-methylpropane being the major product.
Experimental Protocols
Protocol: Gas-Phase Free Radical Bromination of 2-Methylpropane
This protocol describes a laboratory-scale procedure for the gas-phase photobromination of 2-methylpropane.
Materials:
-
2-methylpropane (isobutane) gas
-
Liquid bromine
-
Inert gas (e.g., nitrogen or argon)
-
Gas-tight syringes
-
Photochemical reactor equipped with a UV lamp (e.g., a mercury vapor lamp)
-
Gas chromatography-mass spectrometry (GC-MS) system for product analysis
-
Scrubbing solution (e.g., sodium thiosulfate (B1220275) solution)
Procedure:
-
System Setup:
-
Assemble the photochemical reactor, ensuring all connections are gas-tight.
-
Connect the reactor inlet to a gas manifold that allows for the controlled introduction of 2-methylpropane, bromine vapor, and an inert gas.
-
Connect the reactor outlet to a series of traps cooled with a dry ice/acetone bath to condense the products and unreacted starting materials.
-
The final outlet should be connected to a bubbler containing a scrubbing solution to neutralize any unreacted bromine and hydrogen bromide.
-
-
Reaction Execution:
-
Purge the entire system with an inert gas to remove air and moisture.
-
Introduce a controlled flow of 2-methylpropane gas into the reactor.
-
Gently warm a container of liquid bromine and pass a slow stream of inert gas through it to carry bromine vapor into the reactor. The molar ratio of 2-methylpropane to bromine should be controlled, typically with an excess of the alkane to minimize polybromination.
-
Once a steady flow of reactants is established, turn on the UV lamp to initiate the reaction.
-
Monitor the reaction progress by taking small aliquots of the condensed product mixture at regular intervals for GC-MS analysis.
-
Continue the reaction until the desired conversion is achieved.
-
-
Product Collection and Purification:
-
After the reaction is complete, turn off the UV lamp and the reactant flows.
-
Continue to purge the system with inert gas to carry any remaining volatile compounds into the cold traps.
-
Allow the cold traps to slowly warm to room temperature.
-
The collected liquid, containing the product mixture, can be purified by fractional distillation to separate 2-bromo-2-methylpropane from any 1-bromo-2-methylpropane and unreacted starting materials.
-
Product Analysis:
-
The product distribution can be quantified using gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS).
-
The identity of the products can be confirmed by comparing their retention times and mass spectra to those of authentic samples.
Safety Precautions:
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Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
2-Methylpropane: This is a flammable gas. Ensure there are no ignition sources near the experimental setup.
-
UV Light: UV radiation is harmful to the eyes and skin. The photochemical reactor should be properly shielded to prevent exposure.
-
Pressure: Gas-phase reactions can lead to a buildup of pressure. The system should be equipped with a pressure-relief device.
Visualizations
Application Notes and Protocols: Solvolysis of 2-Bromo-2-Methylpropane in Ethanol/Water Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solvolysis of 2-bromo-2-methylpropane (B165281) (tert-butyl bromide) in ethanol (B145695)/water mixtures is a classic example of a first-order nucleophilic substitution (Sₙ1) reaction. This reaction is of significant interest in organic chemistry and pharmaceutical development as it provides a model system for understanding reaction mechanisms, solvent effects, and the formation of carbocation intermediates. The study of this reaction is crucial for predicting the stability and reactivity of drug candidates and for optimizing reaction conditions in synthetic pathways.
In this reaction, the solvent acts as the nucleophile. In a mixture of ethanol and water, both solvents can participate in the reaction, leading to a mixture of products: 2-methyl-2-propanol, 2-ethoxy-2-methylpropane, and an elimination product, 2-methylpropene. The rate of this reaction is dependent on the stability of the tertiary carbocation intermediate and the ionizing power of the solvent mixture.
Reaction Mechanism
The solvolysis of 2-bromo-2-methylpropane proceeds via a two-step Sₙ1 mechanism.
Step 1: Formation of a Carbocation (Rate-Determining Step) The carbon-bromine bond in 2-bromo-2-methylpropane is polar. The slow, rate-determining step involves the heterolytic cleavage of this bond to form a stable tertiary carbocation and a bromide ion.
(CH₃)₃CBr → (CH₃)₃C⁺ + Br⁻
Step 2: Nucleophilic Attack by Solvent The planar carbocation intermediate is then rapidly attacked by the nucleophilic solvent molecules (water or ethanol) from either face. This results in the formation of protonated alcohol and ether products.
(CH₃)₃C⁺ + H₂O → (CH₃)₃COH₂⁺ (CH₃)₃C⁺ + CH₃CH₂OH → (CH₃)₃CO⁺(H)CH₂CH₃
Step 3: Deprotonation A solvent molecule acts as a base to deprotonate the initial products, yielding the final stable substitution products, 2-methyl-2-propanol and 2-ethoxy-2-methylpropane, along with the formation of H₃O⁺ or CH₃CH₂OH₂⁺.
(CH₃)₃COH₂⁺ + H₂O → (CH₃)₃COH + H₃O⁺ (CH₃)₃CO⁺(H)CH₂CH₃ + H₂O → (CH₃)₃COCH₂CH₃ + H₃O⁺
Simultaneously, an E1 elimination reaction can occur where a solvent molecule removes a proton from a carbon adjacent to the carbocation, leading to the formation of 2-methylpropene.
Data Presentation
The composition of the ethanol/water solvent mixture significantly influences the product distribution. The relative amounts of substitution and elimination products, as well as the ratio of alcohol to ether, are dependent on the nucleophilicity and basicity of the solvent mixture.
Table 1: Product Distribution of the Solvolysis of 2-Bromo-2-Methylpropane in 80% Ethanol / 20% Water at 25°C
| Product | Structure | Yield (%) |
| 2-Ethoxy-2-methylpropane | (CH₃)₃COCH₂CH₃ | 30 |
| 2-Methyl-2-propanol | (CH₃)₃COH | 60 |
| 2-Methylpropene | (CH₃)₂C=CH₂ | 10 |
Note: This data provides a snapshot of the product distribution in a specific solvent mixture. The ratios will vary with changes in the ethanol/water composition and temperature.
Experimental Protocols
This section provides a detailed protocol for determining the rate of solvolysis of 2-bromo-2-methylpropane. The method described is the initial rates method, which is convenient for determining the order of the reaction.
Protocol: Kinetic Study of the Solvolysis of 2-Bromo-2-Methylpropane using the Initial Rates Method
Objective: To determine the rate law for the solvolysis of 2-bromo-2-methylpropane in an ethanol/water mixture.
Materials:
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2-bromo-2-methylpropane (tert-butyl bromide)
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Ethanol (absolute)
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Deionized water
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Sodium hydroxide (B78521) (NaOH) solution, standardized (e.g., 0.01 M)
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Phenolphthalein (B1677637) indicator solution
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Burettes (2)
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Pipettes (various sizes)
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Volumetric flasks
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Erlenmeyer flasks or beakers
-
Stopwatch
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Magnetic stirrer and stir bar (optional)
-
Thermostatic water bath (optional, for temperature control)
Procedure:
Part A: Preparation of a Standardized Ethanol/Water Solvent Mixture
-
Prepare a specific volume of an ethanol/water mixture by volume percent (e.g., 50% v/v ethanol). For 100 mL of a 50% v/v solution, mix 50 mL of absolute ethanol with 50 mL of deionized water in a volumetric flask.
-
Allow the solution to reach thermal equilibrium with the ambient temperature or in a water bath set to the desired reaction temperature.
Part B: Determination of the Reaction Order with Respect to NaOH (and indirectly H⁺)
-
Dispense a known volume of the prepared ethanol/water solvent mixture into an Erlenmeyer flask.
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Add a precisely measured, small volume of the standardized NaOH solution (e.g., 2.00 mL of 0.01 M NaOH) to the flask.
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Add 2-3 drops of phenolphthalein indicator. The solution should turn pink.
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Add a small, constant volume of 2-bromo-2-methylpropane (e.g., 0.2 mL) to the flask, start the stopwatch immediately, and mix the contents thoroughly.
-
Record the time it takes for the pink color to disappear completely. This marks the point where the HBr produced from the solvolysis has neutralized all the added NaOH.
-
Repeat the experiment using different initial volumes of the NaOH solution (e.g., 4.00 mL and 6.00 mL), keeping the total volume of the reaction mixture constant by adjusting the volume of the solvent.
Part C: Determination of the Reaction Order with Respect to 2-Bromo-2-methylpropane
-
Keep the initial volume of the NaOH solution constant (e.g., 2.00 mL).
-
Vary the initial volume of 2-bromo-2-methylpropane (e.g., 0.2 mL, 0.4 mL, and 0.6 mL).
-
For each experiment, adjust the volume of the ethanol/water solvent to maintain a constant total reaction volume.
-
Measure the time for the disappearance of the pink color for each concentration of 2-bromo-2-methylpropane.
Data Analysis:
-
The initial rate of the reaction can be calculated as the change in concentration of NaOH divided by the time taken for the color change.
-
By analyzing how the initial rate changes with the initial concentrations of NaOH and 2-bromo-2-methylpropane, the order of the reaction with respect to each can be determined. For an Sₙ1 reaction, the rate is expected to be first order in 2-bromo-2-methylpropane and zero order in the nucleophile (in this case, the solvent, and therefore independent of the added NaOH concentration used for titration).
-
The rate constant (k) can be calculated from the rate law: Rate = k[(CH₃)₃CBr]¹.
Visualizations
The following diagrams illustrate the Sₙ1 reaction mechanism and the experimental workflow.
Caption: Sₙ1 reaction mechanism of 2-bromo-2-methylpropane in ethanol/water.
Caption: Experimental workflow for the kinetic study of solvolysis.
Troubleshooting & Optimization
Strategies to minimize byproducts in 2-Bromo-2-methylpropanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 2-Bromo-2-methylpropanal.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Direct Bromination
Q: My direct bromination of 2-methylpropanal with elemental bromine (Br₂) results in a low yield of the desired product. What are the potential causes and solutions?
A: Low yields in the direct bromination of 2-methylpropanal can stem from several factors, primarily related to reaction conditions and reagent stability.
Possible Causes and Troubleshooting Steps:
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Suboptimal Temperature: Temperature is a critical parameter in this synthesis.[1] High temperatures can lead to the decomposition of the sensitive aldehyde functional group and promote the formation of unwanted byproducts. Conversely, very low temperatures can significantly slow down the reaction rate, leading to incomplete conversion.
-
Solution: Maintain a controlled temperature, typically in the range of 0-25°C. Use an ice bath to manage the exothermic nature of the bromination reaction. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time at the chosen temperature.[1]
-
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Incorrect Reagent Stoichiometry: An excess of bromine can lead to the formation of poly-brominated byproducts, while an insufficient amount will result in incomplete conversion of the starting material.
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of the brominating agent may be necessary to ensure full conversion, but large excesses should be avoided.
-
-
Decomposition of the Product: this compound can be unstable, especially under prolonged reaction times or exposure to elevated temperatures.
-
Solution: Monitor the reaction closely and work up the reaction mixture as soon as the starting material is consumed. Purification should be carried out promptly under mild conditions.
-
Logical Diagram: Troubleshooting Low Yield in Direct Bromination
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Issue 2: Formation of Multiple Brominated Byproducts
Q: I am observing significant amounts of di- and possibly tri-brominated byproducts in my reaction mixture. How can I improve the selectivity for the mono-brominated product?
A: The formation of poly-brominated species is a common issue in the alpha-bromination of aldehydes. The strategy to minimize these byproducts depends on the reaction conditions and the choice of brominating agent.
Key Strategies for Improving Selectivity:
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Acid-Catalyzed Conditions: The acid-catalyzed alpha-halogenation of aldehydes proceeds through an enol intermediate. Under acidic conditions, the introduction of the first bromine atom deactivates the enol towards further electrophilic attack, thus favoring mono-substitution.[2][3][4][5]
-
Recommendation: Use a catalytic amount of a protic or Lewis acid (e.g., HBr, acetic acid) in your reaction.
-
-
Use of N-Bromosuccinimide (NBS): NBS is often a superior brominating agent to elemental bromine for achieving mono-bromination.[6] It provides a low, steady concentration of bromine radicals or electrophilic bromine, which helps to avoid the high local concentrations that can lead to over-bromination.[7][8] The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and few side-products.[7]
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Recommendation: Replace elemental bromine with NBS. The reaction can be initiated with a radical initiator (like AIBN) or under acidic catalysis.[7]
-
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise over a period of time helps to maintain a low concentration in the reaction mixture, thereby reducing the likelihood of poly-bromination.[6]
Signaling Pathway: Control of Bromination Selectivity
Caption: Factors influencing the selectivity of mono- versus poly-bromination.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts to expect in the synthesis of this compound?
A1: The primary byproducts depend on the synthetic route and reaction conditions.
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Direct Bromination of 2-methylpropanal:
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2,2-Dibromo-2-methylpropanal: This is the most common byproduct, arising from over-bromination. Its formation is favored by high concentrations of the brominating agent and basic conditions.
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Unreacted 2-methylpropanal: Incomplete reaction will leave the starting material in the product mixture.
-
-
Alternative Synthesis from 2-hydroxy propanal:
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2-Bromopropanal (B25509): This is the intermediate in the two-step synthesis. Incomplete methylation in the second step will result in its presence as an impurity.[9]
-
Q2: Which is a better brominating agent for this synthesis, Br₂ or N-Bromosuccinimide (NBS)?
A2: For achieving high selectivity for the mono-brominated product and minimizing byproducts, N-Bromosuccinimide (NBS) is generally the preferred reagent.[6][7] While elemental bromine is less expensive, it is more hazardous and more prone to causing over-bromination.[1] NBS provides a milder and more controlled bromination.[6][7]
Q3: Is an alternative synthetic route available to avoid the issues with direct bromination?
A3: Yes, a two-step method starting from 2-hydroxy propanal has been reported.[9] This method involves the bromination of 2-hydroxy propanal to form 2-bromopropanal, followed by methylation to yield this compound.[9] This route can offer better control over the introduction of the bromine and methyl groups, potentially leading to a cleaner product profile.
Q4: How can I purify the final this compound product?
A4: Fractional distillation is a common method for purifying volatile compounds like this compound.[1] Chromatographic techniques such as Gas Chromatography (GC) can also be effective for separation and analysis.[1] For the product obtained from the two-step synthesis from 2-hydroxy propanal, crystallization can be employed for purification.[9]
Quantitative Data Summary
| Synthesis Method | Brominating Agent | Typical Yield | Key Byproducts | Reference |
| Direct Bromination of 2-methylpropanal | Elemental Bromine (Br₂) | >85% (under optimized conditions) | 2,2-Dibromo-2-methylpropanal | [1] |
| Direct Bromination of 2-methylpropanal | N-Bromosuccinimide (NBS) | High-yielding with fewer side-products | Minimized dibromo compounds | [6][7] |
| Two-step from 2-hydroxy propanal | Elemental Bromine (Br₂) | Step 1: ~75-85% (crude 2-bromopropanal)Step 2: ~80% (final product) | 2-Bromopropanal (from incomplete methylation) | [9] |
Experimental Protocols
Protocol 1: Direct Bromination of 2-methylpropanal with Br₂ (Acid-Catalyzed)
Workflow Diagram: Direct Bromination Protocol
Caption: Step-by-step workflow for the direct bromination of 2-methylpropanal.
Methodology:
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In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 2-methylpropanal in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).
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Cool the mixture to 0-5°C using an ice bath.
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Add a catalytic amount of a suitable acid (e.g., a few drops of hydrobromic acid).
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Slowly add a stoichiometric amount of elemental bromine from the dropping funnel while maintaining the temperature below 10°C.
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Stir the reaction mixture at 0-5°C and monitor its progress by TLC or GC-MS until the starting material is consumed.
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Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-brown color disappears.
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Transfer the mixture to a separatory funnel, wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound from 2-hydroxy propanal
Methodology:
Step 1: Bromination of 2-hydroxy propanal
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In a round-bottom flask, dissolve 2-hydroxy propanal in methanol (B129727) at room temperature.[9]
-
Slowly add elemental bromine dropwise to the solution while stirring.[9]
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.[9]
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After completion, remove methanol and excess bromine by evaporation under reduced pressure.[9]
-
The resulting crude 2-bromopropanal is used in the next step without further purification.[9]
Step 2: Methylation of 2-bromopropanal
-
Dissolve the crude 2-bromopropanal in acetonitrile.[9]
-
Add methyl iodide to the solution and stir at room temperature for 4-6 hours, monitoring by TLC.[9]
-
Pour the reaction mixture into an ice-water mixture and stir.[9]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[9]
-
Dry the combined organic extracts and concentrate under reduced pressure.[9]
-
Purify the final product by recrystallization from ethanol.[9]
References
- 1. This compound|CAS 13206-46-7|RUO [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Bromo-2-methylpropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Bromo-2-methylpropanal.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or decomposition. These may include:
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Unreacted starting materials: Such as 2-methylpropanal or 2-hydroxypropanal.[1][2]
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Over-brominated species: Dichloro- or other poly-halogenated byproducts.
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Oxidation product: 2-Bromo-2-methylpropanoic acid, formed by the oxidation of the aldehyde group.[2]
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Solvent residues: From the reaction or initial work-up, such as methanol (B129727) or acetonitrile.[1]
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Polymerization products: Aldehydes can be prone to polymerization, especially in the presence of acid.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dry place, preferably in a refrigerator or freezer under an inert atmosphere (e.g., nitrogen or argon). It should be protected from light and moisture to prevent hydrolysis and oxidation. Long-term storage at elevated temperatures can lead to decomposition.
Q3: Is this compound stable during purification?
A3: this compound can be sensitive to heat and acidic or basic conditions, which can be encountered during purification. Prolonged heating during distillation should be avoided. When using chromatography, the choice of stationary phase is important, as acidic silica (B1680970) gel can potentially cause decomposition.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Purification by Recrystallization
Q4: I am having trouble getting my crude this compound to crystallize. What should I do?
A4: If crystallization does not occur upon cooling, the solution may be supersaturated or too dilute. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: Add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.[4]
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Reducing Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the product, and then allow it to cool again.[4]
-
Lowering the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or even a freezer.
Q5: My product "oiled out" instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the impurities lower the melting point of the product significantly. To resolve this:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional solvent.
-
Allow the solution to cool down much more slowly. Insulating the flask can help with this.
Purification by Distillation
Q6: My this compound seems to be decomposing during distillation. How can I prevent this?
A6: Decomposition during distillation is often due to excessive heat. To mitigate this:
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Use vacuum distillation: Lowering the pressure will reduce the boiling point of the compound, allowing for distillation at a lower temperature.
-
Minimize heating time: Heat the distillation flask as quickly as is safe to the desired temperature and do not prolong the distillation unnecessarily.
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Use a fractionating column: A fractionating column can improve the separation of components with close boiling points, potentially allowing for a successful separation at a lower temperature.
Purification by Column Chromatography
Q7: The purity of my this compound did not improve after column chromatography. What could be the issue?
A7: Several factors can lead to poor separation in column chromatography:
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Inappropriate solvent system: The polarity of the eluent is crucial. A solvent system that is too polar will elute all components, including impurities, too quickly. Conversely, a system that is not polar enough will result in very slow or no elution. It is important to first determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for α-bromo aldehydes is a mixture of hexane (B92381) and ethyl acetate.[3]
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Column overloading: Using too much crude product for the amount of stationary phase will result in poor separation.
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Decomposition on the column: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[3] If you suspect this is happening, you can try neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) added to the eluent, or use a different stationary phase such as alumina.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₇BrO |
| Molecular Weight | 151.00 g/mol [5] |
| Appearance | Liquid |
| Purity (typical) | ~95%[2] |
Table 2: Suggested Solvents for Purification
| Purification Method | Recommended Solvents | Rationale/Tips |
| Recrystallization | Ethanol (B145695), Ethanol/water mixture[1][4] | Ethanol is a good solvent for dissolving the compound when hot. Adding water as an anti-solvent can help to induce crystallization upon cooling.[4] |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane[3][6] | Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the product.[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (based on a patent for synthesis)[1]
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Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, further cool the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision logic for troubleshooting common recrystallization issues.
References
- 1. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]
- 2. This compound|CAS 13206-46-7|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C4H7BrO | CID 578377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Bromo-2-methylpropanal Reaction Optimization
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered when working with 2-Bromo-2-methylpropanal. The focus is on improving reaction yields and minimizing side-product formation.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your experimental workflow.
Q1: My reaction yield is consistently low. What are the most common general causes?
Low yields can stem from several factors related to the inherent reactivity and instability of α-haloaldehydes.[1] Key areas to investigate include reagent quality, reaction conditions, and post-reaction handling.[2][3]
Q2: I am observing significant impurity formation. What are the likely side reactions?
The structure of this compound makes it susceptible to several competing reaction pathways. The presence of two electron-withdrawing groups can make the hydrogen atoms on the adjacent methyl groups susceptible to attack by bases.[4]
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Over-Oxidation: If synthesizing the aldehyde from its corresponding alcohol (2-bromo-2-methylpropanol), over-oxidation can occur, yielding the inactive 2-bromo-2-methylpropanoic acid. This requires careful control over the oxidizing agent's stoichiometry.[5]
-
Aldol Condensation: Like other aldehydes, this compound can undergo base-catalyzed self-condensation, especially if reaction temperatures are too high or exposure to basic conditions is prolonged.[6]
-
Elimination/Substitution: Although the tertiary carbon is sterically hindered, elimination reactions to form 2-methylpropene can occur, particularly in the presence of strong, non-nucleophilic bases.[7] Nucleophilic substitution at the carbonyl carbon is also a possibility.
Q3: How can I optimize the reaction temperature to improve yield and purity?
Temperature is a critical parameter that directly influences reaction rate, product stability, and the prevalence of side reactions.[5][8]
-
Problem: High temperatures can lead to the degradation of the sensitive aldehyde functional group and promote unwanted side reactions.[5][8]
-
Problem: Low temperatures can result in impractically slow reaction rates and incomplete conversion of starting materials.[8]
-
Solution: For many reactions involving this compound, a temperature range of 0°C to 25°C is often optimal to balance reactivity with stability.[5] It is recommended to start at a lower temperature (e.g., 0-5°C) and monitor the reaction's progress using TLC or GC-MS. If the reaction is too slow, the temperature can be increased in small increments (5-10°C).[8]
Q4: My starting material or product appears to be degrading during the reaction or workup. How can this be prevented?
The instability of α-haloaldehydes is a primary challenge.[1] The carbonyl group's electrophilicity is increased by the adjacent bromine atom, making it more susceptible to decomposition.[1]
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Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.[2]
-
Control pH: During workup, wash the organic layer with a cold, mild base like saturated sodium bicarbonate solution to neutralize any acid catalysts or byproducts, followed by a brine wash.[8]
-
Use of Microreactors: This technology provides superior heat transfer and precise temperature control, which can significantly reduce the formation of byproducts and shorten reaction times from hours to minutes.[5]
Data Presentation
Table 1: Troubleshooting Common Low-Yield Scenarios
| Symptom | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | 1. Reaction temperature is too low.[8] 2. Impure or inactive reagents. 3. Insufficient reaction time.[8] | 1. Cautiously increase temperature in 5-10°C increments while monitoring.[8] 2. Verify the purity of starting materials and activity of catalysts. 3. Extend reaction time, using TLC or GC to monitor for completion. |
| Multiple Unidentified Spots on TLC | 1. Reaction temperature is too high, causing decomposition or side reactions.[5][8] 2. Presence of moisture or air. 3. Incorrect stoichiometry leading to side reactions.[5] | 1. Lower the reaction temperature; side reactions often have higher activation energies.[8] 2. Ensure glassware is oven-dried and run the reaction under an inert atmosphere (e.g., Nitrogen, Argon). 3. Re-verify calculations and accurately measure all reagents. |
| Product Decomposes During Purification | 1. Overheating during solvent removal (rotoevaporation). 2. Decomposition on silica (B1680970) gel during chromatography. 3. Product instability at room temperature.[1] | 1. Remove solvent under reduced pressure at low temperature. 2. Consider purification by fractional distillation or use a deactivated silica gel.[5] 3. Keep the product cold during and after purification. |
Table 2: General Effect of Temperature on Reactions with this compound
| Temperature Range | Expected Outcome | Potential Issues |
| < 0°C | The reaction rate may be very slow. | Incomplete conversion, even after extended periods. |
| 0 – 25°C | Optimal Range. Good balance of reaction rate and product stability. High yields (>85%) can be achieved.[5] | Requires careful monitoring to determine the ideal point within this range. |
| > 25°C | The reaction rate increases, but so does the risk of side reactions and decomposition of the aldehyde.[5][8] | Formation of byproducts, discoloration of the reaction mixture, and lower isolated yields. |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-Bromo-2-methylpropanol
This protocol describes a general method to synthesize this compound by oxidizing the corresponding alcohol, emphasizing the need to prevent over-oxidation.[5]
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 2-bromo-2-methylpropanol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Reagent Preparation: In a separate flask, prepare a slurry of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous DCM.
-
Reaction: Cool the alcohol solution to 0°C in an ice bath. Slowly add the PCC slurry to the alcohol solution over 30 minutes with vigorous stirring.
-
Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting alcohol is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure at low temperature. Purify the resulting crude aldehyde by fractional distillation to obtain this compound.[5]
Protocol 2: Synthesis via Direct Bromination of 2-Methylpropanal
This method involves the direct bromination of the precursor aldehyde. Temperature control is crucial to prevent side reactions.[5][9]
-
Setup: To a three-neck round-bottom flask equipped with a dropping funnel and a thermometer, add 2-methylpropanal (1 equivalent) and a suitable solvent like methanol.[9]
-
Reaction: Cool the flask to 0-5°C in an ice-water bath. Slowly add bromine (1-1.2 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 5°C.[9]
-
Monitoring: After the addition is complete, let the reaction stir at room temperature for 2-4 hours. Monitor the reaction by TLC.[9]
-
Workup: Quench the reaction by adding a cold, saturated solution of sodium bicarbonate until gas evolution ceases. Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8] After filtering, concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? Due to its instability, this compound should be stored in a freezer in a tightly sealed, opaque container to protect it from light and moisture.[10]
Q2: What safety precautions are essential when handling this compound? this compound is a halogenated aldehyde and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid inhalation and contact with skin and eyes.
Q3: Can I use a strong base like NaOH or a bulky base like t-BuOK in reactions with this aldehyde? Using strong or sterically hindered bases is generally not recommended. Strong bases can promote elimination side reactions or catalyze aldol-type condensations.[7][11] It is preferable to use mild, non-nucleophilic bases if a base is required.
Q4: My NMR spectrum shows impurities. How can I improve the purity of my final product? Purity is best improved by optimizing the reaction conditions, particularly temperature, to prevent side-product formation in the first place.[8] For purification, fractional distillation is the recommended method for isolating the aldehyde from non-volatile impurities or byproducts with different boiling points.[5] A careful aqueous workup is also critical to remove any water-soluble or acidic/basic impurities.[8]
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Synthesis pathways and common competing side reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. How To [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 13206-46-7|RUO [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]
- 10. This compound | 13206-46-7 [sigmaaldrich.com]
- 11. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
Byproduct identification in reactions of 2-bromo-2-methylpropan-1-amine HBr
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues encountered during experiments involving 2-bromo-2-methylpropan-1-amine hydrobromide, with a focus on identifying potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and byproducts observed when using 2-bromo-2-methylpropan-1-amine HBr?
A1: Due to the sterically hindered tertiary bromide, the most prevalent side reactions are elimination (E1) to form 2-methyl-1-propene , intramolecular cyclization to yield 2,2-dimethylaziridine , and nucleophilic substitution (SN1) with solvent molecules, such as hydrolysis in the presence of water to produce 2-amino-2-methyl-1-propanol .[1]
Q2: How can I minimize the formation of these byproducts?
A2: Byproduct formation is highly dependent on reaction conditions.[1]
-
To minimize elimination: Employ less sterically hindered bases and maintain lower reaction temperatures.[1]
-
To reduce intramolecular cyclization: Consider protecting the primary amine group or conducting the reaction under acidic conditions to keep the amine protonated.[1]
-
To prevent hydrolysis: Ensure anhydrous (dry) reaction conditions are maintained if water is not the intended nucleophile.[1]
Q3: What are the ideal storage conditions for 2-bromo-2-methylpropan-1-amine HBr to prevent degradation?
A3: To minimize decomposition, the compound should be stored in a tightly sealed, opaque container at 2-8°C, protected from light and moisture.[2] Storage at room temperature is not recommended as it can accelerate degradation.[2]
Q4: What is the primary decomposition pathway for this compound during storage?
A4: The most probable decomposition pathway is the hydrolysis of the tertiary carbon-bromine (C-Br) bond.[2] This is an SN1 reaction facilitated by the presence of water and can be accelerated by higher temperatures, resulting in the formation of 2-amino-2-methylpropan-1-ol hydrobromide.[2]
Q5: My reaction is sluggish or incomplete. What could be the issue?
A5: The tertiary bromide is sterically hindered, which can slow down the desired reaction rate.[1] Additionally, as the starting material is a hydrobromide salt, the amine is protonated, which reduces its nucleophilicity if it is the intended reactant.[1] Consider using a non-nucleophilic base to liberate the free amine. The choice of solvent can also significantly impact reaction rates; polar protic solvents may favor SN1 pathways.[1]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in ¹H NMR or GC-MS analysis | Formation of byproducts from elimination, cyclization, or hydrolysis.[1] | Compare the chemical shifts and splitting patterns of unknown peaks with the data provided in Table 1. Adjust reaction conditions (e.g., lower temperature, use of a protecting group, ensure anhydrous conditions) to disfavor the identified side reaction.[1] |
| Low yield of the desired product | Suboptimal reaction temperature leading to slow conversion or degradation.[3] Competing side reactions (elimination, cyclization) consuming the starting material.[1] | Modify the temperature in small increments (5-10°C) and monitor the reaction progress using TLC, GC-MS, or NMR.[3] If the amine is the intended nucleophile, add a non-nucleophilic base to free it from its HBr salt.[1] |
| Physical change in starting material (e.g., discoloration, clumping) | Chemical decomposition, most likely due to hydrolysis from exposure to moisture or elevated temperatures.[2] | Verify that storage conditions are optimal (2-8°C, dry, dark).[2] Confirm the purity of the material using analytical techniques like HPLC or NMR before use.[2] |
Data Presentation
Table 1: NMR Data for Potential Byproducts
This table provides ¹H and ¹³C NMR data to help identify common byproducts in reactions involving 2-bromo-2-methylpropan-1-amine. Chemical shifts can vary based on the solvent and protonation state.[1]
| Compound Name | Structure | ¹H NMR Chemical Shift (δ) ppm | ¹³C NMR Chemical Shift (δ) ppm |
| 2-bromo-2-methylpropan-1-amine | ![]() | ~1.4 (s, 6H), ~3.0 (s, 2H) | ~30 (CH₃), ~50 (CH₂-N), ~55 (C-Br) |
| 2-methyl-1-propene | ![]() | ~1.7 (s, 6H), ~4.6 (s, 2H) | ~22 (CH₃), ~112 (=CH₂), ~142 (=C(CH₃)₂) |
| 2,2-dimethylaziridine | ![]() | ~1.1 (s, 6H), ~1.5 (s, 2H) | Data not readily available |
| 2-amino-2-methyl-1-propanol | ![]() | ~1.1 (s, 6H), ~3.2 (s, 2H) | Data not readily available |
Experimental Protocols
Protocol 1: Forced Degradation Study for Byproduct Identification
This protocol outlines a general procedure for a forced degradation study to intentionally generate and identify potential degradation products under various stress conditions.[2]
-
Sample Preparation : Prepare a stock solution of 2-bromo-2-methylpropan-1-amine HBr in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[2]
-
Stress Conditions :
-
Sample Analysis : At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid and base hydrolyzed samples. Analyze all samples using a stability-indicating method like HPLC, LC-MS, or NMR to identify and quantify the parent compound and its degradation products.[2]
Protocol 2: General Procedure for N-Acetylation (Amine Protection)
This protocol describes a method to protect the primary amine, which can prevent intramolecular cyclization.
-
Reaction Setup : Dissolve 2-bromo-2-methylpropan-1-amine HBr (1.0 eq) in dichloromethane (B109758) (DCM) and cool the solution to 0°C in an ice bath.[4]
-
Addition of Base : Add a non-nucleophilic base, such as triethylamine (B128534) (2.2 eq), to the solution to neutralize the HBr salt and liberate the free amine.[4]
-
Acetylation : Add acetic anhydride (B1165640) (1.1 eq) dropwise to the stirred solution at 0°C.[4]
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[4]
-
Work-up and Purification : Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[4]
Mandatory Visualization
References
Technical Support Center: Minimizing Elimination Side Reactions for Tertiary Alkyl Halides
For researchers, scientists, and drug development professionals, controlling the outcome of reactions involving tertiary alkyl halides is crucial. Unwanted elimination (E1) side reactions can significantly reduce the yield of the desired substitution (SN1) product, leading to complex purification challenges and increased costs. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize these elimination side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: Why are tertiary alkyl halides prone to elimination reactions?
Tertiary alkyl halides react via a carbocation intermediate, which is stabilized by the three alkyl groups. This stable carbocation is the intermediate for both SN1 and E1 pathways. Once formed, the carbocation can either be attacked by a nucleophile (SN1) or lose a proton from an adjacent carbon to form an alkene (E1). Because the same intermediate is involved, SN1 and E1 reactions are often in competition.[1][2][3]
Q2: What are the key factors that influence the SN1/E1 product ratio?
The major factors influencing the competition between SN1 and E1 reactions are:
-
Temperature: Higher temperatures favor elimination reactions.[4][5]
-
Solvent: The polarity of the solvent can affect the product ratio. Polar protic solvents are necessary to facilitate carbocation formation for both pathways.[1][4]
-
Nucleophile/Base: The nature of the nucleophile is critical. Weakly basic nucleophiles favor substitution, while stronger bases will favor elimination.[3]
Q3: Does the concentration of the nucleophile affect the SN1/E1 ratio?
While the rate of an SN1 reaction is independent of the nucleophile's concentration, a higher concentration of a good, non-basic nucleophile can increase the likelihood of the carbocation encountering and reacting with the nucleophile, thereby favoring the SN1 product over the E1 product.[6][7][8]
Troubleshooting Guide
Issue 1: My reaction is producing a high percentage of the elimination (alkene) product.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are more favored at elevated temperatures.[4][5] Running the reaction at or below room temperature, or even at 0°C, can significantly favor the SN1 product. |
| Choice of Solvent | While polar protic solvents are standard, their specific properties matter. For instance, solvolysis of t-butyl chloride in 80% ethanol (B145695) gives a certain proportion of alkene, and this can change with the solvent system.[4] Consider using a less polar solvent that can still support carbocation formation but may disfavor the E1 pathway. However, this can also slow down the SN1 reaction. |
| The Nucleophile is too Basic | Ensure your nucleophile is weakly basic. If using an alcohol as the nucleophile in a solvolysis reaction, it is inherently weakly basic. If you are adding a separate nucleophile, choose one that is a weak base, such as a halide ion or water. Stronger bases will favor the E2 elimination pathway. |
Issue 2: The overall reaction rate is too slow.
| Potential Cause | Recommended Solution |
| Poor Leaving Group | The rate-determining step of both SN1 and E1 reactions is the formation of the carbocation, which is initiated by the departure of the leaving group. A better leaving group will accelerate this step. The order of leaving group ability for halogens is I > Br > Cl > F.[9] Consider using a tertiary alkyl iodide or bromide instead of a chloride if the reaction is too slow. |
| Solvent is Not Polar Enough | A more polar protic solvent will better stabilize the carbocation intermediate, thus increasing the rate of both SN1 and E1 reactions.[1][10] If your reaction is slow, consider switching to a more polar solvent like water, formic acid, or a mixture of water and an alcohol. |
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following tables summarize quantitative data on the factors affecting the ratio of substitution (SN1) to elimination (E1) products for tertiary alkyl halides.
Table 1: Effect of Solvent on the Solvolysis of Tertiary Alkyl Halides
| Substrate | Solvent | % Substitution (SN1) | % Elimination (E1) | Reference |
| tert-Butyl Chloride | 80% Aqueous Ethanol | 83% | 17% | |
| tert-Butyl Bromide | 80% Aqueous Ethanol | 94% | 6% | |
| tert-Butyl Chloride | Anhydrous Ethanol | 56% | 44% | [4] |
| tert-Butyl Bromide | Anhydrous Ethanol | 64% | 36% | [4] |
| tert-Butyl Chloride | Glacial Acetic Acid | 27% | 73% | [4] |
| tert-Butyl Bromide | Glacial Acetic Acid | 31% | 69% | [4] |
| tert-Butyl Chloride | Water/Acetonitrile | 60% | 40% | [11] |
Table 2: Relative Rates of Solvolysis for Alkyl Bromides in 80% Aqueous Ethanol at 25°C
| Alkyl Bromide | Classification | Relative Rate |
| Methyl bromide | Methyl | 1 |
| Ethyl bromide | Primary | 2 |
| Isopropyl bromide | Secondary | 43 |
| tert-Butyl bromide | Tertiary | 1,200,000 |
| Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[12] |
Experimental Protocols
Protocol 1: General Procedure for SN1 Solvolysis of a Tertiary Alkyl Halide (e.g., tert-Butyl Chloride) with Minimized Elimination
This protocol is designed to favor the SN1 product by using a low reaction temperature.
Materials:
-
tert-Butyl chloride
-
Solvent (e.g., a mixture of ethanol and water, 43% ethanol by volume)
-
0.01 M NaOH solution
-
Bromothymol blue indicator
-
Ice bath
-
Burette, flasks, and standard laboratory glassware
Procedure:
-
Prepare a 43% ethanol in water solvent mixture.
-
To a flask, add 100 mL of the solvent mixture and a few drops of bromothymol blue indicator.
-
Cool the flask in an ice bath to 0-5°C.
-
Add a known amount of tert-butyl chloride to the cooled solvent mixture. This is the start of the reaction (time = 0).
-
The reaction produces HCl, which will cause the indicator to change color from blue to yellow.
-
Monitor the reaction progress by titrating the generated HCl with a standardized NaOH solution at regular intervals.
-
Maintain the low temperature throughout the reaction.
-
Once the reaction is complete (no more acid is produced), the final product mixture can be worked up to isolate the tertiary alcohol (the SN1 product).
This protocol is adapted from a general kinetics experiment for the solvolysis of tert-butyl chloride.[13]
Visualizations
Caption: Competing SN1 and E1 pathways for a tertiary alkyl halide.
Caption: Decision workflow for minimizing elimination based on temperature.
References
- 1. Explain nucleophilic substitution of alkyl halides? - askIITians [askiitians.com]
- 2. web.viu.ca [web.viu.ca]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. SN1: Effect of the Nucleophile | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How does concentration affect SN1 reactions class 11 chemistry CBSE [vedantu.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. amherst.edu [amherst.edu]
Overcoming sluggish reaction rates with sterically hindered substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, FAQs, and detailed protocols to help you overcome sluggish reaction rates and low yields when working with sterically hindered substrates in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) is failing or giving very low yields with a sterically hindered aryl halide. What is the most common cause?
A1: The primary reason for failure in these cases is often an inappropriate catalyst system, specifically the ligand bound to the metal center (commonly palladium). Steric hindrance from bulky groups near the reaction site can prevent the catalyst from efficiently accessing the substrates. The use of sterically demanding, electron-rich phosphine (B1218219) ligands is crucial. These ligands promote the formation of the active catalytic species and facilitate the critical oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3] For instance, in Buchwald-Hartwig aminations, bulky dialkylbiaryl phosphine ligands have proven highly effective for coupling a wide range of amines with hindered aryl chlorides.[4]
Q2: I'm observing significant amounts of side products, like hydrodehalogenation. How can I minimize this?
A2: Hydrodehalogenation, where the aryl halide is reduced instead of coupled, can be a competing side reaction, especially with electron-rich or sterically hindered substrates. Interestingly, in some cases, using hindered substrates can actually reduce the formation of this side product.[1] However, if it persists, optimization of the base and ligand is key. Switching to a different base (e.g., from an alkoxide like NaOt-Bu to a carbonate like Cs₂CO₃) can alter the reaction pathway. Additionally, employing highly active, bulky ligands can accelerate the desired cross-coupling pathway, outcompeting the undesired reduction.
Q3: How does the choice of phosphine ligand influence the reaction rate in Sonogashira couplings with bulky substrates?
A3: In Sonogashira couplings, the reaction rate is highly dependent on the steric bulk of both the phosphine ligand and the substrates.[5] For standard, unhindered substrates, large phosphine ligands with cone angles between 182° and 190° (like tBu₃P) are most efficient. However, when coupling very bulky substrates, the best results are often obtained with slightly smaller, yet still bulky, phosphine ligands (e.g., tBu₂PCy or tBuPCy₂).[5] There is a critical cone angle threshold around 170°; ligands less bulky than this often show a drastic drop in catalytic activity.[5][6]
Q4: Can I use copper-based catalysts for C-N coupling reactions involving sterically hindered partners?
A4: While palladium-catalyzed Buchwald-Hartwig amination is the dominant method for C-N bond formation, recent advances have shown promise for copper catalysis, which is more earth-abundant.[7][8] Coupling sterically hindered partners remains a significant challenge for copper catalysts.[7][8] However, the development of novel ligands, such as pyrrole-ol based N-O type ligands, has enabled previously challenging aminations of ortho-substituted aryl iodides with hindered primary amines and anilines.[7][8] Standard copper ligands are often ineffective in these demanding transformations.[7]
Q5: My amide bond formation is failing between a sterically hindered carboxylic acid and an electron-deficient amine. What alternative protocol can I try?
A5: Standard amide coupling methods often fail under these challenging conditions. A robust alternative is the in situ formation of an acyl fluoride (B91410) from the carboxylic acid, followed by reaction with the amine at an elevated temperature. This protocol has been shown to be efficient for coupling both sterically hindered substrates and electron-deficient amines where other methods do not succeed.[9]
Data Presentation: Ligand Effects on Sterically Hindered Couplings
The selection of the appropriate ligand is critical for success. The tables below summarize quantitative data on the performance of different ligands in common cross-coupling reactions involving sterically hindered substrates.
Table 1: Effect of Phosphine Ligand on Buchwald-Hartwig Amination of a Hindered Aryl Chloride
| Entry | Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | P(t-Bu)₃ | 1.0 | 100 | 24 | 85 |
| 2 | XPhos | 1.0 | 100 | 18 | 92 |
| 3 | RuPhos | 1.0 | 80 | 12 | 95 |
| 4 | P(Cy)₃ | 1.0 | 100 | 24 | <10 |
| 5 | PPh₃ | 2.0 | 100 | 24 | No Reaction |
Data is synthesized for illustrative purposes based on principles from cited literature.[1][4][10]
Table 2: Influence of Ligand Steric Bulk (Cone Angle) on Relative Rates in Sonogashira Coupling of 2,4,6-trimethylbromobenzene [5]
| Ligand | Cone Angle (°) | Relative Rate (k/k_ref) |
| Ad₂PtBu | 190 | 0.10 |
| tBu₃P | 182 | 0.12 |
| tBu₂PCy | 178 | 0.17 |
| tBuPCy₂ | 174 | 0.23 |
| PCy₃ | 170 | 0.24 |
Relative rates are compared to the coupling of unsubstituted bromobenzene. Note the inverse relationship between extreme bulk and rate for this highly hindered substrate.[5]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride
This protocol is a representative example for coupling a hindered aryl chloride with a primary amine using a bulky phosphine ligand.
Materials:
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Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos)
-
Sterically hindered aryl chloride (e.g., 2-chloro-1,3-dimethylbenzene)
-
Primary amine (e.g., cyclohexylamine)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene (B28343)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.012 mmol, 1.2 mol%).
-
Add the sterically hindered aryl chloride (1.0 mmol, 1.0 equiv).
-
Add the primary amine (1.2 mmol, 1.2 equiv).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
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Add anhydrous toluene (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.
Visualizations
The following diagrams illustrate key decision-making processes and workflows for troubleshooting and optimizing reactions with sterically hindered substrates.
Caption: A logical workflow for troubleshooting sluggish cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. research.rug.nl [research.rug.nl]
Optimizing reaction temperature for synthesizing bromo-alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of bromo-alkanes.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during bromo-alkane synthesis, with a focus on the impact of reaction temperature.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps | Rationale |
| Inappropriate Reaction Temperature | 1. Consult literature: For the specific bromination reaction (e.g., from an alcohol, free-radical bromination), determine the recommended temperature range. 2. Systematic Optimization: If the reaction is novel, perform small-scale trials at a range of temperatures (e.g., 0°C, room temperature, 40°C, reflux) to identify the optimum. | Different bromination mechanisms have varying temperature requirements. For instance, SN2 reactions are often favored at lower temperatures to minimize competing elimination reactions.[1] |
| Poor Reagent Quality | 1. Use fresh reagents: Ensure the brominating agent (e.g., HBr, PBr₃, NBS) and any catalysts are not degraded. 2. Purify starting materials: Impurities in the starting alcohol or alkane can inhibit the reaction.[2] | Degraded reagents or impurities can lead to side reactions or inhibit the desired transformation, resulting in low yields. |
| Sub-optimal Reaction Time | 1. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material. 2. Adjust reaction time accordingly: Some reactions may require longer periods at a specific temperature to reach completion. | Incomplete reactions are a common cause of low yields. Monitoring allows for determination of the optimal reaction time at a given temperature. |
| Presence of Water | 1. Use anhydrous conditions: For reactions sensitive to moisture (e.g., using PBr₃), ensure all glassware is oven-dried and use anhydrous solvents. | Water can react with some brominating agents (like PBr₃) and can also promote side reactions such as ether formation from alcohols. |
Issue 2: Formation of Significant Side Products (e.g., Alkenes, Ethers)
| Possible Cause | Troubleshooting Steps | Rationale |
| High Reaction Temperature | 1. Lower the reaction temperature: Higher temperatures often favor elimination (E2) reactions, leading to the formation of alkenes, especially with secondary and tertiary substrates.[1] 2. Gentle heating: If heating is necessary, use a controlled temperature bath and avoid excessive heat.[2][3] | Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures. |
| Strongly Basic Conditions | 1. Use a non-nucleophilic base (if required): For reactions prone to elimination, a bulky, non-nucleophilic base can be used to promote the desired reaction without causing dehydrohalogenation. 2. Use a milder brominating agent: Reagents like PBr₃ or the Appel reaction (PPh₃, CBr₄) proceed via an SN2 mechanism and can reduce elimination.[4] | Strong, sterically unhindered bases will preferentially abstract a proton, leading to the formation of an alkene via the E2 pathway. |
| Carbocation Rearrangements (for SN1 reactions) | 1. Choose a different synthetic route: If carbocation rearrangements are a significant issue (common with secondary alcohols that can rearrange to a tertiary carbocation), consider a method that proceeds via an SN2 mechanism (e.g., using PBr₃). | SN1 reactions proceed through a carbocation intermediate which is susceptible to rearrangement to a more stable carbocation, leading to a mixture of products. |
Troubleshooting Logic Diagram
Caption: A flowchart for troubleshooting low yields and side product formation in bromo-alkane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for synthesizing a primary bromo-alkane from a primary alcohol?
For the conversion of primary alcohols to primary bromo-alkanes, the reaction is typically carried out by heating. When using a mixture of sodium or potassium bromide with concentrated sulfuric acid, the mixture is warmed to distill off the bromo-alkane.[5][6] If phosphorus tribromide (PBr₃) is used, the reaction is often performed at or below room temperature initially and may be gently heated to drive the reaction to completion.
Q2: How does temperature affect the competition between SN2 and E2 reactions in bromo-alkane synthesis?
Temperature plays a crucial role in the competition between substitution (SN2) and elimination (E2) reactions, particularly for secondary and tertiary substrates. Higher temperatures favor the E2 pathway, leading to the formation of alkenes as byproducts.[1] This is because elimination reactions have a higher activation energy and result in an increase in entropy. Therefore, to favor the desired SN2 product, it is generally advisable to conduct the reaction at a lower temperature.[1]
Q3: I am observing the formation of a significant amount of dibromo-alkane. How can I minimize this?
The formation of dibromo-alkanes is a common issue in free-radical bromination of alkanes and in reactions with diols. To minimize this:
-
Control Stoichiometry: Use a controlled amount of the brominating agent. An excess of the brominating agent can lead to multiple brominations.
-
Reaction Time: Avoid excessively long reaction times, as this can allow for further bromination of the desired mono-bromo-alkane.
-
Temperature Control: In some cases, lower temperatures can improve selectivity for the mono-brominated product.
Q4: Can I use concentrated sulfuric acid to prepare bromo-alkanes from alcohols with sodium bromide?
Yes, this is a common method. Concentrated sulfuric acid reacts with sodium bromide to generate hydrogen bromide (HBr) in situ, which then reacts with the alcohol.[5] However, it's important to note that concentrated sulfuric acid is an oxidizing agent and can oxidize bromide ions to bromine, which can lead to side products.[6] For the synthesis of iodoalkanes, phosphoric(V) acid is used instead of sulfuric acid to avoid oxidation of iodide ions.[5][6]
Q5: What are the ideal conditions for free-radical bromination of an alkane?
Free-radical bromination is typically initiated by UV light (photobromination) or heat.[7] The reaction is often carried out in an inert solvent. Bromination is more selective than chlorination, with a preference for substitution at the most substituted carbon (tertiary > secondary > primary). The reaction temperature can influence the selectivity, but the inherent reactivity of the C-H bonds is the dominant factor.
Quantitative Data Summary
Table 1: Effect of Temperature on Bromo-alkane Synthesis
| Reaction | Substrate | Brominating Agent | Temperature (°C) | Yield (%) | Side Products | Reference |
| Alkylation | Ni(II) complex | Alkyl bromide | Room Temp | 88 | - | ResearchGate |
| Alkylation | Ni(II) complex | Alkyl bromide | 0 | 94 | - | ResearchGate |
| Alkylation | 4-hydroxytamoxifen | 1,10-dibromodecane | 40-60 | - | Elimination products | Benchchem[3] |
| Claisen-Schmidt | 4-bromoacetophenone | Benzaldehyde | Room Temp | - | - | Benchchem[2] |
| Claisen-Schmidt | 4-bromoacetophenone | Benzaldehyde | 40-50 | - | Increased side reactions | Benchchem[2] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromobutane (B133212) from 1-Butanol (B46404)
This protocol describes the synthesis of a primary bromo-alkane from a primary alcohol using sodium bromide and sulfuric acid.
Materials:
-
1-Butanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Anhydrous calcium chloride
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
Place sodium bromide in a round-bottom flask and add 1-butanol and water.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling.
-
Assemble a distillation apparatus and heat the mixture to distill the 1-bromobutane. The bromo-alkane will co-distill with water.
-
Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash successively with water, concentrated sulfuric acid (to remove unreacted alcohol and ether byproduct), water, sodium bicarbonate solution (to neutralize any remaining acid), and finally water.
-
Dry the crude 1-bromobutane over anhydrous calcium chloride.
-
Perform a final distillation to purify the 1-bromobutane.
Experimental Workflow Diagram
Caption: A general workflow for the synthesis and purification of 1-bromobutane from 1-butanol.
Protocol 2: Free-Radical Bromination of an Alkane
This protocol provides a general procedure for the free-radical bromination of a hydrocarbon.
Materials:
-
Alkane (e.g., cyclohexane)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Inert solvent (e.g., carbon tetrachloride - Caution: Toxic )
-
UV lamp or heat source
-
Apparatus for reflux with a condenser
-
Washing solutions (e.g., sodium thiosulfate (B1220275) solution)
Procedure:
-
Dissolve the alkane in an appropriate inert solvent in a round-bottom flask.
-
Add the brominating agent (e.g., Br₂ or NBS).
-
Initiate the reaction by either irradiating the mixture with a UV lamp or by heating to reflux. The disappearance of the bromine color indicates the progress of the reaction.
-
After the reaction is complete (as indicated by the fading of the bromine color or by TLC/GC analysis), cool the mixture to room temperature.
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent by rotary evaporation.
-
Purify the resulting bromo-alkane by distillation or column chromatography.
Safety Note: Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood. Carbon tetrachloride is a known carcinogen and should be handled with appropriate safety precautions. Alternative, less toxic solvents should be considered.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing Product Purity Through Temperature Optimization
Welcome to the Technical support center for enhancing product purity. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during temperature optimization experiments.
Frequently Asked Questions (FAQs)
Q1: How does temperature fundamentally impact product purity?
Temperature is a critical parameter in chemical and biological processes, directly influencing reaction rates, solubility, and molecular stability.[1][2] Optimizing temperature can enhance the desired reaction pathway while minimizing the formation of byproducts, thus improving the purity of the final product.[1] In chromatography, temperature affects the viscosity of the mobile phase and the interactions between the analyte and the stationary phase, which can alter retention times and selectivity.[3][4] For biological molecules, precise temperature control is crucial to prevent degradation, aggregation, and loss of activity.[5][][7]
Q2: What are the initial steps for designing a temperature optimization experiment?
Begin by consulting existing literature for the specific or similar reactions or separations to determine a suitable starting temperature range.[1] A common approach is to select a low, medium, and high temperature within this range to initially screen for the optimal conditions.[1] For crystallization, understanding the solubility curve of the compound in the chosen solvent is crucial for designing an effective cooling profile. Design of Experiments (DoE) can be a powerful statistical tool to efficiently screen and optimize multiple parameters, including temperature.[8][9]
Q3: How can I prevent protein aggregation during temperature-related purification steps?
Protein aggregation is a common issue that can be influenced by temperature.[5][10] To mitigate this, consider the following:
-
Lower Expression Temperature: Reducing the expression temperature (e.g., 15-25°C) can improve the solubility of recombinant proteins.[11]
-
Work at Low Temperatures: Performing purification steps at low temperatures (e.g., 4°C) can reduce proteolytic activity and aggregation.[7][12]
-
Optimize Buffer Conditions: Adjusting the pH and ionic strength of the buffer can enhance protein stability at different temperatures.[5]
-
Use Additives: Stabilizing agents like glycerol (B35011) or specific detergents can help prevent aggregation during temperature changes.[5][7]
Q4: What is the significance of the cooling rate in crystallization for product purity?
The rate of cooling has a profound impact on crystal size and purity.[13] Rapid cooling can lead to the formation of many small crystals with impurities trapped within the crystal lattice.[13][14] Conversely, a slow and controlled cooling process allows for the formation of larger, more ordered crystals with higher purity.[13] An ideal crystallization process involves a slow cooling rate to maintain a state of supersaturation that favors crystal growth over nucleation.[13]
Troubleshooting Guides
Issue 1: Low Product Purity Due to Byproduct Formation in Chemical Synthesis
Symptom: Analytical results (e.g., HPLC, GC-MS) show significant peaks corresponding to impurities alongside the desired product.
Possible Cause: The reaction temperature may be favoring side reactions that lead to the formation of byproducts.[1]
Troubleshooting Steps:
-
Systematic Temperature Screening: Perform a series of reactions at different temperatures (e.g., in 10-20°C increments) while keeping all other parameters constant.[15]
-
Analyze Purity at Each Temperature: Quantify the purity of the product at each temperature point using a suitable analytical method.
-
Identify Optimal Temperature: Select the temperature that yields the highest purity of the desired product with the lowest level of impurities.
-
Consider a Temperature Gradient: If a single temperature is not optimal, a programmed temperature ramp during the reaction might be beneficial.
Issue 2: Poor Resolution and Peak Tailing in HPLC Analysis
Symptom: Chromatograms show overlapping peaks (poor resolution) or asymmetrical peak shapes (tailing), leading to inaccurate quantification and impure fractions.
Possible Cause: The column temperature is not optimized for the specific separation, affecting analyte interaction with the stationary phase and mobile phase viscosity.[3][4]
Troubleshooting Steps:
-
Evaluate a Range of Temperatures: Run the separation at various column temperatures (e.g., 30°C, 40°C, 50°C, 60°C).
-
Monitor Retention Time and Resolution: Observe the changes in retention times and the resolution between critical peak pairs.[3] Increasing temperature generally decreases retention time.[3]
-
Assess Peak Shape: Check for improvements in peak symmetry. Temperature gradients within the column can cause peak distortion.[3]
-
Implement a Temperature Gradient: For complex mixtures, a temperature gradient program can improve separation by altering selectivity during the run.[16]
Issue 3: Product "Oiling Out" Instead of Crystallizing During Cooling
Symptom: Instead of forming solid crystals upon cooling, the product separates as an oily liquid.
Possible Cause: The solution is becoming supersaturated at a temperature that is above the melting point of the solid form of the compound. This can be due to too rapid cooling or using a solvent in which the compound is excessively soluble.[14]
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Implement a slower, more controlled cooling profile. This can be achieved by allowing the solution to cool at room temperature before transferring it to a colder environment, or by using an insulated container.[14]
-
Add More Solvent: The compound may be coming out of solution too quickly. Re-dissolve the oiled-out product by heating and adding a small amount of additional solvent. Then, attempt to recrystallize with the slower cooling rate.[14]
-
Change the Solvent System: If the issue persists, consider using a different solvent or a solvent mixture where the product has slightly lower solubility.[17]
Issue 4: Protein Precipitation During a Thermal Shift Assay
Symptom: The protein sample becomes visibly cloudy or forms a precipitate during the heating ramp of a thermal shift assay, leading to noisy or uninterpretable data.
Possible Cause: The protein is aggregating and precipitating as it unfolds, which can be exacerbated by suboptimal buffer conditions.[18]
Troubleshooting Steps:
-
Optimize Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[18] Try reducing the protein concentration.
-
Screen Different Buffers: The pH and ionic strength of the buffer can significantly impact protein stability.[5] Perform the assay in a range of different buffers to find one that enhances stability.
-
Include Stabilizing Additives: Additives such as glycerol, sugars, or low concentrations of non-denaturing detergents can help to stabilize the protein and prevent aggregation.[7]
-
Lower the Starting Temperature: If the protein is unstable even at the beginning of the experiment, ensure all solutions and plates are kept on ice before starting the assay.[19]
Data Presentation
Table 1: Effect of Reaction Temperature on Product Purity and Yield
| Reaction Temperature (°C) | Desired Product Yield (%) | Purity (%) | Major Impurity (%) |
| 40 | 65 | 85 | 12 |
| 60 | 82 | 95 | 4 |
| 80 | 91 | 92 | 7 |
| 100 | 85 | 88 | 10 |
This table is a representative example and actual results will vary depending on the specific reaction.
Table 2: Influence of Column Temperature on HPLC Separation of Isomers
| Column Temperature (°C) | Retention Time - Isomer 1 (min) | Retention Time - Isomer 2 (min) | Resolution (Rs) |
| 30 | 12.5 | 13.1 | 1.2 |
| 40 | 10.2 | 10.9 | 1.8 |
| 50 | 8.1 | 8.6 | 1.5 |
| 60 | 6.5 | 6.8 | 1.1 |
This table illustrates a typical trend where an optimal temperature exists for maximizing resolution.
Table 3: Impact of Cooling Rate on Crystal Purity and Size
| Cooling Profile | Average Crystal Size (µm) | Purity (%) |
| Rapid Cooling (Crash) | 50 | 95.2 |
| Linear Cooling (10°C/hour) | 250 | 99.1 |
| Stepwise Cooling | 400 | 99.8 |
This table demonstrates that slower, more controlled cooling generally leads to larger crystals and higher purity.[20][21]
Experimental Protocols
Protocol 1: Temperature Optimization for a Chemical Synthesis Reaction
Objective: To determine the optimal reaction temperature to maximize product purity by minimizing byproduct formation.
Materials:
-
Reactants, solvent, and catalyst
-
Temperature-controlled reactor (e.g., jacketed reactor with a circulator)
-
Stirring mechanism
-
Analytical instrument for purity analysis (e.g., HPLC, GC-MS)
Procedure:
-
Initial Temperature Selection: Based on literature or preliminary experiments, choose a range of temperatures to investigate (e.g., 40°C, 60°C, 80°C, 100°C).[1]
-
Reaction Setup: Assemble the reactor and charge it with the reactants, solvent, and catalyst.
-
First Reaction: Set the temperature controller to the lowest selected temperature (e.g., 40°C). Allow the reaction to proceed for a predetermined time.
-
Sampling and Analysis: Take a sample from the reaction mixture and analyze its purity.
-
Subsequent Reactions: Repeat steps 2-4 for each of the selected temperatures.
-
Data Evaluation: Compare the purity results for all temperatures to identify the optimum.
Protocol 2: Optimization of HPLC Column Temperature for Improved Resolution
Objective: To find the optimal column temperature that provides the best resolution between two closely eluting compounds.
Materials:
-
HPLC system with a column thermostat
-
Analytical column
-
Mobile phase
-
Sample containing the analytes of interest
Procedure:
-
Initial Isocratic Run: Perform an initial separation at a standard temperature (e.g., 30°C) to establish a baseline chromatogram.
-
Temperature Increments: Increase the column temperature in increments (e.g., 5 or 10°C) and perform a separation at each temperature.
-
Monitor Chromatographic Parameters: For each run, record the retention times of the peaks of interest and calculate the resolution between them.
-
Identify Optimal Temperature: Determine the temperature that provides the highest resolution value.
-
Method Validation: Once the optimal temperature is identified, perform replicate injections to ensure the method is robust and reproducible.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Impact of Temperature Control in Process Industries: Maximizing Efficiency and Product Quality - Yog Electro Process Private Limited [yogelectroprocess.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. reelmind.ai [reelmind.ai]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. unifr.ch [unifr.ch]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. krc.cecri.res.in [krc.cecri.res.in]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Condensation Reactions with 2-Bromomalonaldehyde
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromomalonaldehyde (B19672) condensation reactions. The information is designed to help overcome common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the condensation of 2-bromomalonaldehyde with nucleophiles like ureas, guanidines, and amidines?
A1: The most prevalent challenges include low product yields, the formation of side products, and difficulties in product purification. These issues often arise from the high reactivity and inherent instability of 2-bromomalonaldehyde, which can lead to self-polymerization and other undesired side reactions.[1] Furthermore, reaction conditions such as temperature, pH, and solvent choice are critical and require careful optimization.[1]
Q2: How critical is the purity of 2-bromomalonaldehyde for a successful condensation reaction?
A2: The purity of 2-bromomalonaldehyde is paramount. Impurities can act as catalysts for side reactions, leading to diminished yields and the formation of complex mixtures that complicate the purification process.[1] It is highly recommended to use 2-bromomalonaldehyde with a purity of 99% or higher.[1] A broad or depressed melting point (literature range: 132-136 °C) is a strong indicator of impurities.[2]
Q3: What are the typical side reactions observed in condensation reactions with 2-bromomalonaldehyde?
A3: Common side reactions include:
-
Polymerization: 2-bromomalonaldehyde is prone to self-condensation and polymerization, especially when heated or in the presence of acid or base catalysts, often appearing as a dark, tarry substance or baseline material on a TLC plate.[2][3]
-
Knoevenagel Condensation: This can occur between the aldehyde and any active methylene (B1212753) compounds present in the reaction mixture.[1]
-
Hantzsch-type dihydropyridine (B1217469) formation: This can be a side reaction if ammonia (B1221849) or ammonium (B1175870) salts are present.[1]
-
Oxidation of dihydropyrimidine (B8664642) products: The initial condensation products can be susceptible to oxidation under harsh reaction conditions.[1]
Q4: What are the optimal storage conditions for 2-bromomalonaldehyde to maintain its stability?
A4: To prevent degradation, 2-bromomalonaldehyde should be stored in a freezer at or below -20°C.[4] It is sensitive to air, moisture, and light.[4][5] Therefore, it should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[4]
Q5: How can I effectively monitor the progress of the condensation reaction?
A5: The reaction progress can be efficiently monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This allows for tracking the consumption of starting materials and the formation of the desired product, which helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times.[1]
Troubleshooting Guides
Low or No Product Yield
| Problem | Potential Cause | Suggested Solution |
| Low Yield with Baseline Material on TLC | Polymerization of 2-bromomalonaldehyde due to its inherent instability.[2] | Use fresh, high-purity 2-bromomalonaldehyde. Store it properly under an inert atmosphere in a freezer.[2] Consider adding the aldehyde slowly to the reaction mixture and maintaining a lower reaction temperature.[2] |
| Incomplete Reaction | Suboptimal reaction conditions (temperature, time, catalyst). | Optimize reaction parameters. Monitor the reaction by TLC/HPLC to ensure it goes to completion.[1] For challenging condensations, the use of a Lewis or Brønsted acid catalyst may be necessary.[1] |
| Poor Quality of Starting Material | Degraded 2-bromomalonaldehyde. | Assess the purity of your 2-bromomalonaldehyde by its appearance (should be a pale yellow to light brown solid) and melting point.[2] If the quality is suspect, purify it by recrystallization or acquire a fresh batch.[2][6] |
| Presence of Water | Hydrolysis of intermediates if the reaction is moisture-sensitive. | Ensure anhydrous conditions by using dry solvents and glassware, and running the reaction under an inert atmosphere.[1] |
Formation of Side Products
| Problem | Potential Cause | Suggested Solution |
| Polymerization (Dark, Tarry Substance) | Inherent instability of 2-bromomalonaldehyde, elevated temperatures, or presence of impurities.[3] | Use fresh, high-purity starting material. Maintain strict temperature control, avoiding excessive heat.[3] Minimize reaction time.[3] |
| Knoevenagel Condensation Byproduct | Reaction of 2-bromomalonaldehyde with an active methylene group.[1] | Lowering the reaction temperature can help control the rate of this side reaction. The choice of catalyst can also influence the reaction pathway.[1] |
| Oxidation of the Product | Harsh reaction or workup conditions.[1] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and employ a milder workup procedure.[1] |
| Self-Condensation of Reactants | Aldehydes can self-condense under acidic or basic conditions.[1] | Optimize the pH and temperature to favor the desired condensation reaction over self-condensation.[1] |
Product Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Discolored Product (Brown/Pink) | Presence of impurities from side reactions or decomposition.[6] | Attempt recrystallization, possibly with an activated charcoal treatment to adsorb colored impurities.[6] Washing the crude solid with cold solvents can also remove some impurities.[6] |
| Oily or Impure Solid Product | Presence of unreacted starting materials or soluble side products.[1] | Recrystallization is a common purification method.[6] For more challenging separations, column chromatography may be necessary.[6] |
| Decomposition during Column Chromatography | Instability of 2-bromomalonaldehyde on silica (B1680970) or alumina. | Deactivate the silica gel with a suitable solvent or base (e.g., triethylamine) before use. Run the column quickly to minimize the compound's residence time on the stationary phase.[6] |
| Difficulty in Product Isolation | The product may be soluble in the reaction mixture. | After the reaction, cooling the mixture can induce precipitation. If the product is an acid salt, neutralization with a base can liberate the free base for extraction.[1] |
Quantitative Data
Table 1: Comparison of Synthetic Methods for 2-Bromomalonaldehyde
| Synthesis Method | Starting Material | Typical Yield | Reported Purity | Key Advantages/Disadvantages |
| Traditional Method | 1,1,3,3-Tetramethoxypropane | ≤ 60-65%[3][7] | Lower, variable[3] | Disadvantages: Low yield, product instability, corrosive byproducts.[8] |
| Sodium Salt Intermediate | Malonaldehyde sodium salt | 82-86%[2][9] | 99.2-99.9%[2][9] | Advantages: Inhibits polymerization, leading to higher yield and purity.[3][9] |
| Modern (TEMPO-catalyzed) | 2-Bromo-1,3-propanediol | ~86%[3][7] | ≥ 99.85%[3][7] | Advantages: Milder conditions, higher yield, and improved purity.[8] |
Table 2: Representative Yields for Heterocycle Synthesis using 2-Bromomalonaldehyde Analogs
| Heterocycle | Dinucleophile | Representative Yield (%) | Notes |
| 4-Bromopyrazoles | Hydrazine (B178648) derivatives | Varies | Direct and efficient method.[10] |
| 4-Bromoimidazoles | Amidines | Varies | Straightforward route to 4-bromoimidazoles.[10] |
| Imidazo[1,2-a]pyridines | 2-Aminopyridines | Varies | Powerful method for synthesizing this "privileged structure".[10] |
| 2-Amino-5-bromopyrimidine | Guanidine | ~32.7g from 30.2g of 2-bromomalonaldehyde | Data is representative of analogous reactions and may vary.[11] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Bromomalonaldehyde via TEMPO-catalyzed Oxidation
This protocol is adapted from a modern, high-yield method.[7][12]
Materials:
-
2-bromo-1,3-propanediol (5g, 32mmol)
-
Water (20ml)
-
Sodium carbonate (2.7g, 32mmol)
-
2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) (0.1g, catalytic amount)
-
Freshly prepared 10% sodium hypochlorite (B82951) solution (6g, 80mmol)
-
2M Hydrochloric acid
Procedure:
-
Add 2-bromo-1,3-propanediol, water, sodium carbonate, and TEMPO to a reaction flask.
-
Cool the mixture in a salt-ice bath to -5°C.[12]
-
Slowly add the fresh 10% sodium hypochlorite solution dropwise, maintaining the temperature between -5°C and 0°C.[12]
-
After the addition is complete, stir the mixture and maintain the temperature for 3 hours.[12]
-
Adjust the pH of the reaction mixture to 2-3 using 2M hydrochloric acid.[12]
-
Cool the mixture to between -5°C and 0°C to induce crystallization.[13]
-
Filter the resulting solid to obtain 2-bromomalonaldehyde. (Reported yield: 4.15g, 86% with 99.85% purity).[7]
Protocol 2: Synthesis of 4-Bromopyrazoles
This protocol outlines a general procedure for the synthesis of pyrazoles from 2-bromomalonaldehyde and a hydrazine derivative.[10]
Materials:
-
2-bromomalonaldehyde (1.0 mmol)
-
Phenylhydrazine (B124118) (1.0 mmol)
-
Ethanol (B145695) (10 mL)
-
Glacial acetic acid (catalytic amount, 2-3 drops)
Procedure:
-
To a solution of 2-bromomalonaldehyde (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask, add phenylhydrazine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[10]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by recrystallization or column chromatography as needed.
Visualizations
Caption: General experimental workflow for a condensation reaction.
Caption: Troubleshooting workflow for low product yield.
Caption: Impact of 2-bromomalonaldehyde instability on reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN115894192A - A kind of synthetic method, application and 2-bromomalonedial of 2-bromomalonic - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: The Critical Role of Starting Material Purity in Reaction Success
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting issues related to starting material purity in chemical reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
You've run a reaction and upon analysis, you find a disappointingly low yield of your desired product, or perhaps none at all. A common culprit is the purity of your starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no reaction yield.
Possible Causes and Solutions:
-
Reactive Impurities: An impurity might react with one of your starting materials or reagents, consuming it in an unproductive pathway and thus lowering the yield of your desired product.[1][2]
-
Solution: Identify the impurity and choose a purification method that effectively removes it.
-
-
Inhibitors: Some impurities act as inhibitors, slowing down or completely stopping the desired reaction without being consumed themselves.[1][3]
-
Solution: Purification of the starting material is essential. Even trace amounts of an inhibitor can have a significant impact.
-
-
Catalyst Poisons: In catalytic reactions, impurities can bind to the catalyst's active sites, deactivating it and halting the reaction. This is particularly common with trace metal impurities in cross-coupling reactions.[4][5]
-
Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, purification of all reaction components is necessary.
-
Issue 2: Formation of Unexpected Byproducts
Your reaction produces one or more unexpected byproducts, complicating purification and reducing the yield of the desired product.
Logical Relationship of Impurity to Byproduct Formation:
Caption: Impurities can lead to the formation of unexpected byproducts.
Possible Causes and Solutions:
-
Impurity as a Reactant: The impurity itself may be a reactive species that participates in a competing reaction pathway.
-
Solution: Characterize the byproduct to infer the structure of the impurity. Purify the starting material to remove the problematic substance.
-
-
Impurity as a Catalyst for a Side Reaction: Certain impurities, especially trace metals, can catalyze unintended reactions, leading to byproducts.[4]
-
Solution: Use high-purity reagents and consider performing the reaction in glassware that has been scrupulously cleaned to remove any metal residues.
-
-
Degradation of Starting Material: The "impurity" could be a degradation product of the starting material itself, which then goes on to react differently.
-
Solution: Assess the stability of your starting material under the storage conditions and consider re-purifying it immediately before use.
-
Frequently Asked Questions (FAQs)
Q1: How can I determine the purity of my starting materials?
A1: Several analytical techniques can be used to assess the purity of your starting materials. The choice of method depends on the nature of the compound and the suspected impurities. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Excellent for non-volatile compounds, providing quantitative data on the main component and any impurities.[1][6]
-
Gas Chromatography (GC): Ideal for volatile compounds, often used to detect residual solvents or other volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) or GC (GC-MS) to identify the molecular weight of impurities.
-
Karl Fischer Titration: Specifically used to quantify the water content in a sample.[7][8]
Q2: My reaction is sensitive to water. How much water is acceptable in my solvents and reagents?
A2: The acceptable level of water depends on the specific reaction. Some reactions, like Grignard reactions, are extremely sensitive to moisture, and even trace amounts can significantly reduce the yield. Other reactions may be more tolerant. It is crucial to use anhydrous solvents and dry glassware for moisture-sensitive reactions.[9] The water content can be accurately measured using Karl Fischer titration.[7][8]
Q3: Can trace metal impurities from my starting materials really affect my reaction?
A3: Absolutely. Trace metal impurities, even at parts-per-million (ppm) levels, can have a profound impact, especially in catalytic reactions like cross-couplings (e.g., Suzuki, Heck, Sonogashira).[4][10] These impurities can act as unintended catalysts, leading to side reactions, or as catalyst poisons, deactivating the intended catalyst.[4] This can result in low yields, unexpected byproducts, and poor reproducibility.[10]
Q4: What are some common purification techniques for starting materials?
A4: The choice of purification technique depends on the physical properties of the compound and the nature of the impurities. Common methods include:
-
Recrystallization: A powerful technique for purifying solid compounds.[11]
-
Distillation (Simple, Fractional, and Vacuum): Used to purify liquids based on differences in boiling points.[11][12]
-
Chromatography (Flash, Column): A versatile method for separating compounds based on their differential adsorption to a stationary phase.
-
Extraction: Used to separate compounds based on their differential solubility in two immiscible liquids.
Q5: My starting material is a single enantiomer. How can its chiral purity affect the outcome of a stereoselective reaction?
A5: In stereoselective synthesis, the enantiomeric purity of your starting material is critical. If your chiral starting material is contaminated with its other enantiomer, it can lead to the formation of the undesired stereoisomer in your product, lowering the enantiomeric excess (ee) or diastereomeric excess (de) of the final product.[13][14] For reactions that rely on a chiral starting material to induce stereoselectivity, ensuring high enantiomeric purity of the starting material is paramount to achieving the desired stereochemical outcome.[13]
Data Presentation
Table 1: Impact of Inhibitor Impurity on Estimated Kinetic Parameters
| "True" Ki of Inhibitor (µM) | Impurity Level (% mole fraction) | Ki of Impurity (µM) | Apparent Ki of Inhibitor (µM) | % Bias in Ki |
| 5 | 2.5 | 0.5 | 3.9 | -22% |
| 5 | 5 | 0.5 | 3.2 | -36% |
| 5 | 10 | 0.5 | 2.3 | -54% |
| 5 | 2.5 | 5 | 5.0 | 0% |
| 5 | 5 | 5 | 5.0 | 0% |
| 5 | 10 | 5 | 5.0 | 0% |
| 5 | 2.5 | 50 | 5.0 | 0% |
| 5 | 5 | 50 | 5.0 | 0% |
| 5 | 10 | 50 | 5.0 | 0% |
Data adapted from a study on the impact of impurities on kinetic estimates.[15] This table illustrates that a potent impurity (low Ki) can make the inhibitor appear more potent than it actually is, leading to a significant negative bias in the measured Ki.
Table 2: Influence of Palladium Impurity in Iron(III) Chloride on a Cross-Coupling Reaction Yield
| Source of FeCl3 | Pd content (ppm) | Yield of Arylated Product (%) |
| Supplier A | 50 | 85 |
| Supplier B | 10 | 32 |
| Supplier C | <1 | <5 |
| Supplier C + 50 ppm Pd | 50 | 82 |
This illustrative table is based on findings that trace palladium impurities in iron salts can be the true catalytic species in some cross-coupling reactions.[4][10] The yield is highly dependent on the level of palladium contamination, not the iron salt itself.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for determining the purity of a non-volatile organic compound.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the starting material. b. Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724), methanol, or a mixture with water) to a final concentration of 1 mg/mL.[1] c. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[6]
2. HPLC System and Conditions: a. HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. A photodiode array (PDA) detector is recommended for peak purity analysis.[16] b. Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size). c. Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective.
- Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions. d. Flow Rate: 1.0 mL/min. e. Column Temperature: 30 °C. f. Detection Wavelength: Select a wavelength where the main compound and potential impurities have good absorbance, or monitor a range using a PDA detector. g. Injection Volume: 10 µL.
3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 c. For accurate quantification, a reference standard of known purity should be used to create a calibration curve.
Workflow for HPLC Purity Analysis:
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. tutorchase.com [tutorchase.com]
- 3. tutorchase.com [tutorchase.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. torontech.com [torontech.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Karl Fischer water content titration - Scharlab [scharlab.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. scribd.com [scribd.com]
- 12. vernier.com [vernier.com]
- 13. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 14. ethz.ch [ethz.ch]
- 15. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianjpr.com [asianjpr.com]
Technical Support Center: Identifying and Mitigating Side Reactions in Pyrimidine Synthesis from α-Bromoaldehydes
Welcome to the Technical Support Center for pyrimidine (B1678525) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered when using α-bromoaldehydes as precursors. Below you will find troubleshooting guides and frequently asked questions to help you optimize your reaction outcomes and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: I am observing a complex mixture of products in my reaction of an α-bromoaldehyde with urea (B33335)/thiourea (B124793)/guanidine (B92328), instead of the desired pyrimidine. What are the most probable side reactions?
A1: When reacting α-bromoaldehydes with N-C-N building blocks like urea, thiourea, or guanidine, several competing reaction pathways can lead to a mixture of products. The primary side reactions include the formation of imidazole (B134444) or thiazole (B1198619) derivatives and products arising from Favorskii-type rearrangements. The specific distribution of products is highly dependent on the reaction conditions, particularly the choice of base and solvent.
Q2: My reaction with thiourea is predominantly yielding a 2-aminothiazole (B372263). Why is this happening and how can I promote pyrimidine formation?
A2: The formation of a 2-aminothiazole is a well-known outcome of the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound (like your α-bromoaldehyde) with a thiourea.[1][2] This pathway is often kinetically favored. To favor the formation of the desired pyrimidine-thione, you may need to carefully control the reaction conditions to promote the [3+3] cycloaddition required for the pyrimidine ring over the [3+2] cycloaddition of the Hantzsch synthesis. This can involve adjusting the stoichiometry, temperature, and choice of catalyst.
Q3: Under basic conditions, my reaction is producing a rearranged carboxylic acid or ester derivative instead of the pyrimidine. What is this side reaction?
A3: This is characteristic of the Favorskii rearrangement, a known reaction of α-halo ketones and aldehydes in the presence of a base.[3][4] The α-bromoaldehyde, under basic conditions, can form a cyclopropanone (B1606653) intermediate which is then attacked by a nucleophile (like hydroxide (B78521) or alkoxide from the reaction medium) to yield a rearranged carboxylic acid or ester product.[5][6] This reaction can be a significant competitor to the desired pyrimidine synthesis, especially with strong bases.
Q4: How can I strategically favor the formation of the desired pyrimidine over these common side products?
A4: Minimizing side reactions requires careful optimization of your experimental protocol. Key strategies include:
-
Control of Basicity: Use of a mild, non-nucleophilic base can disfavor the Favorskii rearrangement.
-
Reaction Temperature: Lowering the reaction temperature may help to control the selectivity of the reaction.
-
Order of Reagent Addition: The sequence in which reactants are introduced can influence the predominant reaction pathway.
-
Choice of Solvent: The polarity and proticity of the solvent can play a crucial role in stabilizing intermediates and influencing reaction rates.
Troubleshooting Guides
Issue 1: Formation of Imidazole or Thiazole Byproducts
-
Problem Identification: You observe the formation of a five-membered heterocyclic ring containing two nitrogens (imidazole) when using urea or guanidine, or a five-membered ring with nitrogen and sulfur (thiazole) when using thiourea. These byproducts can be identified by spectroscopic methods such as NMR and mass spectrometry.
-
Root Cause Analysis: The formation of these heterocycles is due to competing cyclization pathways. The reaction of an α-halocarbonyl with a thiourea is the classical Hantzsch synthesis of thiazoles.[1][7][8] Similarly, amidines (like guanidine) can react with α-halocarbonyls to form imidazoles.[9][10][11][12]
-
Mitigation Strategies:
-
Stoichiometry: Ensure the precise stoichiometry of your reactants. An excess of the N-C-N reagent might favor the pyrimidine synthesis.
-
Catalyst Choice: The use of specific Lewis or Brønsted acids might help to direct the reaction towards pyrimidine formation.
-
Temperature Control: Running the reaction at lower temperatures may favor the thermodynamically more stable pyrimidine product over the kinetically favored five-membered ring byproducts.
-
Issue 2: Favorskii Rearrangement Byproducts
-
Problem Identification: Your product analysis reveals the presence of carboxylic acids, esters, or amides with a rearranged carbon skeleton, instead of the expected pyrimidine.
-
Root Cause Analysis: This is indicative of the Favorskii rearrangement, which is promoted by basic conditions.[3][4][5] The α-bromoaldehyde, in the presence of a base, can undergo deprotonation at the α'-position to form an enolate, which then cyclizes to a cyclopropanone intermediate that subsequently undergoes nucleophilic attack and ring-opening.[6]
-
Mitigation Strategies:
-
Base Selection: Avoid strong, nucleophilic bases like hydroxides or alkoxides. Consider using weaker, non-nucleophilic bases such as potassium carbonate or an organic base like triethylamine.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can act as a nucleophile in the Favorskii rearrangement.
-
Protecting Groups: If applicable to your substrate, consider protecting the aldehyde functionality while other transformations are carried out.
-
Data Presentation
| Entry | N-C-N Reagent | Base | Solvent | Temperature | Expected Major Product | Potential Major Side Product(s) |
| 1 | Urea | NaOEt | Ethanol | Reflux | Pyrimidin-2(1H)-one | Favorskii rearrangement product (ester) |
| 2 | Urea | K₂CO₃ | Acetonitrile (B52724) | Room Temp | Pyrimidin-2(1H)-one | Imidazole derivative |
| 3 | Thiourea | None | Ethanol | Reflux | 2-Aminothiazole | Pyrimidine-2(1H)-thione |
| 4 | Thiourea | Mild Acid | Dioxane | 50 °C | Pyrimidine-2(1H)-thione | 2-Aminothiazole |
| 5 | Guanidine | NaH | THF | 0 °C to RT | 2-Aminopyrimidine | Imidazole derivative, Favorskii product |
| 6 | Guanidine | TFA (cat.) | CH₂Cl₂ | Room Temp | 2-Aminopyrimidine | Imidazole derivative |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminopyrimidines from α-Bromoaldehydes and Guanidine (Optimized to Minimize Side Reactions)
-
Reagents and Materials:
-
α-Bromoaldehyde (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Potassium carbonate (2.0 eq)
-
Anhydrous acetonitrile (solvent)
-
-
Procedure:
-
To a solution of guanidine hydrochloride in anhydrous acetonitrile, add potassium carbonate and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the α-bromoaldehyde in anhydrous acetonitrile to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aminopyrimidine.
-
Protocol 2: Synthesis of Pyrimidin-2(1H)-ones from α-Bromoaldehydes and Urea (Optimized to Minimize Side Reactions)
-
Reagents and Materials:
-
α-Bromoaldehyde (1.0 eq)
-
Urea (2.0 eq)
-
Trifluoroacetic acid (TFA, catalytic amount)
-
Anhydrous 1,4-Dioxane (solvent)
-
-
Procedure:
-
In a flame-dried round-bottom flask, dissolve the α-bromoaldehyde and urea in anhydrous 1,4-dioxane.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the pyrimidin-2(1H)-one.
-
Visualizations
Caption: Competing reaction pathways in pyrimidine synthesis from α-bromoaldehydes.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Favorskii Reaction [organic-chemistry.org]
- 7. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 12. wjpsonline.com [wjpsonline.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 2-Bromo-2-methylpropanal and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Bromo-2-methylpropanal with its chloro and hydroxy analogs, offering a comprehensive dataset for identification, characterization, and quality control. The information presented is crucial for researchers in organic synthesis, medicinal chemistry, and materials science who utilize these reactive aldehyde building blocks.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound, 2-Chloro-2-methylpropanal, and 2-Hydroxy-2-methylpropanal, facilitating a direct comparison of their characteristic signals in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
| Compound | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |
| This compound | ~1730 | ~2720, ~2820 | ~650-550 | N/A |
| 2-Chloro-2-methylpropanal | ~1735[1] | ~2720, ~2820[1] | ~800-600 | N/A |
| 2-Hydroxy-2-methylpropanal | ~1725 | ~2720, ~2820 | N/A | ~3400 (broad) |
¹H NMR Spectroscopy (Chemical Shift δ, ppm)
| Compound | -CH₃ (singlet) | -CHO (singlet) | -OH (singlet, broad) |
| This compound | ~1.8 - 2.0 (predicted)[2] | ~9.5 - 10.0 (predicted)[2] | N/A |
| 2-Chloro-2-methylpropanal | ~1.6[3] | 9.42[3] | N/A |
| 2-Hydroxy-2-methylpropanal | ~1.4 | ~9.6 | Variable |
¹³C NMR Spectroscopy (Chemical Shift δ, ppm)
| Compound | -CH₃ | >C(X)- | -CHO |
| This compound | ~25 - 35 (predicted)[2] | ~60 - 70 (predicted)[2] | ~190 - 200 (predicted)[2] |
| 2-Chloro-2-methylpropanal | 25.8[3] | 69.3[3] | 194.9[3] |
| 2-Hydroxy-2-methylpropanal | ~23 | ~75 | ~205 |
Mass Spectrometry (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments | Isotopic Signature |
| This compound | 150/152 | 121/123 ([M-CHO]⁺), 71 ([M-Br]⁺)[2] | M+2 peak of nearly equal intensity to M⁺ due to ⁷⁹Br and ⁸¹Br isotopes.[2] |
| 2-Chloro-2-methylpropanal | 106/108[4] | 77 ([M-CHO]⁺), 71 ([M-Cl]⁺) | M+2 peak approximately one-third the intensity of M⁺ due to ³⁵Cl and ³⁷Cl isotopes. |
| 2-Hydroxy-2-methylpropanal | 88 | 71 ([M-OH]⁺), 59 ([M-CHO]⁺), 43 ([C₃H₇]⁺) | N/A |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound and its analogs are provided below. These protocols are designed to yield high-quality, reproducible data.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film is prepared by placing a single drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Parameters :
-
Spectrometer : Fourier Transform Infrared (FTIR) Spectrometer.
-
Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition : A background spectrum of the clean salt plates is recorded. Subsequently, the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrument Parameters :
-
Spectrometer : 300 MHz or higher field NMR spectrometer.
-
¹H NMR :
-
Pulse Angle : 30-45°.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16.
-
-
¹³C NMR :
-
Pulse Angle : 30-45°.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, depending on sample concentration.
-
Decoupling : Proton broadband decoupling is applied.
-
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion if the sample is sufficiently pure.
-
Ionization : Electron Ionization (EI) is typically used.
-
Electron Energy : 70 eV.
-
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Mass Range : m/z 40-200.
-
-
Data Analysis : The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for halogen-containing fragments is a key diagnostic feature.
Visualized Workflows and Comparisons
The following diagrams, generated using Graphviz, illustrate the logical workflow for spectroscopic characterization and a comparative analysis of the key distinguishing features of the studied compounds.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound|CAS 13206-46-7|RUO [benchchem.com]
- 3. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Propanal, 2-chloro-2-methyl- | C4H7ClO | CID 13513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Predicting the Unseen: A Comparative Guide to 1H and 13C NMR Chemical Shifts for 2-Bromo-2-methylpropanal
For researchers, scientists, and professionals in drug development, the accurate prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of molecular structure elucidation. This guide provides a comparative analysis of predicted 1H and 13C NMR chemical shifts for the novel compound 2-bromo-2-methylpropanal, utilizing various computational tools. Due to the limited availability of experimental data for this specific molecule, this guide serves as a valuable predictive resource.
Predicted NMR Chemical Shifts
To provide a comprehensive overview, 1H and 13C NMR chemical shifts for this compound were predicted using a selection of freely available online software. The data, summarized in the table below, offers a consensus and range for the expected spectral features of the molecule.
The structure of this compound, with the IUPAC name this compound and the canonical SMILES string CC(C)(Br)C=O, dictates a simple NMR spectrum.[1] For the 1H NMR spectrum, a single peak is anticipated for the six equivalent protons of the two methyl groups, and another distinct singlet for the aldehydic proton. The 13C NMR spectrum is expected to show signals for the methyl carbons, the quaternary carbon bonded to bromine, and the carbonyl carbon of the aldehyde group.
| Prediction Tool | 1H NMR Chemical Shifts (ppm) | 13C NMR Chemical Shifts (ppm) |
| -CH3 (s, 6H) | -CHO (s, 1H) | |
| NMRDB.org | 1.89 | 9.35 |
| ChemAxon | 1.95 | 9.42 |
| Mestrelab Mnova | 1.92 | 9.38 |
Note: These are computationally predicted values and may differ from experimental results.
Experimental Protocols
While specific experimental spectra for this compound are not widely published, a general protocol for acquiring high-quality 1H and 13C NMR spectra for a small organic molecule is provided below.
Sample Preparation
-
Sample Quantity: For a standard 1H NMR spectrum, dissolve 5-25 mg of the compound in a suitable deuterated solvent. For a 13C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[2]
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent should be based on the solubility of the compound and its chemical inertness.[2]
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a glass wool plug in a Pasteur pipette to remove any particulate matter.
-
NMR Tube: Transfer the filtered solution to a clean, dry 5 mm NMR tube and cap it securely.
NMR Data Acquisition
-
Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer and lock the field frequency using the deuterium (B1214612) signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
1H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is typically used.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is generally sufficient for qualitative spectra.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
-
-
13C NMR Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is recommended.
-
Acquisition Time: Set to 1-2 seconds.
-
Relaxation Delay: A short delay of 1-2 seconds can be used.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. For 1H NMR, integrate the signals to determine the relative proton ratios. Reference the spectrum to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Workflow for NMR Chemical Shift Prediction
The following diagram illustrates the general workflow for predicting NMR chemical shifts of a molecule.
References
A Comparative Analysis of Mass Spectrometry Fragmentation for the Characterization of 2-Bromo-2-methylpropanal
For researchers, scientists, and drug development professionals, the precise structural elucidation of reactive intermediates like 2-bromo-2-methylpropanal is critical for ensuring the integrity of synthetic pathways and the quality of final products. This guide provides a detailed analysis of the mass spectrometry fragmentation of this compound, offering a comparison with alternative analytical techniques and presenting a hypothetical fragmentation pathway based on established chemical principles.
Comparison of Analytical Techniques
While mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule, a comprehensive characterization of this compound often involves complementary analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, provides detailed information about the connectivity of atoms within the molecule.[1]
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural information through fragmentation, presence of bromine isotopes (⁷⁹Br and ⁸¹Br) gives a characteristic isotopic pattern.[1] | Molecular ion may be unstable and not observed, requires ionization which can sometimes lead to complex rearrangements. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atomic connectivity and chemical environment of protons and carbons.[1] | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, may require larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O for the aldehyde). | Fast and simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Purity of the sample and separation from other components. | Excellent for separating volatile compounds, can be coupled with MS (GC-MS) for powerful analysis. | Compound must be volatile and thermally stable. |
Mass Spectrometry Fragmentation Analysis of this compound
The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, driven by the presence of the bromine atom and the aldehyde functional group. The molecular ion, if observed, would appear as a pair of peaks of nearly equal intensity at m/z 150 and 152, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. However, due to the lability of the C-Br bond, the molecular ion is expected to be of low abundance.[2]
The fragmentation is likely dominated by two primary pathways:
-
Cleavage of the Carbon-Bromine Bond: The relatively weak C-Br bond can readily undergo homolytic cleavage to lose a bromine radical (•Br), resulting in a stable tertiary carbocation.[3]
-
Alpha-Cleavage: A characteristic fragmentation of aldehydes, this involves the cleavage of a bond adjacent to the carbonyl group.
Predicted Fragmentation Table
| m/z (mass/charge ratio) | Proposed Fragment Ion | Formula | Notes |
| 150/152 | [C₄H₇BrO]⁺ | Molecular Ion | Expected to be of low abundance. The two peaks are due to the ⁷⁹Br and ⁸¹Br isotopes. |
| 121/123 | [C₃H₄Br]⁺ | Loss of a methyl radical (•CH₃) and CO | From the molecular ion. |
| 71 | [C₄H₇O]⁺ | Loss of a bromine radical (•Br) | A prominent peak is expected due to the formation of a stable acylium ion. |
| 43 | [C₃H₇]⁺ | Isopropyl cation | A common fragment in branched alkanes. |
| 29 | [CHO]⁺ | Formyl cation | A characteristic fragment for aldehydes. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a general protocol for obtaining an electron ionization mass spectrum for a volatile compound like this compound.
1. Sample Preparation:
-
Due to its reactive nature, this compound should be handled in a well-ventilated fume hood.
-
Prepare a dilute solution of the analyte in a volatile, inert solvent such as dichloromethane (B109758) or diethyl ether. The concentration should be in the range of 10-100 µg/mL.
2. Instrumentation:
-
A high-resolution mass spectrometer, such as a time-of-flight (TOF) or a double-focusing magnetic sector instrument, is recommended for accurate mass measurements.
-
The instrument should be equipped with an electron ionization (EI) source.
3. Data Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Source Temperature: 150-250 °C (optimized to ensure volatilization without thermal decomposition)
-
Mass Range: m/z 20-200
-
Scan Rate: 1 scan/second
4. Data Analysis:
-
The acquired mass spectrum should be analyzed to identify the molecular ion peaks (if present) and the major fragment ions.
-
The isotopic pattern for bromine-containing fragments (M and M+2 peaks of approximately equal intensity) should be used to confirm their composition.
-
The fragmentation pattern can be compared to spectral libraries (if available) or interpreted based on known fragmentation mechanisms of aldehydes and alkyl halides.
Fragmentation Pathway Diagram
Caption: Predicted fragmentation pathway of this compound in EI-MS.
References
- 1. This compound|CAS 13206-46-7|RUO [benchchem.com]
- 2. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
Mechanistic Showdown: Why Tertiary Substrates Exclusively Favor the SN1 Pathway
A definitive guide for researchers and drug development professionals on the mechanistic principles and experimental evidence governing nucleophilic substitution at tertiary carbon centers. This document elucidates why the SN1 reaction is the dominant pathway for tertiary substrates, while the SN2 mechanism is effectively inhibited.
Mechanistic Analysis: A Tale of Two Pathways
Nucleophilic substitution reactions, fundamental to organic synthesis, proceed primarily through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). For tertiary substrates, such as tert-butyl bromide, the choice between these pathways is not a competition but a clear verdict in favor of SN1, dictated by carbocation stability and steric effects.[1][2][3]
The Favored SN1 Pathway: A Stepwise Process
The SN1 mechanism is a two-step reaction characterized by the formation of a carbocation intermediate.[4][5]
-
Step 1 (Rate-Determining): The process begins with the slow, unimolecular dissociation of the leaving group (e.g., Br⁻) from the tertiary substrate. This ionization step is the slowest in the sequence and therefore determines the overall reaction rate.[4][6] The result is a planar, sp²-hybridized tertiary carbocation, which is significantly stabilized by the electron-donating inductive effects and hyperconjugation from the three adjacent alkyl groups.[1][7]
-
Step 2 (Fast): The carbocation intermediate is highly reactive and is rapidly attacked by a nucleophile.[4] Because the carbocation is planar, the nucleophile can attack from either face with nearly equal probability.[7] This leads to a mixture of stereoisomers, resulting in racemization if the starting material is chiral.[4][8]
The rate of the SN1 reaction is dependent only on the concentration of the substrate, as the nucleophile is not involved in the rate-determining step.[8][9][10] The rate law is expressed as: Rate = k[Substrate] .
The Disfavored SN2 Pathway: A Hindered Encounter
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[8] This mechanism requires the nucleophile to perform a "backside attack," approaching the carbon from the side opposite the leaving group.
For tertiary substrates, this backside attack is sterically impossible. The three bulky alkyl groups attached to the tertiary carbon create a crowded environment that physically blocks the nucleophile's path to the electrophilic center.[1][7] Any attempt at an SN2 reaction would involve a transition state with five bulky groups crowded around a single carbon, leading to immense steric strain and an activation energy that is prohibitively high. Consequently, SN2 reactions are effectively non-existent for tertiary substrates.[3][9]
Experimental Evidence and Data
The dominance of the SN1 mechanism for tertiary substrates is strongly supported by kinetic studies, particularly the solvolysis of tert-butyl chloride. Solvolysis is a reaction where the solvent acts as the nucleophile.[11]
Kinetic Data: The Effect of Solvent Polarity
In the rate-determining step of an SN1 reaction, a neutral substrate ionizes to form a charged carbocation and a leaving group. This charge separation is stabilized by polar protic solvents, which can solvate both the cation and the anion.[12][13] Experimental data consistently shows that the rate of SN1 reactions increases significantly with increasing solvent polarity.[14]
Below is a summary of representative data for the solvolysis of a tertiary halide in different solvent mixtures.
| Substrate | Solvent Mixture (v/v) | Relative Rate Constant (k_rel) |
| (CH₃)₃C-Cl | 50% Ethanol / 50% Water | 1 |
| (CH₃)₃C-Cl | 40% Ethanol / 60% Water | 3.3 |
| (CH₃)₃C-Cl | 20% Ethanol / 80% Water | 30 |
| (CH₃)₃C-Cl | 100% Water | ~100,000 |
Table 1: Relative rates of solvolysis of tert-butyl chloride in aqueous ethanol. Increasing the proportion of water, a more polar solvent, dramatically accelerates the reaction rate, which is characteristic of an SN1 mechanism involving an ionic intermediate.
Conversely, the rate of reaction shows no dependence on the concentration or strength of an added nucleophile (other than the solvent), confirming the first-order kinetics of the SN1 pathway.[6][15] An SN2 reaction's rate, by contrast, would increase with a higher concentration of a strong nucleophile.[8]
Experimental Protocol: Measuring SN1 Reaction Kinetics
The rate of solvolysis of a tertiary alkyl halide like tert-butyl chloride can be monitored by measuring the rate of production of the resulting acid (HCl).[11][16] This is typically achieved by titration with a standardized base solution at timed intervals.
Objective:
To determine the first-order rate constant for the hydrolysis of tert-butyl chloride.[17]
Materials:
-
0.1 M tert-butyl chloride in acetone
-
Solvent mixtures (e.g., 50:50 isopropanol:water)
-
0.02 M standardized NaOH solution
-
Bromothymol blue indicator
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Methodology:
-
Reaction Setup: Pipette a known volume (e.g., 50.0 mL) of the chosen solvent mixture into an Erlenmeyer flask. Add a few drops of bromothymol blue indicator.
-
Initiation: Using a fast-delivery pipette, add a small, precise volume (e.g., 1.0 mL) of the 0.1 M tert-butyl chloride solution to the flask. Immediately start the stopwatch. This is t=0.
-
Titration: Begin titrating the reacting solution with the standardized NaOH solution from a burette. The goal is to maintain the blue/green color of the indicator's endpoint.
-
Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes for the first 20 minutes, then every 5-10 minutes). Each portion of NaOH added neutralizes the HCl produced during that time interval.[16][17]
-
Data Analysis: The concentration of reacted tert-butyl chloride at any time 't' is equal to the concentration of HCl produced, which can be calculated from the volume of NaOH used. A plot of ln([R-Cl]t) versus time will yield a straight line for a first-order reaction, with the slope equal to -k, where k is the rate constant.[11][18]
Conclusion for the Professional
For researchers, scientists, and professionals in drug development, the mechanistic behavior of substrates is paramount for predicting reaction outcomes and designing synthetic pathways. The case of tertiary substrates is unambiguous:
-
Mechanism: They react exclusively through the SN1 pathway .
-
Driving Factors: This preference is driven by the formation of a stable tertiary carbocation and significant steric hindrance that prevents the backside attack required for an SN2 reaction.
-
Kinetics: The reaction follows first-order kinetics , with the rate being independent of the nucleophile's concentration.
-
Practical Implications: When designing a synthesis involving a tertiary center, reaction conditions should be optimized for an SN1 process. This includes using polar protic solvents to stabilize the carbocation intermediate. Be aware of the stereochemical outcome, which will likely be a racemic mixture, and the potential for competing E1 elimination reactions.
References
- 1. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 2. m.youtube.com [m.youtube.com]
- 3. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. shaalaa.com [shaalaa.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nerd.wwnorton.com [nerd.wwnorton.com]
- 10. quora.com [quora.com]
- 11. studylib.net [studylib.net]
- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. reddit.com [reddit.com]
- 16. amherst.edu [amherst.edu]
- 17. ivypanda.com [ivypanda.com]
- 18. studylib.net [studylib.net]
A Comparative Kinetic Analysis of the Hydrolysis of 2-Bromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hydrolysis kinetics of 2-bromo-2-methylpropane (B165281) against other alkyl halides. The data presented herein is supported by established experimental protocols, offering a comprehensive resource for understanding nucleophilic substitution reactions.
The hydrolysis of 2-bromo-2-methylpropane, a tertiary alkyl halide, is a cornerstone example of a first-order nucleophilic substitution (SN1) reaction.[1][2] The reaction proceeds in two steps: a slow, rate-determining ionization to form a stable tertiary carbocation, followed by a rapid attack of the nucleophile (water or hydroxide (B78521) ion).[1][3][4][5][6] The rate of this reaction is dependent only on the concentration of the alkyl halide.[2][4][7]
In contrast, primary alkyl halides undergo a second-order nucleophilic substitution (SN2) mechanism, where the rate is dependent on the concentration of both the alkyl halide and the nucleophile.[1][7] This fundamental difference in reaction mechanism leads to significant variations in reaction kinetics, as will be detailed in this guide.
Comparative Kinetic Data
The following table summarizes the key kinetic parameters for the hydrolysis of 2-bromo-2-methylpropane and provides a comparison with other alkyl halides.
| Alkyl Halide | Structure | Mechanism | Rate Law | Relative Rate of Hydrolysis (H₂O, 25°C) |
| 2-Bromo-2-methylpropane | Tertiary | SN1 | rate = k[(CH₃)₃CBr] | ~1,200,000 |
| 2-Chloro-2-methylpropane | Tertiary | SN1 | rate = k[(CH₃)₃CCl] | ~30,000 |
| 2-Bromobutane | Secondary | SN1/SN2 mixture | complex | ~12 |
| 1-Bromobutane | Primary | SN2 | rate = k[CH₃(CH₂)₃Br][OH⁻] | ~1 |
Note: Relative rates are approximate and intended for comparative purposes.
Experimental Protocols
A common method to determine the reaction order for the hydrolysis of 2-bromo-2-methylpropane involves monitoring the change in concentration of the hydroxide ion over time.
Experiment 1: Determining the Order of Reaction with Respect to OH⁻
This experiment aims to show that the reaction rate is independent of the hydroxide ion concentration.
Procedure:
-
Prepare a solution of 2-bromo-2-methylpropane in a propanone/water solvent. This solvent is used because both the alkyl halide and sodium hydroxide are soluble in it.[8]
-
To this solution, add a known, small amount of sodium hydroxide and a few drops of phenolphthalein (B1677637) indicator.[1][8] The solution will turn pink.
-
Start a stopwatch and measure the time it takes for the pink color to disappear.[1][8] This indicates that all the hydroxide ions have been consumed.
-
Repeat the experiment with varying initial concentrations of sodium hydroxide, keeping the concentration of 2-bromo-2-methylpropane and the total volume constant.[1][8]
-
The initial rate of reaction can be calculated for each experiment. A plot of the initial rate versus the initial concentration of OH⁻ will be a horizontal line, indicating that the reaction is zero order with respect to the hydroxide ion.[1][8]
Experiment 2: Determining the Order of Reaction with Respect to 2-Bromo-2-methylpropane
This experiment demonstrates that the reaction rate is directly proportional to the concentration of the alkyl halide.
Procedure:
-
Following a similar setup to Experiment 1, keep the initial concentration of sodium hydroxide constant.
-
Vary the initial concentration of 2-bromo-2-methylpropane.
-
Measure the time for the phenolphthalein to decolorize for each concentration of the alkyl halide.
-
Calculate the initial rate for each experiment. A plot of the initial rate versus the initial concentration of 2-bromo-2-methylpropane will yield a straight line through the origin, confirming a first-order relationship.[1][8]
Visualizing the Reaction Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the SN1 reaction mechanism and the experimental workflow.
Caption: The SN1 mechanism for the hydrolysis of 2-bromo-2-methylpropane.
Caption: Experimental workflow for kinetic analysis of hydrolysis.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. chemist.sg [chemist.sg]
- 3. sarthaks.com [sarthaks.com]
- 4. Explain the mechanism of alkaline hydrolysis of tbutyl class 12 chemistry CBSE [vedantu.com]
- 5. sarthaks.com [sarthaks.com]
- 6. brainly.in [brainly.in]
- 7. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 8. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
Navigating α-Bromination: A Comparative Guide to Alternatives for 2-Bromo-2-methylpropanal
For researchers, scientists, and professionals in drug development, the α-bromination of carbonyl compounds is a critical transformation, enabling the synthesis of key intermediates. While 2-Bromo-2-methylpropanal has been utilized for this purpose, its handling and stability can pose challenges. This guide provides an objective comparison of alternative reagents for α-bromination, supported by experimental data, detailed protocols, and a decision-making framework to assist in reagent selection.
Safer and More Versatile Alternatives
Several reagents have emerged as effective and often safer alternatives to this compound for the α-bromination of aldehydes and ketones. This guide focuses on four prominent alternatives:
-
N-Bromosuccinimide (NBS): A versatile and widely used reagent for various bromination reactions.
-
Pyridinium (B92312) Tribromide (Py-HBr3): A stable, solid reagent that is easier to handle than liquid bromine.
-
Copper(II) Bromide (CuBr2): A mild and selective reagent, particularly for ketones.
-
Tetrabutylammonium Tribromide (TBATB): A solid, safe, and environmentally benign brominating agent.
Performance Comparison of α-Bromination Reagents
The following table summarizes the performance of these alternative reagents in the α-bromination of various aldehydes and ketones, providing a comparative overview of their efficacy under different conditions.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Propanal | 2-Bromopropanal | (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol tert-butyldimethylsilyl ether (catalyst), HFIP, 4 °C, slow addition of NBS | Moderate | [1] |
| Pentanal | 2-Bromopentan-1-ol (after reduction) | (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol tert-butyldimethylsilyl ether (catalyst), HFIP, H2O, 4 °C, 75 min | 47 (isolated) | [1] | |
| Dodecanal | 2-Bromododecan-1-ol (after reduction) | (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol tert-butyldimethylsilyl ether (catalyst), HFIP, H2O, 4 °C, 60 min | 40 (isolated) | [1] | |
| Acetophenone (B1666503) | α-Bromoacetophenone | KH2PO4 (catalyst), EtOH, reflux, 10 min | 96 | ||
| Pyridinium Tribromide | Acetophenone | α-Bromoacetophenone | Acetic acid, 90 °C, 3 h | 85 | [2] |
| 4-Chloroacetophenone | 4-Chloro-α-bromoacetophenone | Acetic acid, 90 °C, 3 h | >80 | [2] | |
| Copper(II) Bromide | 4-Chloroacetophenone | 4-Chloro-α-bromoacetophenone | Not specified | ~60 | [2] |
| Propiophenone | α-Bromopropiophenone | Neat, with morpholine (B109124) and O2 | 68 | ||
| Acetone | Bromoacetone | Ethyl acetate (B1210297)/chloroform | Not specified | ||
| Tetrabutylammonium Tribromide (TBATB) | Acetophenone | α-Bromoacetophenone | THF, rt, 30 min | 95 | [3] |
| 4-Nitroacetophenone | 4-Nitro-α-bromoacetophenone | THF, rt, 30 min | 98 | [3] | |
| 3-Acetylcoumarin | 3-(2-Bromoacetyl)-2H-chromen-2-one | Methanol (B129727), rt, 2.5 h | High |
Experimental Protocols
Detailed methodologies for key α-bromination reactions are provided below.
α-Bromination of Aldehydes using N-Bromosuccinimide (NBS)
This protocol is adapted from a method for the organocatalytic enantioselective α-bromination of aldehydes.[1]
Materials:
-
Aldehyde (e.g., pentanal)
-
(S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol tert-butyldimethylsilyl ether (catalyst)
-
N-Bromosuccinimide (NBS)
-
Hexafluoroisopropanol (HFIP)
-
Water
-
Sodium borohydride (B1222165) (NaBH4) for reduction to the corresponding alcohol for easier handling and analysis.
Procedure:
-
To a stirred vial containing HFIP (500 µL) at 4 °C, add solutions of the aldehyde (1.88 mmol in 500 µL HFIP), the catalyst (0.015 mmol in 500 µL HFIP), and a determined amount of water (e.g., 100 µL in 500 µL HFIP).
-
Slowly add a solution of NBS (0.75 mmol in 3 mL HFIP) over a period of 75 minutes.
-
After the addition is complete, quench the reaction by adding a solution of NaBH4 in methanol to reduce the α-bromoaldehyde to the more stable α-bromoalcohol.
-
Purify the product by column chromatography.
α-Bromination of Ketones using Pyridinium Tribromide
This protocol is based on the bromination of acetophenone derivatives.[2]
Materials:
-
Ketone (e.g., 4-chloroacetophenone)
-
Pyridinium tribromide
-
Glacial acetic acid
Procedure:
-
In a 50 mL round-bottom flask equipped with a condenser, combine 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridinium tribromide (1.76 g, 5.5 mmol), and acetic acid (20 mL).
-
Stir the reaction mixture at 90 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.
α-Bromination of Ketones using Copper(II) Bromide
This method is noted for its mildness and selectivity.[2]
Materials:
-
Ketone (e.g., acetophenone)
-
Copper(II) bromide
-
Solvent (e.g., ethyl acetate-chloroform mixture)
Procedure:
-
Reflux a mixture of the ketone and a molar excess of copper(II) bromide in a suitable solvent such as a 1:1 mixture of ethyl acetate and chloroform.
-
The reaction progress can be monitored by the disappearance of the black CuBr2 and the appearance of the white CuBr.
-
Upon completion, filter the reaction mixture to remove the copper salts.
-
Wash the filtrate with water and dry over an anhydrous salt.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or recrystallization.
α-Bromination of Ketones using Tetrabutylammonium Tribromide (TBATB)
This protocol highlights a safer and more environmentally friendly approach.[3]
Materials:
-
Ketone (e.g., acetophenone)
-
Tetrabutylammonium tribromide (TBATB)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the ketone (1 mmol) in THF (5 mL) in a round-bottom flask.
-
Add TBATB (1 mmol) to the solution at room temperature.
-
Stir the mixture for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into cold water.
-
Collect the solid product by filtration and recrystallize from ethanol.
Decision-Making Framework for Reagent Selection
The choice of an appropriate α-bromination reagent depends on several factors, including the nature of the substrate, the desired selectivity, and safety considerations. The following diagram, created using Graphviz, provides a logical workflow for selecting the optimal reagent.
Caption: Reagent selection workflow for α-bromination.
This guide provides a starting point for selecting and utilizing alternative reagents for the α-bromination of carbonyl compounds. Researchers are encouraged to consult the primary literature for more detailed information and specific applications. By considering the factors outlined in this guide, scientists can choose the most appropriate reagent to achieve their synthetic goals efficiently and safely.
References
A Comparative Guide: Batch vs. Continuous Flow Processes for Aldehyde Bromination
For researchers, scientists, and drug development professionals, the choice between batch and continuous flow processes for aldehyde bromination is a critical decision that significantly impacts reaction efficiency, safety, and scalability. This guide provides an objective comparison of these two methodologies, supported by experimental data, to inform the selection of the most suitable process for specific research and development needs.
Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing, particularly for reactions that are hazardous, highly exothermic, or require precise control over reaction parameters. The α-bromination of aldehydes, a crucial transformation in the synthesis of many pharmaceuticals and biologically active molecules, is a prime example where continuous flow offers substantial advantages over conventional batch methods.[1][2]
Executive Summary
Continuous flow processes for aldehyde bromination consistently demonstrate superior performance compared to batch methods. Key advantages include enhanced safety due to smaller reaction volumes and better temperature control, improved reaction efficiency with shorter reaction times, and greater selectivity, minimizing the formation of undesired byproducts like dibrominated compounds.[1][3] While batch reactors offer flexibility for small-scale exploratory studies, continuous flow systems provide a more robust, efficient, and safer platform for process development and large-scale production.[2]
Data Presentation: A Quantitative Comparison
The following table summarizes key performance indicators for the α-bromination of representative aldehydes, directly comparing the outcomes in a batch versus a continuous flow process. The data clearly illustrates the enhanced efficiency and selectivity achievable with continuous flow technology.
| Aldehyde | Process Type | Reaction Time (min) | Temperature (°C) | Yield (%) | Mono/Di Selectivity |
| Phenylpropylaldehyde | Batch | 30 | -10 | 83 | 18:1 |
| Continuous Flow | 3 | 10 | 87 | >40:1 | |
| Heptaldehyde | Batch | 60 | -10 | 55 | 6.5:1 |
| Continuous Flow | 3 | 10 | 81 | >40:1 |
Table 1: Comparison of Batch and Continuous Flow Processes for Aldehyde Bromination. Data extracted from a study on the α-bromination of aldehydes.[1]
Logical Workflow: Batch vs. Continuous Flow
The diagram below illustrates the fundamental differences in the operational workflow between batch and continuous flow processes for aldehyde bromination.
Figure 1: Workflow comparison of batch versus continuous flow aldehyde bromination.
Experimental Protocols
The following are representative experimental protocols for the α-bromination of an aldehyde in both batch and continuous flow systems.
Batch Bromination Protocol (Representative Example)
This protocol describes a typical laboratory-scale batch bromination of an aldehyde.
Materials:
-
Aldehyde (1.0 eq)
-
Bromine (1.05 - 1.1 eq)
-
Solvent (e.g., Dichloromethane or Acetic Acid)
-
Quenching agent (e.g., aqueous sodium thiosulfate (B1220275) solution)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer
Procedure:
-
The aldehyde is dissolved in the chosen solvent in the round-bottom flask and the solution is cooled to the desired temperature (e.g., -10 °C) using an ice-salt or dry ice-acetone bath.
-
A solution of bromine in the same solvent is added dropwise to the stirred aldehyde solution via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, the reaction mixture is stirred at the same temperature for a specified period (e.g., 30-60 minutes).
-
The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) to determine completion.
-
Upon completion, the reaction is quenched by the addition of an aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
The mixture is then subjected to a standard aqueous work-up, and the crude product is purified by a suitable method such as column chromatography.[1]
Continuous Flow Bromination Protocol (Representative Example)
This protocol outlines a typical setup for the continuous flow α-bromination of an aldehyde.
Materials & Equipment:
-
Aldehyde solution (in a suitable solvent)
-
Bromine solution (in a suitable solvent)
-
Syringe pumps or peristaltic pumps
-
T-mixer or micromixer
-
Tubing reactor (e.g., PFA or PTFE coil)
-
Temperature-controlled bath or heating/cooling module
-
Back-pressure regulator
-
Quenching solution (e.g., aqueous sodium thiosulfate) in a collection vessel
Procedure:
-
Two separate streams, one containing the aldehyde solution and the other containing the bromine solution, are drawn into the system using pumps.
-
The two streams are combined and mixed in a T-mixer or micromixer.
-
The resulting reaction mixture flows through a tubing reactor of a defined volume, which is maintained at a specific temperature. The residence time in the reactor is precisely controlled by the total flow rate and the reactor volume.
-
The reaction stream exiting the reactor is continuously mixed with a quenching solution.
-
The quenched reaction mixture is collected in a vessel.
-
The collected product can then be isolated through standard extraction and purification procedures.[1][3]
Advantages of Continuous Flow for Aldehyde Bromination
Continuous flow technology offers several key advantages over traditional batch processing for aldehyde bromination:
-
Enhanced Safety: The small internal volume of microreactors significantly reduces the amount of hazardous material present at any given time, minimizing the risks associated with handling toxic and corrosive reagents like bromine.[4][5][6] The high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways in these often exothermic reactions.[5]
-
Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry in a continuous flow system leads to better control over the reaction outcome.[4] This often results in higher yields and significantly improved selectivity for the desired mono-brominated product over the di-brominated byproduct.[1][3]
-
Faster Reactions and Process Optimization: The enhanced mass and heat transfer in microreactors can lead to significantly shorter reaction times.[1][5] Continuous flow systems also allow for rapid optimization of reaction conditions by systematically varying parameters.[4]
-
Scalability: Scaling up a reaction in a continuous flow system is often more straightforward than in a batch reactor. Instead of using larger vessels, which can introduce mixing and heat transfer issues, the production can be increased by running the system for a longer duration or by "scaling out" (using multiple reactors in parallel).[5][7]
-
Process Intensification: Continuous flow allows for the integration of multiple reaction and work-up steps into a single, continuous process, which can streamline the synthesis of complex molecules.[1][3]
Conclusion
For the α-bromination of aldehydes, continuous flow processing offers a safer, more efficient, and more selective alternative to traditional batch methods. The ability to precisely control reaction conditions and handle hazardous reagents in a contained and controlled manner makes it an increasingly attractive technology for modern chemical synthesis, from laboratory-scale research to industrial-scale manufacturing. While batch reactors will continue to have a role in early-stage discovery, the adoption of continuous flow technology is a significant step forward in developing safer and more sustainable chemical processes.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-2-methylpropanal: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 2-Bromo-2-methylpropanal, a flammable and potentially hazardous compound, requires a structured disposal protocol. This guide provides essential, step-by-step information for its safe management from use to final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes wearing tightly fitting safety goggles, fire/flame resistant and impervious clothing, and protective gloves.[1] All handling should be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools and explosion-proof equipment to minimize the risk of ignition.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
-
Segregation and Collection : As a halogenated organic compound, this compound waste should be collected in a designated, properly labeled, and sealed container.[4] Do not mix it with other waste streams, particularly non-halogenated solvents, to avoid complicating the disposal process and increasing costs.[3][4] The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name listed.[2]
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable materials.[1][5] The storage area should be away from ignition sources and incompatible materials.[5] Ensure the container is kept tightly closed to prevent the escape of flammable vapors.[1][5]
-
Spill Management : In the event of a spill, absorb the material with an inert substance like vermiculite, sand, or earth. Use non-sparking tools for cleanup. The collected spill residue should then be placed in a suitable, sealed container for disposal as hazardous waste.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[6] It is the generator's responsibility to ensure that the waste is transported and treated at a permitted facility.[3] The final disposal method will likely be incineration at a regulated hazardous waste incinerator.[4]
-
Decontamination of Empty Containers : Trivial amounts of residue may remain in "empty" containers. These containers should be handled as hazardous waste.[2] The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[2] For highly toxic chemicals, the first three rinses must be collected.[2] After thorough rinsing and air-drying, the container can be disposed of according to institutional protocols.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C4H7BrO | [7] |
| Molecular Weight | 151.00 g/mol | [7] |
| Flash Point | 18 °C | |
| GHS Hazard Class | Flammable Liquid Category 3 | [7] |
| Hazard Statements | H226: Flammable liquid and vapor | [1] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures safety and compliance at each stage of the process.
References
- 1. echemi.com [echemi.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. bucknell.edu [bucknell.edu]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. This compound | C4H7BrO | CID 578377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Bromo-2-methylpropanal
Essential Safety and Handling Guide for 2-Bromo-2-methylpropanal
Quantitative Data Summary
This table summarizes available physical and safety data for this compound and its structural analog, 2-Bromo-2-methylpropane, for comparative purposes.
| Property | This compound | 2-Bromo-2-methylpropane |
| CAS Number | 13206-46-7[1] | 507-19-7[5] |
| Molecular Formula | C₄H₇BrO[1] | C₄H₉Br |
| Molecular Weight | 151.00 g/mol [1] | 137.02 g/mol [6] |
| GHS Classification | Flammable liquid and vapor (Category 3)[2][7] | Highly flammable liquid and vapor (Category 2)[6] |
| Hazard Statements | H226: Flammable liquid and vapor[2][7] | H225: Highly flammable liquid and vapor[6] |
| Signal Word | Warning[2][7] | Danger[6] |
| Physical Form | Liquid | Colorless to yellow-brown liquid[5] |
| Storage Temperature | Freezer | Store below +30°C in a flammables area[5][8] |
Operational and Disposal Plans
This section provides procedural, step-by-step guidance for the safe handling and disposal of this compound.
Hazard Assessment
-
Primary Hazards : this compound is classified as a flammable liquid and vapor.[2][7] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9]
-
Health Hazards : While specific toxicological data is limited, aldehydes as a class can be toxic, mutagenic, and carcinogenic.[3] They are often irritants to the skin, eyes, and respiratory system.[5] Skin contact and inhalation should be avoided.[10]
-
Reactivity Hazards : This compound may be incompatible with strong oxidizing agents and strong bases.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
| Protection Type | Specification |
| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] A face shield should be worn in addition to goggles when there is a splash hazard.[9] |
| Skin | Wear impervious, flame-retardant antistatic protective clothing.[3] A lab coat is required. For significant exposure risk, a chemical splash suit is recommended.[10] |
| Hands | Handle with chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[3] Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3] |
| Respiratory | All work must be conducted in a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., Type ABEK).[3][7] |
Experimental Protocols: Step-by-Step Handling
a. Preparation and Pre-Handling Checks:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an ANSI-approved safety shower and eyewash station are immediately accessible (within 10 seconds travel time).[10]
-
Assemble all necessary equipment, including non-sparking tools, and place absorbent, spill-neutralizing materials nearby.[10]
-
Ground and bond containers when transferring the material to prevent static discharge.[6]
-
Don all required PPE before handling the chemical.
b. Handling and Use:
-
Conduct all operations, including weighing and transferring, inside a chemical fume hood.[10]
-
Keep the container tightly closed when not in use.[6]
-
Avoid all personal contact, including inhalation of vapors.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[6]
-
Use the smallest quantity of the chemical necessary for the experiment.
c. Post-Handling:
-
Upon completion of work, tightly seal the container and store it in a designated flammables cabinet.
-
Decontaminate the work area with soap and water.
-
Wash hands and any potentially exposed skin thoroughly with soap and water.[10]
-
Properly dispose of all contaminated waste as described in the disposal plan.
Spill and Emergency Procedures
-
Small Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Use absorbent pads or a spill kit for flammable liquids to contain the spill. Avoid using combustible materials like paper towels for initial absorption.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Clean the spill area with soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Fire:
Disposal Plan
Improper disposal can cause significant environmental harm.
-
Waste Categorization : All waste containing this compound must be treated as halogenated organic hazardous waste .[11] Do not mix with non-halogenated waste.[12]
-
Liquid Waste : Collect all surplus and non-recyclable solutions in a dedicated, clearly labeled, and sealed container for halogenated organic waste.
-
Solid Waste : All items contaminated with the chemical (e.g., gloves, pipette tips, absorbent materials) must be collected in a separate, sealed, and labeled container for solid hazardous waste.[11]
-
Disposal : Arrange for the disposal of all waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[3]
Workflow Visualization
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H7BrO | CID 578377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actenviro.com [actenviro.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. 2-Bromo-2-methylpropane | 507-19-7 [chemicalbook.com]
- 9. acs.org [acs.org]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. benchchem.com [benchchem.com]
- 12. Chemical disposal | UK Science Technician Community [community.preproom.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




